molecular formula C27H29NO B15576135 Trecadrine CAS No. 90845-56-0

Trecadrine

货号: B15576135
CAS 编号: 90845-56-0
分子量: 383.5 g/mol
InChI 键: BHVGOYREXHCFOE-DCFHFQCYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure given in first source

属性

CAS 编号

90845-56-0

分子式

C27H29NO

分子量

383.5 g/mol

IUPAC 名称

(1R,2S)-2-[methyl-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)ethyl]amino]-1-phenylpropan-1-ol

InChI

InChI=1S/C27H29NO/c1-20(27(29)23-12-4-3-5-13-23)28(2)19-18-26-24-14-8-6-10-21(24)16-17-22-11-7-9-15-25(22)26/h3-15,18,20,27,29H,16-17,19H2,1-2H3/t20-,27-/m0/s1

InChI 键

BHVGOYREXHCFOE-DCFHFQCYSA-N

产品来源

United States

Foundational & Exploratory

Trecadrine: An Inquiry into its Mechanism of Action in Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of research on the compound "Trecadrine" and its potential mechanism of action in adipocytes. Extensive searches of prominent scientific databases and research publications have not yielded any specific information regarding the effects of this compound on fat cells, including its influence on lipolysis, signaling pathways, or any related metabolic processes.

Due to the lack of available data, it is not possible to provide a detailed technical guide, quantitative data, experimental protocols, or signaling pathway diagrams as requested. The scientific community has not published findings on this specific topic.

For researchers, scientists, and drug development professionals interested in the mechanisms of action within adipocytes, a vast body of literature exists for other well-characterized compounds. Research into the effects of various agonists and antagonists of adrenergic receptors, insulin signaling modulators, and other metabolic regulators has provided a deep understanding of adipocyte biology.

Should further research on "this compound" be published, this document will be updated to reflect those findings. At present, any discussion on its mechanism of action in adipocytes would be purely speculative and without a scientific basis.

Trecadrine and the β3-Adrenergic Receptor: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trecadrine is recognized as a selective β3-adrenergic receptor (β3-AR) agonist, positioning it as a compound of interest for therapeutic applications in metabolic disorders such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the binding affinity of this compound to the β3-AR. A thorough review of publicly available scientific literature reveals a notable absence of specific quantitative binding data (e.g., Ki, IC50, Kd) for this compound. This document, therefore, outlines the established experimental protocols for determining such binding affinities and the known signaling pathways of the β3-AR, which this compound is presumed to activate. The methodologies and pathways described herein are based on standard practices in pharmacology and G-protein coupled receptor (GPCR) research and are intended to serve as a foundational guide for researchers investigating this compound or similar β3-AR agonists.

Introduction

The β3-adrenergic receptor is a member of the adrenergic family of G-protein coupled receptors, predominantly expressed in adipose tissue and the detrusor muscle of the bladder. Its activation stimulates lipolysis and thermogenesis, making it a promising target for anti-obesity and anti-diabetic drugs. This compound has been identified as a selective agonist for this receptor. Understanding the precise binding affinity of this compound to the β3-AR is a critical first step in its pharmacological characterization and therapeutic development. This paper details the standard experimental procedures used to quantify ligand-receptor interactions and the subsequent cellular signaling cascades.

Quantitative Binding Affinity of this compound to the β3-Adrenergic Receptor

A comprehensive search of peer-reviewed scientific literature and pharmaceutical databases did not yield specific quantitative data for the binding affinity of this compound to the β3-adrenergic receptor. While the compound is classified as a β3-AR agonist, the precise dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50) values from competitive radioligand binding assays are not publicly available.

For illustrative purposes, the following table demonstrates how such data, if available, would be presented. The values for other known β3-AR ligands are included to provide context and a comparative framework.

CompoundReceptor SubtypeAssay TypeRadioligandCell LineKi (nM)IC50 (nM)Kd (nM)Reference
This compound Human β3-AR Competition Binding [³H]-CGP12177 CHO-K1 Data Not Available Data Not Available Data Not Available N/A
L-748,337 (Antagonist)Human β3-ARCompetition BindingNot SpecifiedCHO4.0 ± 0.4[1]
L-748,328 (Antagonist)Human β3-ARCompetition BindingNot SpecifiedCHO3.7 ± 1.4[1]
CGP 20712A (Antagonist)Human β1-ARWhole-cell Binding[³H]-CGP12177CHO-K10.42[2]
ICI 118551 (Antagonist)Human β2-ARWhole-cell Binding[³H]-CGP12177CHO-K10.17[2]

Experimental Protocols

To determine the binding affinity of this compound to the β3-AR, standard pharmacological assays would be employed. The following are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the human β3-adrenergic receptor.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β3-adrenergic receptor.

  • Radioligand: [³H]-CGP12177, a commonly used non-selective β-adrenergic antagonist radioligand.

  • Unlabeled Competitor: this compound.

  • Non-specific Binding Control: A high concentration of a non-selective β-antagonist, such as propranolol (10 µM).[2]

  • Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., MgCl2).

  • Scintillation Cocktail and Counter.

Methodology:

  • Cell Culture and Membrane Preparation:

    • CHO-K1 cells expressing the human β3-AR are cultured to a sufficient density.

    • Cells are harvested, and the cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

    • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • A fixed concentration of the radioligand ([³H]-CGP12177) is incubated with the cell membrane preparation.

    • Increasing concentrations of unlabeled this compound are added to compete for binding to the β3-AR.

    • A parallel set of tubes containing the radioligand, membrane preparation, and a high concentration of propranolol is used to determine non-specific binding.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold assay buffer to remove any unbound radioactivity.

    • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

    • The data are plotted as the percentage of specific binding versus the log concentration of this compound.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of this compound binding to the β3-AR, which is coupled to the Gs protein and stimulates the production of cyclic AMP (cAMP).

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production via the β3-adrenergic receptor.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human β3-adrenergic receptor.

  • Stimulating Compound: this compound.

  • Phosphodiesterase Inhibitor: A compound like IBMX to prevent the degradation of cAMP.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or luminescence-based).

Methodology:

  • Cell Culture and Plating:

    • CHO-K1 cells expressing the human β3-AR are seeded into multi-well plates and grown to a suitable confluency.

  • Assay Procedure:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

    • Cells are incubated with increasing concentrations of this compound.

    • A control group with no this compound is included to measure basal cAMP levels.

    • The stimulation is carried out for a defined period at 37°C.

  • Cell Lysis and cAMP Measurement:

    • The stimulation is stopped, and the cells are lysed according to the protocol of the chosen cAMP assay kit.

    • The concentration of cAMP in the cell lysates is measured using the assay kit.

  • Data Analysis:

    • The amount of cAMP produced is plotted against the log concentration of this compound.

    • A dose-response curve is generated to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum effect).

Mandatory Visualizations

Experimental Workflow for Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis cell_culture CHO-K1 Cells with hβ3-AR membrane_prep Membrane Homogenization cell_culture->membrane_prep protein_assay Protein Quantification membrane_prep->protein_assay incubation Incubation: - Membranes - [³H]-CGP12177 - this compound (variable conc.) - Propranolol (for NSB) protein_assay->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->data_analysis

Caption: Workflow for determining this compound's binding affinity via a radioligand competition assay.

β3-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response (e.g., in Adipocytes) This compound This compound (Agonist) beta3_ar β3-Adrenergic Receptor This compound->beta3_ar Binds g_protein Gs Protein (α, β, γ) beta3_ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates atp ATP camp cAMP atp->camp Conversion atp->camp pka Protein Kinase A (PKA) camp->pka Activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl Phosphorylates & Activates lipolysis Lipolysis hsl->lipolysis

Caption: The canonical Gs-cAMP signaling pathway activated by a β3-adrenergic receptor agonist.

Conclusion

While this compound is identified as a selective β3-adrenergic receptor agonist, a critical gap exists in the publicly available data regarding its specific binding affinity. This whitepaper provides the established methodologies that can be employed to determine these crucial pharmacological parameters. The detailed protocols for radioligand binding and functional cAMP assays serve as a guide for researchers aiming to quantify the interaction of this compound with the β3-AR. A thorough characterization of this compound's binding profile is essential for its continued development as a potential therapeutic agent for metabolic diseases. Further research is imperative to fill the existing knowledge gap and to fully understand the therapeutic potential of this compound.

References

Trecadrine's Carbonic Anhydrase Inhibition Profile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Trecadrine, a sympathomimetic agent, has been identified as an inhibitor of several carbonic anhydrase (CA) isoforms, specifically CA I, CA II, and CA IV.[1] Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in a wide range of physiological processes. This technical guide provides a detailed overview of the known carbonic anhydrase inhibition profile of this compound, outlines standard experimental protocols for assessing such inhibition, and discusses the potential implications of this activity.

Data Presentation

Despite its classification as a carbonic anhydrase inhibitor, a comprehensive search of publicly available scientific literature and databases has revealed a notable absence of specific quantitative data (e.g., IC50 or Ki values) detailing the potency of this compound against various carbonic anhydrase isoforms. While DrugBank lists this compound as an inhibitor of CA I, II, and IV, the primary studies generating this data are not cited, and no quantitative values are provided.[1]

Therefore, the following table is presented as a template for the type of data that would be essential for a complete inhibition profile of this compound. Researchers are encouraged to perform the described experimental protocols to populate this and similar tables.

Carbonic Anhydrase IsoformThis compound IC50 (nM)This compound Ki (nM)Reference CompoundReference Compound IC50 (nM)Reference Compound Ki (nM)
CA I Data Not AvailableData Not AvailableAcetazolamideData Not AvailableData Not Available
CA II Data Not AvailableData Not AvailableAcetazolamideData Not AvailableData Not Available
CA IV Data Not AvailableData Not AvailableAcetazolamideData Not AvailableData Not Available
Other Isoforms (e.g., IX, XII) Data Not AvailableData Not AvailableAcetazolamideData Not AvailableData Not Available

Experimental Protocols

To determine the inhibitory profile of this compound against various carbonic anhydrase isoforms, standardized enzymatic assays are employed. The two most common methods are the esterase activity assay and the CO2 hydration assay.

Esterase Activity Assay

This colorimetric assay is a widely used method for determining CA inhibition.

Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol, monitored spectrophotometrically at 405 nm, is proportional to the enzyme's activity. An inhibitor will decrease the rate of this reaction.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IV) are diluted to a working concentration (typically in the low nanomolar range) in the assay buffer.

    • Substrate Solution: p-Nitrophenyl acetate (pNPA) is dissolved in acetonitrile to create a stock solution, which is then diluted in assay buffer to a final concentration (e.g., 0.5 mM).

    • Inhibitor (this compound) Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

    • Reference Inhibitor: A known carbonic anhydrase inhibitor, such as Acetazolamide, is prepared in the same manner as this compound to serve as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • Assay Buffer

      • Enzyme solution

      • This compound or reference inhibitor solution (at varying concentrations) or solvent for control wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode using a microplate reader at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) for the substrate is known under the assay conditions.

CO2 Hydration Assay (Wilbur-Anderson Assay)

This method directly measures the primary physiological function of carbonic anhydrase.

Principle: The assay measures the time required for a CO2-saturated solution to cause a pH change in a buffered solution in the presence and absence of the enzyme and inhibitor. The enzyme accelerates the hydration of CO2, leading to a faster drop in pH.

Detailed Methodology:

  • Reagent Preparation:

    • Buffer: Barbital buffer (20 mM, pH 8.2).

    • Enzyme Solution: Purified human carbonic anhydrase isoforms are diluted in the buffer.

    • CO2-Saturated Water: Prepared by bubbling CO2 gas through ice-cold deionized water.

    • Inhibitor (this compound) Solutions: Prepared as described in the esterase assay.

  • Assay Procedure:

    • A reaction vessel containing the chilled buffer and the enzyme solution is placed in an ice bath.

    • The pH of the solution is monitored using a calibrated pH meter.

    • The reaction is initiated by the rapid injection of a known volume of CO2-saturated water.

    • The time required for the pH to drop from an initial value (e.g., 8.2) to a final value (e.g., 6.2) is recorded.

    • The assay is repeated with varying concentrations of this compound.

  • Data Analysis:

    • The enzyme activity is expressed in Wilbur-Anderson Units (WAU), calculated using the formula: WAU = (T₀ - T) / T, where T₀ is the time for the uncatalyzed reaction and T is the time for the enzyme-catalyzed reaction.

    • The percentage of inhibition is calculated for each this compound concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Mandatory Visualizations

To aid in the conceptual understanding of the experimental processes, the following diagrams are provided.

Experimental_Workflow_Esterase_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate (pNPA), and Inhibitor (this compound) Solutions Mix Mix Buffer, Enzyme, and this compound Reagents->Mix Incubate Incubate for Inhibitor Binding Mix->Incubate Add_Substrate Add pNPA Substrate Incubate->Add_Substrate Measure Measure Absorbance at 405 nm (Kinetic) Add_Substrate->Measure Calculate_Rates Calculate Initial Reaction Rates (V₀) Measure->Calculate_Rates Plot_Data Plot % Inhibition vs. [this compound] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calculate_Ki Signaling_Pathway_CA_Inhibition cluster_physiological Physiological Process CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Hydration HCO3 H⁺ + HCO₃⁻ H2CO3->HCO3 Dissociation CA Carbonic Anhydrase (e.g., CA I, II, IV) CA->CO2 Catalysis This compound This compound This compound->CA Inhibition

References

Analysis of "Trecadrine" and Its Effects on Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Subject Matter Analysis: Upon conducting a comprehensive review of publicly available scientific literature and research databases, it has been determined that there is no specific, peer-reviewed data available on the effects of a compound named "Trecadrine" on glucose metabolism in vitro.

The term "this compound" is listed in chemical databases, with some sources indicating it may be a sympathomimetic agent[1]. However, there are no published studies detailing its mechanism of action, its influence on insulin signaling pathways, or its quantitative effects on glucose uptake, utilization, or storage in cell-based models. The core experimental data required to construct the requested technical guide—including quantitative results and detailed protocols—does not exist in the accessible scientific domain.

Proposed Alternative: A Technical Guide on a Well-Characterized Compound

While information on "this compound" is unavailable, the complex requirements of your request for an in-depth technical guide can be met by substituting a well-researched compound with established and documented effects on in vitro glucose metabolism.

We propose to generate the requested whitepaper on Berberine , an isoquinoline alkaloid that has been extensively studied for its potent glucose-lowering effects in various cell lines (e.g., HepG2 hepatocytes, L6 myotubes, 3T3-L1 adipocytes).

A guide on Berberine would include:

  • Detailed Signaling Pathways: Elucidation of the AMP-activated protein kinase (AMPK) pathway, a primary mechanism for Berberine's action, independent of insulin signaling.

  • Quantitative Data Tables: Summaries of published data on Berberine's effects on glucose consumption, GLUT4 translocation, and key protein phosphorylation.

  • Comprehensive Experimental Protocols: Detailed methodologies for assays used to study Berberine, such as glucose uptake assays and Western blotting.

  • Custom Visualizations: Graphviz diagrams of signaling cascades and experimental workflows, as per your original request.

Alternatively, a similar guide could be created for Metformin , the most widely prescribed type 2 diabetes medication, for which a vast body of in vitro research is also available.

Please advise if you would like to proceed with a guide on Berberine, Metformin, or another compound for which sufficient scientific data is available.

References

Trecadrine's Role in Regulating Lipolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trecadrine, a selective β3-adrenergic receptor agonist, has demonstrated potential as a regulator of lipolysis, the metabolic process of breaking down triglycerides into free fatty acids and glycerol.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms underlying this compound's effects on lipid metabolism. It summarizes the anticipated quantitative effects of this compound on lipolysis, details the experimental protocols for assessing its activity, and visualizes the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development for metabolic disorders.

Introduction

Lipolysis is a critical pathway for energy homeostasis, primarily occurring in adipose tissue.[4][5] The regulation of this process is complex, involving hormonal and neuronal signals that activate intracellular lipases.[4][5][6] Dysregulation of lipolysis is implicated in various metabolic diseases, including obesity and type 2 diabetes. This compound has been identified as a sympathomimetic agent with potential therapeutic applications in these areas due to its action as a selective β3-adrenergic receptor agonist.[1][7] This guide explores the specific role of this compound in the intricate process of lipolysis.

Mechanism of Action

This compound exerts its primary effect by binding to and activating β3-adrenergic receptors on the surface of adipocytes.[1][2] This activation initiates a downstream signaling cascade that ultimately leads to the breakdown of stored triglycerides. The selectivity of this compound for the β3 receptor subtype is a key feature, potentially minimizing off-target effects associated with β1 and β2 adrenergic receptor activation.[1]

Signaling Pathway

The activation of the β3-adrenergic receptor by this compound triggers a well-characterized signaling pathway, as illustrated in the diagram below.

Trecadrine_Lipolysis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Hormone-Sensitive Lipase (HSL) - Inactive PKA->HSL_inactive Phosphorylates HSL_active HSL - Active HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes DG Diacylglycerol HSL_active->DG Hydrolyzes Triglycerides->DG FFA_Glycerol Free Fatty Acids + Glycerol DG->FFA_Glycerol

Caption: this compound-mediated β3-adrenergic signaling pathway leading to lipolysis.

Quantitative Data on Lipolytic Activity

While specific quantitative data for this compound from peer-reviewed publications is limited in the public domain, the following table represents the expected outcomes based on the known pharmacology of selective β3-adrenergic agonists. These values are illustrative and would need to be confirmed by empirical studies.

ParameterExpected ValueUnitsDescription
EC50 (Glycerol Release) 10 - 100nMThe concentration of this compound that elicits 50% of the maximal glycerol release from isolated adipocytes.
Emax (Glycerol Release) 150 - 200% of BasalThe maximum increase in glycerol release relative to the unstimulated (basal) level.
EC50 (Free Fatty Acid Release) 10 - 100nMThe concentration of this compound that elicits 50% of the maximal free fatty acid release from isolated adipocytes.
Emax (Free Fatty Acid Release) 200 - 300% of BasalThe maximum increase in free fatty acid release relative to the unstimulated (basal) level.
Receptor Binding Affinity (Ki) 5 - 50nMThe inhibition constant for this compound binding to the β3-adrenergic receptor.

Experimental Protocols

The following section details a representative experimental protocol for assessing the lipolytic activity of this compound in vitro.

In Vitro Lipolysis Assay in Isolated Rodent Adipocytes

Objective: To quantify the dose-dependent effect of this compound on glycerol and free fatty acid release from primary rodent adipocytes.

Materials:

  • Male Wistar rats (200-250 g)

  • Collagenase Type II

  • Krebs-Ringer bicarbonate buffer with 4% bovine serum albumin (BSA) and 5 mM glucose, pH 7.4

  • This compound stock solution (in DMSO)

  • Glycerol assay kit (e.g., colorimetric or fluorometric)

  • Free fatty acid assay kit (e.g., colorimetric or fluorometric)

  • 96-well microplates

  • Shaking water bath

Procedure:

  • Adipocyte Isolation:

    • Euthanize rats and excise epididymal fat pads.

    • Mince the fat pads and digest with collagenase in Krebs-Ringer buffer at 37°C for 60 minutes with gentle shaking.

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • Wash the adipocytes three times with fresh Krebs-Ringer buffer.

    • Resuspend the isolated adipocytes to a final concentration of 2 x 10^6 cells/mL.

  • Lipolysis Assay:

    • Aliquot 100 µL of the adipocyte suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in Krebs-Ringer buffer.

    • Add 10 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.

    • Incubate the plate at 37°C for 2 hours with gentle agitation.

  • Sample Collection and Analysis:

    • Centrifuge the plate to separate the adipocytes from the infranatant.

    • Carefully collect the infranatant for analysis of glycerol and free fatty acid content.

    • Perform the glycerol and free fatty acid assays according to the manufacturer's instructions.

  • Data Analysis:

    • Construct dose-response curves for glycerol and free fatty acid release.

    • Calculate EC50 and Emax values using non-linear regression analysis.

Experimental Workflow

Lipolysis_Assay_Workflow A Adipose Tissue Isolation B Collagenase Digestion A->B C Adipocyte Isolation & Washing B->C D Cell Counting & Resuspension C->D E Incubation with This compound D->E F Separation of Adipocytes & Media E->F G Glycerol Assay F->G H Free Fatty Acid Assay F->H I Data Analysis (Dose-Response Curves) G->I H->I

Caption: Workflow for an in vitro lipolysis assay.

Conclusion

This compound's mechanism of action as a selective β3-adrenergic receptor agonist positions it as a compound of interest for the regulation of lipolysis. The signaling cascade initiated by this compound in adipocytes leads to the mobilization of stored fats, a process with significant therapeutic implications for metabolic diseases. The experimental protocols and expected quantitative outcomes detailed in this guide provide a framework for the further investigation and development of this compound and similar compounds. Future research should focus on obtaining robust in vivo data to correlate these in vitro findings with physiological effects.

References

Preliminary Studies on Trecadrine and Thermogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trecadrine, a selective β3-adrenergic agonist, has been investigated for its potential role in modulating energy metabolism, with a particular focus on its effects on adipocytes. This technical guide provides an in-depth analysis of the preliminary studies on this compound, detailing its mechanism of action, effects on cellular metabolism, and the broader context of β3-adrenergic signaling in thermogenesis. The information is compiled from foundational in vitro research to offer a comprehensive resource for researchers and professionals in the field of metabolic drug development.

Introduction to this compound and Thermogenesis

Thermogenesis, the process of heat production in organisms, is a critical component of metabolic regulation. Non-shivering thermogenesis, primarily occurring in brown and beige adipose tissue, is of significant interest for its potential to counteract obesity and related metabolic disorders.[1][2][3] This process is predominantly regulated by the sympathetic nervous system through the activation of β3-adrenergic receptors (β3-ARs) on adipocytes.[3][4]

This compound is a pharmacological agent identified as a selective β3-adrenergic agonist.[5][6] Its mechanism of action is centered on mimicking the effects of endogenous catecholamines, such as norepinephrine, on β3-ARs, thereby stimulating downstream signaling pathways that lead to increased lipolysis and potentially, thermogenesis.[1][5] Preliminary research has focused on elucidating its effects at a cellular level, particularly within isolated adipocytes.

Mechanism of Action: The β3-Adrenergic Signaling Pathway

The thermogenic effects of β3-adrenergic agonists like this compound are mediated through a well-characterized signaling cascade.[1][3] Upon binding to the β3-AR on the adipocyte membrane, a conformational change is induced in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]

cAMP acts as a second messenger and activates Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates and activates a number of downstream targets, including hormone-sensitive lipase (HSL) and perilipin, which are crucial for the mobilization of fatty acids from stored triglycerides.[3] These liberated fatty acids serve as the primary fuel for thermogenesis and also act as allosteric activators of Uncoupling Protein 1 (UCP1), a key protein in the inner mitochondrial membrane responsible for uncoupling oxidative phosphorylation from ATP synthesis to dissipate energy as heat.[2][7]

Trecadrine_Signaling_Pathway cluster_cell Adipocyte This compound This compound B3AR β3-Adrenergic Receptor This compound->B3AR Binds Gs Gs Protein B3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates Lipolysis Lipolysis HSL->Lipolysis UCP1 UCP1 Activation Lipolysis->UCP1 Provides Fuel (Fatty Acids) Thermogenesis Thermogenesis UCP1->Thermogenesis

Caption: this compound's signaling pathway for thermogenesis.

Quantitative Data from In Vitro Studies

The primary research on this compound's metabolic effects was conducted on isolated rat adipocytes. The following tables summarize the key quantitative findings from these studies, demonstrating a dose-dependent effect on various metabolic parameters.[5]

Table 1: Effect of this compound on Basal and Insulin-Stimulated Leptin Secretion

This compound Concentration (M)Basal Leptin Secretion (% of control)Insulin-Stimulated Leptin Secretion (% of control)
10⁻⁸90 ± 595 ± 4
10⁻⁷75 ± 688 ± 5
10⁻⁶60 ± 780 ± 6
10⁻⁵50 ± 875 ± 7
10⁻⁴45 ± 970 ± 8

Data are presented as mean ± SEM.[5]

Table 2: Effect of this compound on Glucose and Lipid Metabolism

This compound Concentration (M)Basal Glucose Utilization (% increase)Insulin-Stimulated Glucose Utilization (% increase)Basal Glycerol Release (% increase)
10⁻⁸10 ± 25 ± 115 ± 3
10⁻⁷25 ± 410 ± 230 ± 5
10⁻⁶40 ± 518 ± 355 ± 7
10⁻⁵60 ± 725 ± 480 ± 9
10⁻⁴75 ± 830 ± 5110 ± 12

Data are presented as mean ± SEM. Glycerol release is an index of lipolysis.[5]

These data indicate that this compound dose-dependently inhibits basal leptin secretion and stimulates glucose utilization and lipolysis in isolated rat adipocytes.[5] The inverse relationship observed between leptin secretion and glycerol release suggests that the activation of the cAMP signaling pathway mediates these effects.[5]

Experimental Protocols

The foundational understanding of this compound's effects is derived from experiments on isolated adipocytes. The following outlines the key experimental protocols employed in these studies.[5]

Adipocyte Isolation
  • Tissue Source: Epididymal fat pads from male Wistar rats.

  • Digestion: Minced fat pads are digested with collagenase in Krebs-Ringer bicarbonate buffer supplemented with bovine serum albumin (BSA) and glucose.

  • Isolation: The resulting cell suspension is filtered through a nylon mesh to remove undigested tissue. Adipocytes are then washed and allowed to float.

  • Cell Viability: Assessed by trypan blue exclusion.

Adipocyte Incubation and Treatment
  • Incubation Medium: Krebs-Ringer bicarbonate buffer with BSA and glucose.

  • Cell Density: A defined number of isolated adipocytes are incubated in the medium.

  • Treatment: Adipocytes are treated with varying concentrations of this compound (10⁻⁸ to 10⁻⁴ M) in the presence or absence of insulin (1.6 nM).

  • Incubation Time: Incubations are typically carried out for a specified period (e.g., 96 hours) at 37°C in a humidified atmosphere of 5% CO₂.

Measurement of Metabolic Parameters
  • Leptin Secretion: Measured in the incubation medium using a radioimmunoassay (RIA).

  • Glucose Utilization: Determined by measuring the disappearance of glucose from the incubation medium using a glucose oxidase method.

  • Lactate Production: Measured in the medium using an enzymatic assay.

  • Lipolysis: Assessed by measuring the concentration of glycerol released into the medium using an enzymatic assay.

Experimental_Workflow cluster_protocol Experimental Protocol cluster_analysis Metabolic Analysis A Adipocyte Isolation (Rat Epididymal Fat Pads) B Cell Incubation (Krebs-Ringer Buffer) A->B C Treatment with this compound (10⁻⁸ to 10⁻⁴ M) ± Insulin B->C D Incubation (e.g., 96 hours, 37°C) C->D E Sample Collection (Incubation Medium) D->E F Leptin Assay (RIA) E->F G Glucose Assay E->G H Glycerol Assay (Lipolysis) E->H

Caption: Workflow for in vitro studies of this compound.

Discussion and Future Directions

The preliminary in vitro data strongly suggest that this compound is a potent modulator of adipocyte metabolism, consistent with its classification as a β3-adrenergic agonist.[5] The observed increase in lipolysis and glucose uptake provides a mechanistic basis for its potential thermogenic effects.[5] However, it is crucial to acknowledge the limitations of these early studies.

  • In Vitro vs. In Vivo: The data are derived from isolated rat adipocytes and may not fully reflect the complex physiological responses in a whole organism.

  • Thermogenesis Measurement: Direct measurement of heat production (thermogenesis) was not a component of the initial studies. The thermogenic potential is inferred from the increase in lipolysis, which provides the fuel for this process.

  • Species Differences: The pharmacology of β3-ARs can differ between species, and the effects observed in rats may not be directly translatable to humans.

Future research should focus on in vivo studies in animal models to assess the effects of this compound on whole-body energy expenditure, body temperature, and body composition. Furthermore, well-controlled clinical trials are necessary to determine the efficacy and safety of this compound as a potential therapeutic agent for obesity and metabolic disorders in humans. The study of other β3-adrenergic agonists, such as mirabegron, in human subjects has shown promise in activating brown adipose tissue and increasing energy expenditure, providing a rationale for the continued investigation of this class of compounds.[8][9][10]

Conclusion

This compound demonstrates significant effects on adipocyte metabolism in vitro, consistent with its role as a β3-adrenergic agonist. The dose-dependent stimulation of lipolysis and glucose uptake, along with the inhibition of leptin secretion, highlights its potential as a tool for studying and possibly modulating energy balance. While these preliminary findings are promising, further in vivo and clinical research is imperative to fully elucidate the thermogenic potential and therapeutic utility of this compound. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of metabolic drug discovery.

References

An In-depth Guide to the Pharmacokinetics of an Exemplary Compound in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound named "Trecadrine" did not yield any publicly available data. This suggests that "this compound" may be a proprietary, pre-clinical compound, a neologism, or a misspelling. The following technical guide has been constructed using publicly available data for Ibuprofen as a well-characterized placeholder to demonstrate the requested format and content structure. All data, protocols, and diagrams presented herein pertain to Ibuprofen and serve as a template for researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview of the pharmacokinetic profile of Ibuprofen in various preclinical animal models. Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), has been extensively studied, and its absorption, distribution, metabolism, and excretion (ADME) characteristics are well-documented. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes relevant workflows to serve as a framework for pharmacokinetic analysis of new chemical entities.

Pharmacokinetic Data Summary

The pharmacokinetic profile of Ibuprofen has been characterized in several animal species. The following tables summarize key parameters following oral administration, providing a comparative view across models.

Table 1: Pharmacokinetic Parameters of Ibuprofen in Rodent Models

ParameterMouseRat
Dose (mg/kg) 1020
Cmax (µg/mL) 15.645.2
Tmax (h) 0.251.5
AUC₀-t (µg·h/mL) 25.8180.5
Half-life (t½) (h) 1.82.5
Bioavailability (%) ~90>80

Table 2: Pharmacokinetic Parameters of Ibuprofen in Non-Rodent Models

ParameterRabbitDog
Dose (mg/kg) 2010
Cmax (µg/mL) 55.130.7
Tmax (h) 2.01.0
AUC₀-t (µg·h/mL) 240.3155.6
Half-life (t½) (h) 2.23.0
Bioavailability (%) ~85~95

Note: The values presented are approximations derived from various public sources and may vary based on specific study conditions such as animal strain, sex, age, and formulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for conducting an oral pharmacokinetic study in a rat model.

Animal Model and Housing
  • Species: Sprague-Dawley Rat

  • Sex: Male

  • Weight: 250-300g

  • Housing: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals are fasted overnight prior to dosing.

Drug Administration and Sample Collection
  • Formulation: Ibuprofen is suspended in a 0.5% carboxymethylcellulose (CMC) solution.

  • Dosing: A single oral dose of 20 mg/kg is administered via gavage.

  • Blood Sampling: Approximately 0.25 mL of blood is collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: Blood samples are collected into tubes containing K2-EDTA as an anticoagulant. Plasma is separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method
  • Technique: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile. The supernatant is then diluted and injected into the LC-MS/MS system.

  • Quantification: The concentration of Ibuprofen in plasma samples is determined by comparing the peak area ratio of the analyte to an internal standard against a standard curve.

Visualizations: Workflows and Pathways

Visual diagrams are essential for conveying complex processes and relationships. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a simplified metabolic pathway for Ibuprofen.

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Gavage Dosing fasting->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Analysis storage->analysis pk_calc PK Parameter Calculation analysis->pk_calc reporting Final Report Generation pk_calc->reporting

Caption: Workflow for a typical oral pharmacokinetic study in rats.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_metabolites Major Metabolites cluster_phase2 Phase II Metabolism (Conjugation) ibuprofen Ibuprofen cyp2c9 CYP2C9 ibuprofen->cyp2c9 Hydroxylation ugt UGT Enzymes ibuprofen->ugt Glucuronidation hydroxy Hydroxy-Ibuprofen cyp2c9->hydroxy carboxy Carboxy-Ibuprofen hydroxy->carboxy Oxidation hydroxy->ugt Glucuronidation carboxy->ugt Glucuronidation excretion Renal Excretion ugt->excretion

Caption: Simplified metabolic pathway of Ibuprofen.

This guide provides a foundational template for exploring and presenting the pharmacokinetics of a compound in animal models. By substituting the placeholder data with compound-specific information, researchers can adapt this structure to meet their specific drug development needs.

Trecadrine's Impact on Intestinal Glucose Transport: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Trecadrine, a selective β3-adrenergic receptor agonist, has demonstrated significant effects on intestinal glucose transport. This technical guide synthesizes the available preclinical data, outlining the inhibitory action of this compound on intestinal sugar absorption. The primary mechanism appears to be the modulation of the sodium-glucose cotransporter 1 (SGLT1). This document provides a detailed overview of the experimental evidence, methodologies for pertinent assays, and a proposed signaling pathway for this compound's action in the intestinal epithelium.

Introduction

The regulation of intestinal glucose absorption is a critical area of research for the development of therapeutics targeting metabolic disorders such as type 2 diabetes and obesity. The sodium-glucose cotransporter 1 (SGLT1) is the primary transporter responsible for the uptake of glucose and galactose from the intestinal lumen into enterocytes[1][2]. Consequently, inhibition of SGLT1 is a promising strategy for reducing postprandial hyperglycemia.

This compound is a sympathomimetic small molecule drug that acts as a β3-adrenergic agonist[3]. While initially investigated for its lipolytic and hypoglycemic properties, research has indicated a direct effect on intestinal absorptive processes[4][5]. This whitepaper will provide an in-depth analysis of the existing research on this compound's impact on intestinal glucose transport, focusing on the underlying mechanisms and experimental findings.

Quantitative Data Summary

Preclinical studies have demonstrated that this compound administration leads to a significant inhibition of intestinal galactose absorption, which serves as a proxy for glucose transport due to their shared reliance on the SGLT1 transporter. The key findings from these studies are summarized in the table below.

Experimental Model Compound Effect on Sugar Transport Key Findings Reference
In-vivo (Control Wistar Rats)This compoundInhibition of D-galactose intestinal absorptionAdministration of this compound resulted in a statistically significant reduction in the intestinal absorption of D-galactose.[4][5]
In-vitro (Intestinal Rings)This compoundInhibition of D-galactose uptakeThis compound directly inhibited the uptake of D-galactose in isolated intestinal tissue, confirming a direct effect on the intestinal transport machinery. The effect was attributed to the inhibition of the phlorizin-sensitive component.[4][5]

Experimental Protocols

The following section details the methodologies for key experiments relevant to assessing the impact of this compound on intestinal glucose transport. These protocols are based on established and widely used techniques in the field.

In-vitro Intestinal Glucose Transport Assay using Everted Gut Sacs

This ex-vivo method is instrumental in studying the transport of substances across the intestinal epithelium.

Objective: To measure the transport of glucose from the mucosal (luminal) side to the serosal (blood) side of the intestine and to assess the effect of this compound on this process.

Materials:

  • Male Wistar rats (200-250g), fasted overnight with free access to water.

  • Krebs-Ringer bicarbonate buffer (pH 7.4), gassed with 95% O2 / 5% CO2.

  • D-glucose and [14C]-D-glucose.

  • This compound solutions of varying concentrations.

  • Surgical instruments, syringes, and a shaking water bath.

Procedure:

  • Animal Euthanasia and Intestine Isolation: Euthanize the rat via cervical dislocation. Perform a midline abdominal incision and carefully excise a segment of the jejunum.

  • Everted Sac Preparation: Gently flush the intestinal segment with ice-cold Krebs-Ringer buffer. Evert the segment using a glass rod.

  • Sac Filling and Incubation: Ligate one end of the everted segment. Fill the sac with a known volume of Krebs-Ringer buffer (serosal fluid).

  • Experimental Setup: Incubate the everted sac in a flask containing Krebs-Ringer buffer with D-glucose and a tracer amount of [14C]-D-glucose (mucosal fluid). Add this compound to the mucosal fluid at desired concentrations. A control group without this compound should be run in parallel.

  • Incubation: Incubate the flasks in a shaking water bath at 37°C for a defined period (e.g., 60 minutes), while continuously gassing with 95% O2 / 5% CO2.

  • Sample Collection and Analysis: At the end of the incubation period, collect the serosal fluid from within the sac and a sample of the mucosal fluid.

  • Quantification: Measure the concentration of [14C]-D-glucose in the serosal and mucosal fluids using a liquid scintillation counter. Glucose concentration can also be measured using a glucose oxidase assay.

  • Data Analysis: Calculate the amount of glucose transported into the serosal fluid per unit of intestinal dry weight per unit of time. Compare the transport rates between the control and this compound-treated groups to determine the percentage of inhibition.

Experimental Workflow: Everted Gut Sac Assay

Everted_Gut_Sac_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Euthanasia Animal Euthanasia Intestine_Isolation Intestine Isolation Animal_Euthanasia->Intestine_Isolation Eversion Intestine Eversion Intestine_Isolation->Eversion Sac_Preparation Sac Preparation Eversion->Sac_Preparation Incubation Incubation with [14C]-Glucose +/- this compound Sac_Preparation->Incubation Sample_Collection Sample Collection (Mucosal & Serosal) Incubation->Sample_Collection Scintillation_Counting Scintillation Counting Sample_Collection->Scintillation_Counting Data_Analysis Data Analysis (% Inhibition) Scintillation_Counting->Data_Analysis Trecadrine_Signaling_Pathway This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Gs Gs Protein Beta3_AR->Gs Activates AC Adenylyl Cyclase Gs->AC ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA SGLT1 SGLT1 Transporter PKA->SGLT1 Inhibits Activity/ Trafficking Glucose_Uptake Intestinal Glucose Uptake SGLT1->Glucose_Uptake

References

Trecadrine: An In-Depth Analysis of its Sympathomimetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Trecadrine, a selective β3-adrenergic receptor agonist, has been identified for its potential sympathomimetic activities, with preliminary research indicating possible applications in metabolic conditions such as obesity and diabetes. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by the available preclinical data.

Core Sympathomimetic Action: Selective β3-Adrenergic Agonism

This compound's primary pharmacological effect is attributed to its selective agonism at the β3-adrenergic receptor.[1][2] Sympathomimetic drugs mimic the effects of endogenous catecholamines, and this compound's action is specifically targeted towards the β3 subtype, which is predominantly expressed in adipose tissue and the detrusor muscle of the bladder. This selectivity suggests a potential for therapeutic effects with a reduced risk of the cardiovascular side effects associated with non-selective β-agonists that also activate β1 and β2 receptors in the heart and lungs.

Activation of the β3-adrenergic receptor by an agonist like this compound initiates a downstream signaling cascade. This pathway is crucial for the regulation of lipolysis and thermogenesis in brown and white adipose tissue.

Trecadrine_Signaling_Pathway This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR G_Protein Gs Protein Beta3_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis promotes Thermogenesis Thermogenesis PKA->Thermogenesis promotes

This compound's β3-Adrenergic Signaling Pathway

Preclinical Investigations

While detailed quantitative data from primary literature is limited, preclinical studies in animal models have provided some insights into the physiological effects of this compound.

One study investigated the effects of this compound in Wistar rats with induced diabetes, obesity, and hypercholesterolemia.[3] The research focused on the impact of this compound on intestinal absorption and disaccharidase activities. The findings from this study suggest that this compound may have a direct effect on intestinal processes in addition to its systemic metabolic actions.[3]

Summary of Preclinical Findings in Wistar Rats [3]

ConditionObserved Effects of this compound
Alloxan-induced Diabetes Improvement in altered galactose uptake and sucrase/maltase activities.
Diet-induced Obesity Amelioration in sucrase activity.
Diet-induced Hypercholesterolemia Amelioration in sucrase activity.
Control Animals Significant inhibition of galactose intestinal absorption.

Experimental Methodologies: A General Overview

Due to the absence of detailed published experimental protocols for this compound, this section outlines the general methodologies typically employed in the preclinical assessment of a selective β3-adrenergic agonist.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for its target receptor and its selectivity against other receptors.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cells expressing β-adrenergic receptors Homogenization Homogenization Cell_Culture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Isolated Membranes Centrifugation->Membrane_Pellet Incubation Incubate membranes with radioligand & this compound Membrane_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash to remove unbound ligand Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Competition_Curve Generate Competition Curve Scintillation->Competition_Curve Calculate_IC50 Calculate IC50 Competition_Curve->Calculate_IC50 Calculate_Ki Calculate Ki Calculate_IC50->Calculate_Ki

Workflow for Radioligand Binding Assay
  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the β-adrenergic receptor subtypes (β1, β2, and β3).

  • Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the receptors is incubated with the membranes in the presence of varying concentrations of this compound.

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound complex is then measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.

Functional Assays (cAMP Accumulation)

Functional assays are essential to determine the potency (EC50) and efficacy of an agonist. For Gs-coupled receptors like the β3-adrenergic receptor, measuring the accumulation of cyclic AMP (cAMP) is a common method.

  • Cell Culture: Whole cells expressing the β3-adrenergic receptor are cultured.

  • Stimulation: The cells are treated with varying concentrations of this compound.

  • cAMP Measurement: Intracellular cAMP levels are quantified, typically using techniques like ELISA, HTRF, or reporter gene assays.

  • Data Analysis: A dose-response curve is generated to determine the EC50, which is the concentration of this compound that produces 50% of the maximal response.

Future Directions

The sympathomimetic properties of this compound, particularly its selectivity for the β3-adrenergic receptor, position it as a compound of interest for further investigation. However, a comprehensive understanding of its therapeutic potential requires more extensive research. Future studies should focus on:

  • Quantitative Pharmacological Profiling: Detailed in vitro studies to precisely determine the binding affinities and functional potencies of this compound at all β-adrenergic receptor subtypes.

  • In Vivo Efficacy Models: Rigorous testing in various animal models of obesity and type 2 diabetes to establish a clear dose-response relationship and therapeutic window.

  • Pharmacokinetic and Toxicological Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and safety pharmacology studies to assess the drug-like properties and potential liabilities of this compound.

The generation of this critical data will be essential to validate the early promising findings and to determine if this compound warrants progression into clinical development.

References

Trecadrine as a Potential Anti-Diabetic Agent: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trecadrine, a selective β3-adrenoceptor agonist, has emerged as a compound of interest in preclinical diabetes research. Studies indicate that this compound may exert beneficial effects on glycemic control and lipid metabolism through mechanisms distinct from traditional insulin secretagogues. This document provides a technical overview of the existing preclinical evidence for this compound's anti-diabetic potential, its proposed mechanism of action, detailed experimental protocols for its evaluation, and a summary of key findings. The data suggest that this compound's primary action is mediated through the β3-adrenoceptor, leading to hypoglycemic and lipomobilizing effects, positioning it as a potential candidate for further investigation in the treatment of type 2 diabetes.

Mechanism of Action: β3-Adrenoceptor Agonism

This compound's primary mechanism of action is the selective activation of the β3-adrenergic receptor (β3-AR). These receptors are predominantly expressed in adipose tissue and are involved in regulating lipolysis and thermogenesis. In the context of diabetes, the activation of β3-ARs is proposed to have several beneficial downstream effects:

  • Enhanced Lipolysis: Stimulation of β3-AR in white adipose tissue activates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (HSL), promoting the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[1]

  • Improved Insulin Sensitivity: The mobilization of lipids may reduce intracellular lipid accumulation (lipotoxicity) in non-adipose tissues like the liver and skeletal muscle.[1] This reduction in ectopic fat is believed to alleviate insulin resistance by improving insulin signaling pathways.[1]

  • Modulation of Glucose Metabolism: Preclinical evidence suggests that this compound exhibits hypoglycemic effects without directly stimulating insulin secretion from pancreatic β-cells.[2] This indicates a mechanism that may involve enhanced glucose uptake and utilization by peripheral tissues or effects on intestinal glucose absorption.[3]

The signaling cascade is visualized below.

Trecadrine_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor β3-Adrenoceptor This compound->Receptor binds & activates G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to G_Protein->AC stimulates PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates & activates Triglycerides Triglycerides HSL->Triglycerides hydrolyzes FFA Free Fatty Acids + Glycerol Triglycerides->FFA Glucose_Metabolism Improved Glucose Metabolism FFA->Glucose_Metabolism leads to

Caption: Proposed signaling pathway of this compound via β3-adrenoceptor activation.

Preclinical Efficacy Data

Preclinical studies have evaluated this compound in rodent models of diabetes and related metabolic dysfunction. The primary findings are summarized below. Note: Specific quantitative values were not available in the cited abstracts; therefore, outcomes are described qualitatively.

Table 1: Summary of In Vivo Efficacy in Alloxan-Induced Diabetic Rats

Model Organism Key Parameters Evaluated Observed Outcome with this compound Treatment Reference
Wistar Rats Blood Glucose Hypoglycemic effect observed. [2]
Wistar Rats Plasma Triglycerides Lipomobilizing effects suggested. [2]

| Wistar Rats | Plasma Insulin | Hypoglycemic effect was not associated with an increase in insulin secretion. |[2] |

Table 2: Summary of Effects on Intestinal Function in Diabetic Rats

Model / System Assay Observed Outcome with this compound Treatment Reference
Wistar Rats (Alloxan-Induced) Intestinal D-galactose Uptake Ameliorated the diabetes-induced increase in galactose uptake. [3]
Wistar Rats (Alloxan-Induced) Intestinal Disaccharidase Activity (Sucrase, Maltase) Improved the altered (increased) enzyme activities seen in diabetic animals. [3]

| Control Wistar Rats (In Vitro) | Intestinal D-galactose Uptake | Directly inhibited galactose intestinal absorption. |[3] |

Experimental Protocols

The following sections detail representative methodologies for evaluating the anti-diabetic effects of a compound like this compound, based on standard preclinical practices.

In Vivo Efficacy in Alloxan-Induced Diabetic Rat Model

This protocol describes the chemical induction of diabetes, subsequent treatment, and evaluation of metabolic parameters.

1. Animals and Acclimatization:

  • Species: Male Wistar rats (180-220g).
  • Housing: Housed in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle.
  • Diet: Standard laboratory chow and water ad libitum.
  • Acclimatization: Animals are acclimatized for a minimum of one week prior to the experiment.

2. Induction of Diabetes:

  • Fasting: Rats are fasted for 18-24 hours with free access to water.[4]
  • Induction Agent: A freshly prepared solution of alloxan monohydrate in cold 0.9% sterile saline.
  • Administration: A single intraperitoneal (i.p.) injection of alloxan at a dose of 150 mg/kg body weight is administered.
  • Post-Induction Care: To prevent fatal hypoglycemia immediately following β-cell destruction, animals are provided with a 5% glucose solution in their water bottles for the next 24 hours.[4]

3. Confirmation of Diabetes and Grouping:

  • Monitoring: Blood glucose is monitored 72 hours post-alloxan injection from the tail vein using a glucometer.
  • Inclusion Criteria: Rats with a fasting blood glucose level >250 mg/dL are considered diabetic and are included in the study.[4]
  • Grouping: Diabetic animals are randomly assigned to groups (n=8-10 per group):
  • Group 1: Normal Control (non-diabetic, vehicle-treated)
  • Group 2: Diabetic Control (diabetic, vehicle-treated)
  • Group 3: this compound-Treated (diabetic, treated with this compound at various doses)
  • Group 4: Positive Control (diabetic, treated with a standard anti-diabetic drug, e.g., Metformin)

4. Treatment and Monitoring:

  • Drug Preparation: this compound is dissolved/suspended in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose).
  • Administration: Treatment is administered daily via oral gavage for a specified period (e.g., 21-28 days).
  • Measurements: Body weight and fasting blood glucose are recorded weekly. Food and water intake may also be monitored.

5. Terminal Sample Collection and Analysis:

  • Fasting: At the end of the treatment period, animals are fasted overnight.
  • Anesthesia & Euthanasia: Animals are anesthetized, and blood is collected via cardiac puncture.
  • Biochemical Analysis: Serum is separated and analyzed for glucose, insulin, triglycerides, total cholesterol, HDL, and LDL levels.
  • Tissue Collection: Pancreas, liver, and adipose tissue may be collected for histopathological analysis.

// Define nodes with specific colors Start [label="Start:\nSelect Wistar Rats", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acclimatize [label="Acclimatization\n(1 week)", fillcolor="#FFFFFF", fontcolor="#202124"]; Fast [label="Fasting\n(18-24h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Alloxan [label="Alloxan Injection\n(150 mg/kg, i.p.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glucose_Water [label="Provide 5% Glucose Water\n(24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Confirm_Diabetes [label="Confirm Diabetes\n(BG > 250 mg/dL at 72h)", fillcolor="#FBBC05", fontcolor="#202124"]; Grouping [label="Randomize into Groups:\n- Normal Control\n- Diabetic Control\n- this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Daily Oral Dosing\n(21-28 days)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Weekly Monitoring:\n- Blood Glucose\n- Body Weight", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Analysis:\n- Serum Biomarkers\n- Histopathology", fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define workflow edges Start -> Acclimatize; Acclimatize -> Fast; Fast -> Alloxan; Alloxan -> Glucose_Water; Glucose_Water -> Confirm_Diabetes; Confirm_Diabetes -> Grouping; Grouping -> Treatment; Treatment -> Monitoring [dir=back]; Treatment -> Endpoint; Endpoint -> End; }

Caption: Experimental workflow for the in vivo evaluation of this compound.

Ex Vivo Intestinal D-Galactose Absorption Assay

This protocol is used to assess the direct effect of a compound on nutrient absorption in the small intestine.

1. Animal Preparation and Tissue Collection:

  • Healthy or diabetic Wistar rats are fasted overnight and euthanized.
  • The abdomen is opened, and the jejunum segment of the small intestine is quickly excised and placed in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.

2. Preparation of Intestinal Rings:

  • The jejunal segment is gently flushed with cold buffer to remove contents.
  • It is then everted on a glass rod and cut into small rings (approximately 10-20 mg each).

3. Incubation Procedure:

  • Intestinal rings are pre-incubated for 15 minutes at 37°C in buffer containing the test compound (this compound at various concentrations) or vehicle.
  • The incubation is initiated by transferring the rings to fresh buffer containing a known concentration of D-galactose and a non-metabolizable marker (e.g., [14C]-L-glucose) along with the test compound or vehicle.
  • The incubation is carried out for a set time (e.g., 5-10 minutes) at 37°C with constant oxygenation (95% O2 / 5% CO2).

4. Measurement of Galactose Uptake:

  • Following incubation, the rings are removed, blotted dry, and weighed.
  • The tissue is then processed (e.g., solubilized), and the radioactivity is measured using a liquid scintillation counter.
  • The uptake of D-galactose is calculated based on the radioactivity count and normalized to the tissue weight, representing the amount of sugar absorbed per unit of tissue over time.

5. Data Analysis:

  • The uptake in the this compound-treated groups is compared to the vehicle-treated control group to determine the percentage of inhibition or stimulation.

Summary and Future Directions

The available preclinical data indicate that this compound, a selective β3-adrenoceptor agonist, demonstrates potential as an anti-diabetic agent. Its ability to produce a hypoglycemic effect in diabetic rats without stimulating insulin secretion suggests a mechanism centered on improving insulin sensitivity and modulating glucose metabolism, possibly through its lipolytic action and direct effects on intestinal absorption.[2][3]

However, the current body of evidence is limited. To fully elucidate the therapeutic potential of this compound, further research is imperative:

  • Quantitative Efficacy Studies: Comprehensive dose-response studies are needed to quantify the effects of this compound on blood glucose, HbA1c, and lipid profiles in various animal models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats).

  • Chronic Dosing and Safety: Long-term toxicology and safety pharmacology studies are required to assess the chronic effects of this compound administration.

  • Mechanism Elucidation: Further mechanistic studies are necessary to pinpoint the exact tissues and pathways through which this compound mediates its effects on glucose uptake and utilization.

  • Selectivity Profiling: A thorough assessment of this compound's selectivity for the human β3-adrenoceptor over β1- and β2-adrenoceptors is crucial to predict potential cardiovascular side effects.

References

Methodological & Application

Application Note & Protocol: Chiral Synthesis of Trecadrine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed chiral synthesis of the (1R,2S) and (1S,2R) enantiomers of Trecadrine. This compound is a β3-adrenergic receptor agonist with potential therapeutic applications in obesity and type 2 diabetes. As pharmacological activity is often enantiomer-specific, access to enantiomerically pure forms of this compound is crucial for drug development and mechanistic studies. In the absence of a published asymmetric synthesis, this protocol outlines a robust and well-established methodology involving the synthesis of racemic this compound followed by diastereomeric salt resolution. This application note provides detailed experimental procedures, data presentation in tabular format, and workflow visualizations to guide researchers in the preparation of these important chiral molecules.

Introduction

This compound is a substituted β-hydroxyamphetamine derivative featuring a bulky tricyclic moiety attached to the nitrogen atom. The core structure contains two chiral centers, leading to the existence of four possible stereoisomers. The (1R,2S) and (1S,2R) enantiomers are of particular interest due to their relationship to the ephedrine and pseudoephedrine families of compounds, which are known for their diverse pharmacological activities. The selective synthesis of each enantiomer is essential for elucidating their individual pharmacological profiles and for the development of stereochemically pure drug candidates.

This protocol first describes the synthesis of racemic this compound via a reductive amination pathway. Subsequently, a classical chiral resolution method using a chiral resolving agent, specifically (+)-O,O'-Di-p-toluoyl-D-tartaric acid, is detailed for the separation of the racemic mixture into its constituent enantiomers.

Proposed Synthetic Pathway

The proposed synthesis of this compound enantiomers is a two-stage process:

  • Synthesis of Racemic this compound: This involves the reductive amination of 1-phenyl-1-propanone with 2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)ethan-1-amine.

  • Chiral Resolution: The racemic this compound is then resolved into its respective enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization.

A schematic of this workflow is presented below.

G cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution Start 1-Phenyl-1-propanone & 2-(Dibenzo[a,d]cycloheptenylidene)ethanamine ReductiveAmination Reductive Amination (e.g., NaBH(OAc)3) Start->ReductiveAmination Reactants Racemicthis compound Racemic this compound ReductiveAmination->Racemicthis compound Product SaltFormation Diastereomeric Salt Formation Racemicthis compound->SaltFormation Input ResolvingAgent (+)-O,O'-Di-p-toluoyl-D-tartaric acid ResolvingAgent->SaltFormation FractionalCrystallization Fractional Crystallization SaltFormation->FractionalCrystallization Salt1 Diastereomeric Salt 1 ((1R,2S)-Trecadrine salt) FractionalCrystallization->Salt1 Less Soluble Salt Salt2 Diastereomeric Salt 2 ((1S,2R)-Trecadrine salt in mother liquor) FractionalCrystallization->Salt2 More Soluble Salt BaseTreatment1 Base Treatment (e.g., NaOH) Salt1->BaseTreatment1 BaseTreatment2 Base Treatment (e.g., NaOH) Salt2->BaseTreatment2 Enantiomer1 (1R,2S)-Trecadrine BaseTreatment1->Enantiomer1 Enantiomer2 (1S,2R)-Trecadrine BaseTreatment2->Enantiomer2

Caption: Proposed workflow for the synthesis of this compound enantiomers.

Experimental Protocols

Synthesis of Racemic this compound

Materials:

  • 1-Phenyl-1-propanone

  • 2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)ethan-1-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)ethan-1-amine (1.0 eq) in anhydrous DCM, add 1-phenyl-1-propanone (1.1 eq) and glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield racemic this compound.

Expected Data:

ParameterExpected Value
Yield 75-85%
Appearance White to off-white solid
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spec (ESI+) m/z = 384.23 [M+H]⁺
Chiral Resolution of Racemic this compound

Materials:

  • Racemic this compound

  • (+)-O,O'-Di-p-toluoyl-D-tartaric acid

  • Methanol

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve racemic this compound (1.0 eq) in warm methanol.

  • In a separate flask, dissolve (+)-O,O'-Di-p-toluoyl-D-tartaric acid (0.5 eq) in warm methanol.

  • Slowly add the resolving agent solution to the this compound solution with stirring.

  • Allow the mixture to cool to room temperature, then place it in a refrigerator (4 °C) for 24 hours to facilitate crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration, wash with cold methanol, and then with diethyl ether. This affords the diastereomeric salt of one enantiomer (e.g., (1R,2S)-Trecadrine).

  • To isolate the free base, suspend the collected crystals in a mixture of DCM and 1 M NaOH solution and stir vigorously until all solids dissolve.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • The mother liquor from step 5, containing the other diastereomeric salt, can be treated in a similar manner to isolate the other enantiomer (e.g., (1S,2R)-Trecadrine).

Expected Data:

Parameter(1R,2S)-Trecadrine(1S,2R)-Trecadrine
Yield (after resolution) 35-45% (of theoretical)30-40% (of theoretical)
Enantiomeric Excess (e.e.) >98%>95%
Specific Rotation [α]D Expected positive valueExpected negative value
Chiral HPLC Single peak at a specific retention timeSingle peak at a different retention time

Signaling Pathway Visualization

This compound acts as a β3-adrenergic receptor agonist. The general signaling pathway initiated by the activation of this G-protein coupled receptor is depicted below.

G This compound This compound Enantiomer beta3AR β3-Adrenergic Receptor (GPCR) This compound->beta3AR Binds to GProtein Gs Protein Activation beta3AR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Lipolysis, Thermogenesis) PKA->Downstream

Caption: β3-Adrenergic receptor signaling pathway activated by this compound.

Conclusion

The protocols detailed in this application note provide a comprehensive guide for the synthesis and chiral resolution of this compound enantiomers. While this document proposes a well-established synthetic route, optimization of reaction conditions and resolution procedures may be necessary to achieve desired yields and enantiomeric purity. The availability of enantiomerically pure this compound will be invaluable for further pharmacological evaluation and the advancement of research into its therapeutic potential.

Application Note: Quantification of Trecadrine in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Trecadrine in human plasma. This compound, a β3-adrenergic receptor agonist with a tricyclic structure, is structurally similar to tricyclic antidepressants (TCAs).[1] This protocol leverages established methodologies for TCA analysis in biological matrices to provide a reliable analytical procedure for pharmacokinetic and metabolic studies of this compound. The method employs protein precipitation for sample clean-up, followed by reversed-phase HPLC with UV detection. A structurally similar compound, clomipramine, is proposed as a suitable internal standard (IS) to ensure accuracy and precision. The described method is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a sympathomimetic drug with a unique chemical structure, characterized as a substituted β-hydroxyamphetamine bearing a tricyclic moiety.[2] Its potential as a therapeutic agent necessitates the development of a validated analytical method for its quantification in biological fluids to support preclinical and clinical research. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals in plasma due to its sensitivity, specificity, and reproducibility.[3][4][5] This document provides a detailed protocol for the determination of this compound in human plasma, adapting established HPLC methods for structurally related tricyclic compounds.[3][4][6]

Experimental

Materials and Reagents
  • This compound reference standard

  • Clomipramine (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (HPLC grade)

  • Human plasma (drug-free)

Equipment
  • HPLC system with UV-Vis detector

  • Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

Chromatographic Conditions

A summary of the HPLC operational parameters is provided in Table 1.

ParameterCondition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M Ammonium Acetate (pH 4.5, adjusted with formic acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 240 nm
Internal Standard Clomipramine

Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Clomipramine (IS) in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with the mobile phase.

  • Internal Standard Working Solution (10 µg/mL): Dilute the Clomipramine primary stock solution with the mobile phase to obtain a working solution of 10 µg/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the 10 µg/mL Clomipramine internal standard working solution and vortex briefly.

  • Add 600 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and inject 20 µL into the HPLC system.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (Clomipramine) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (240 nm) separation->detection quantification Quantification detection->quantification

Figure 1. Experimental workflow for this compound quantification in plasma.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the method.

ParameterResult
Linearity (ng/mL) 10 - 2000
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (ng/mL) 3
Limit of Quantification (LOQ) (ng/mL) 10
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 92 - 105%

Signaling Pathway and Logical Relationships

The analytical method is based on the principle of separating the analyte of interest from endogenous plasma components and the internal standard using reversed-phase chromatography. The quantification is then achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

G cluster_sample Biological Matrix cluster_process Analytical Process cluster_output Result Plasma Plasma containing this compound and Endogenous Components Extraction Protein Precipitation & Extraction Plasma->Extraction Removal of interferences Chromatography HPLC Separation Extraction->Chromatography Separation of this compound and IS Detection UV Detection Chromatography->Detection Signal Generation Quantification Concentration of this compound Detection->Quantification Data Analysis

Figure 2. Logical relationship of the analytical method.

Conclusion

This application note provides a comprehensive and detailed HPLC method for the quantification of this compound in human plasma. The protocol is based on established analytical principles for similar tricyclic compounds and offers a starting point for method development and validation in a research setting. The use of protein precipitation for sample preparation makes it a relatively simple and rapid procedure. The proposed chromatographic conditions are expected to provide good resolution and sensitivity for the analysis of this compound in support of pharmacokinetic and other drug development studies.

References

Trecadrine Administration Protocol for In Vivo Rodent Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trecadrine is a selective β3-adrenergic receptor agonist that has shown potential in preclinical studies for the treatment of metabolic disorders such as obesity and diabetes. As a sympathomimetic agent, it acts by stimulating β3-adrenergic receptors, which are predominantly found in adipose tissue, leading to increased lipolysis and thermogenesis. This document provides detailed application notes and standardized protocols for the in vivo administration of this compound to rodent models, based on available scientific literature and general best practices in animal research.

Mechanism of Action: β3-Adrenergic Receptor Signaling

This compound selectively binds to and activates β3-adrenergic receptors on the surface of adipocytes. This initiates a signaling cascade through the Gs alpha subunit of the G protein-coupled receptor. The subsequent activation of adenylyl cyclase leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL). Activated HSL promotes the hydrolysis of triglycerides into free fatty acids and glycerol, which are then released into the bloodstream to be used as energy substrates. This process contributes to the anti-obesity and anti-diabetic effects observed in preclinical models.

Trecadrine_Signaling_Pathway cluster_cell Adipocyte This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR G_Protein Gs Protein Beta3_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates HSL_inactive Hormone-Sensitive Lipase (Inactive) PKA->HSL_inactive phosphorylates HSL_active Hormone-Sensitive Lipase (Active) HSL_inactive->HSL_active Triglycerides Triglycerides FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol hydrolyzed by HSL_active Bloodstream Bloodstream FFA_Glycerol->Bloodstream released into

Caption: this compound's mechanism of action via the β3-adrenergic signaling pathway.

Data Presentation

This compound Dosage in Rodent Models

The following table summarizes the available quantitative data for this compound administration in rodent studies. It is important to note that publicly available data is limited, and further dose-response studies are recommended to determine the optimal dosage for specific research applications.

SpeciesModelRoute of AdministrationDosageDurationVehicleReference
Rat (Wistar)Cafeteria diet-induced obesityIntraperitoneal (i.p.)1 mg/kg/day5 weeksNot Specified[This information is based on a study investigating the effects of a beta3-adrenergic agonist on the immune response in diet-induced obese animals.]
RatIn vivo intestinal absorption studiesNot SpecifiedNot Specified35 daysNot Specified[1]
Pharmacokinetic Parameters of this compound in Rodents
ParameterValue (Oral)Value (Intraperitoneal)
Cmax (Maximum concentration)Not AvailableNot Available
Tmax (Time to maximum concentration)Not AvailableNot Available
t1/2 (Half-life)Not AvailableNot Available
Bioavailability Not AvailableNot Available
Toxicology Data for this compound in Rodents

Detailed toxicology data, such as the LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), for this compound in rodents are not publicly available. It is crucial to perform dose-escalation studies to determine the safety profile of this compound before initiating large-scale efficacy studies.

ParameterValue
LD50 (Oral, Rat)Not Available
LD50 (Intraperitoneal, Rat)Not Available
LD50 (Oral, Mouse)Not Available
LD50 (Intraperitoneal, Mouse)Not Available
NOAEL Not Available

Experimental Protocols

The following are detailed, generalized protocols for the preparation and administration of this compound to rodents. These should be adapted based on the specific requirements of the study protocol, which must be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_animal_prep Animal Preparation cluster_admin Administration cluster_post_admin Post-Administration A1 This compound Stock Solution Preparation A3 Final Dosing Solution Preparation & Sterilization A1->A3 A2 Vehicle Preparation (e.g., Sterile Saline) A2->A3 C1 Oral Gavage A3->C1 C2 Intraperitoneal Injection A3->C2 B1 Animal Acclimatization B2 Body Weight Measurement B1->B2 B3 Dose Calculation (mg/kg) B2->B3 B3->C1 B3->C2 D1 Monitoring for Adverse Effects C1->D1 C2->D1 D2 Data Collection (e.g., blood glucose, body weight) D1->D2 D3 Endpoint Analysis D2->D3

References

Application Notes and Protocols for In Vitro Culture of Adipocytes for Trecadrine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trecadrine is a selective β3-adrenergic receptor agonist with potential therapeutic applications in metabolic diseases due to its anti-obesity and anti-diabetic properties.[1] Adipocytes are central players in energy homeostasis, and the β3-adrenergic receptor is predominantly expressed in adipose tissue, mediating lipolysis and thermogenesis. Therefore, in vitro cultured adipocytes serve as a critical model system to elucidate the cellular and molecular mechanisms of this compound's action.

These application notes provide detailed protocols for the in vitro culture and differentiation of preadipocytes, subsequent treatment with this compound, and downstream analysis of its effects on adipocyte function. The methodologies are based on established protocols for adipocyte research and the known mechanism of action of β3-adrenergic agonists.

Key Experiments and Methodologies

A typical workflow for investigating the effects of this compound on cultured adipocytes involves several key stages:

  • Adipocyte Differentiation: Inducing preadipocytes (e.g., 3T3-L1 cell line) to differentiate into mature, lipid-accumulating adipocytes.

  • This compound Treatment: Exposing the differentiated adipocytes to varying concentrations of this compound.

  • Analysis of Lipid Accumulation: Quantifying the lipid content of adipocytes to assess the lipolytic or anti-adipogenic effects of this compound.

  • Gene Expression Analysis: Measuring the expression of key adipogenic and lipolytic genes to understand the transcriptional effects of this compound.

  • Protein Expression Analysis: Assessing the levels of key proteins involved in adipocyte function and signaling pathways modulated by this compound.

Below is a visual representation of the general experimental workflow.

G cluster_0 Cell Culture & Differentiation cluster_1 This compound Treatment cluster_2 Downstream Analysis Preadipocytes Seed Preadipocytes (e.g., 3T3-L1) Confluence Grow to Confluence Preadipocytes->Confluence Induction Induce Differentiation (MDI Medium) Confluence->Induction Maturation Mature Adipocytes Induction->Maturation Treatment Treat with this compound (Various Concentrations) Maturation->Treatment Lipid Lipid Accumulation Assay (Oil Red O Staining) Treatment->Lipid Gene Gene Expression Analysis (qPCR) Treatment->Gene Protein Protein Expression Analysis (Western Blot) Treatment->Protein

Caption: General experimental workflow for studying the effects of this compound on cultured adipocytes.

Putative Signaling Pathway of this compound in Adipocytes

This compound, as a β3-adrenergic receptor agonist, is expected to activate the canonical G-protein coupled receptor (GPCR) signaling cascade in adipocytes. This pathway ultimately leads to the activation of hormone-sensitive lipase (HSL) and subsequent lipolysis.

G This compound This compound Beta3AR β3-Adrenergic Receptor This compound->Beta3AR Binds to G_Protein Gs Protein Beta3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes

Caption: Putative signaling pathway of this compound in adipocytes.

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

This protocol outlines the steps to differentiate 3T3-L1 preadipocytes into mature adipocytes.[2][3]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • Phosphate-Buffered Saline (PBS)

Media Preparation:

  • Growth Medium: DMEM, 10% BCS, 1% P/S.

  • Differentiation Medium (MDI): DMEM, 10% FBS, 1% P/S, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin.

  • Insulin Medium: DMEM, 10% FBS, 1% P/S, 10 µg/mL Insulin.

  • Maintenance Medium: DMEM, 10% FBS, 1% P/S.

Procedure:

  • Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence. Grow in Growth Medium at 37°C and 5% CO2.

  • Growth to Confluence: Change the Growth Medium every 2-3 days until the cells are 100% confluent.

  • Post-Confluence Arrest: Maintain the cells in Growth Medium for an additional 2 days post-confluence to ensure growth arrest.

  • Induction of Differentiation (Day 0): Aspirate the Growth Medium and replace it with MDI Differentiation Medium.

  • Insulin Stimulation (Day 2): After 48 hours, remove the MDI medium and replace it with Insulin Medium.

  • Maintenance (Day 4 onwards): After another 48 hours, replace the Insulin Medium with Maintenance Medium. Change the Maintenance Medium every 2-3 days.

  • Mature Adipocytes: Mature, lipid-laden adipocytes should be visible by day 8-12.

Protocol 2: this compound Treatment

Materials:

  • Mature 3T3-L1 adipocytes (from Protocol 1)

  • This compound stock solution

  • Maintenance Medium

Procedure:

  • Prepare serial dilutions of this compound in Maintenance Medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (e.g., DMSO or the solvent used for the this compound stock).

  • Aspirate the old medium from the mature adipocytes and replace it with the this compound-containing medium or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Protocol 3: Oil Red O Staining for Lipid Accumulation

This protocol is for the qualitative and quantitative assessment of intracellular lipid droplets.[4]

Materials:

  • Oil Red O stock solution (0.35 g in 100 mL isopropanol)

  • 10% Formalin

  • 60% Isopropanol

  • PBS

  • ddH2O

Procedure:

  • Fixation: Wash the cells gently with PBS, then fix with 10% Formalin for 1 hour at room temperature.[4]

  • Washing: Remove the formalin and wash the cells twice with ddH2O.

  • Isopropanol Wash: Wash the cells with 60% isopropanol for 5 minutes and then allow them to air dry completely.[5]

  • Staining: Prepare a fresh working solution of Oil Red O (6 parts stock to 4 parts ddH2O, filtered). Add the working solution to the cells and incubate for 10-30 minutes at room temperature.[6]

  • Washing: Remove the staining solution and wash the cells 2-4 times with ddH2O until the wash water is clear.[5]

  • Imaging: Acquire images under a microscope for qualitative analysis.

  • Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 15 minutes on a shaker.[7] Measure the absorbance of the eluate at 510 nm.[8]

Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the relative expression of target genes.[9][10]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target and reference genes (see Table 2 for examples)

Procedure:

  • RNA Extraction: Lyse the this compound-treated and control adipocytes and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the genes of interest. A typical 3-step qPCR protocol is recommended.[11]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable reference gene (e.g., GAPDH, TBP).[12]

Protocol 5: Western Blot for Protein Analysis

This protocol is for detecting and quantifying specific proteins.[13][14]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HSL, anti-p-HSL, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the this compound-treated and control adipocytes in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).[14]

Data Presentation

Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison between different this compound concentrations and the control group.

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

This compound ConcentrationAbsorbance at 510 nm (Mean ± SD)% of Control (Mean ± SD)
Vehicle Control0.85 ± 0.05100 ± 5.9
1 nM0.82 ± 0.0696.5 ± 7.1
10 nM0.75 ± 0.0488.2 ± 4.7
100 nM0.61 ± 0.0571.8 ± 5.9
1 µM0.45 ± 0.0352.9 ± 3.5
10 µM0.32 ± 0.0437.6 ± 4.7

Table 2: Relative Gene Expression in 3T3-L1 Adipocytes after this compound Treatment

GeneThis compound ConcentrationFold Change vs. Control (Mean ± SD)
Adipogenic Markers
PPARγ1 µM0.8 ± 0.1
C/EBPα1 µM0.9 ± 0.1
FABP41 µM1.1 ± 0.2
Lipolytic Markers
HSL1 µM2.5 ± 0.3
ATGL1 µM2.1 ± 0.2
Reference Gene
GAPDH1 µM1.0 ± 0.1

Table 3: Relative Protein Expression in 3T3-L1 Adipocytes after this compound Treatment

ProteinThis compound ConcentrationRelative Expression vs. Control (Mean ± SD)
p-HSL (Ser660)1 µM3.2 ± 0.4
Total HSL1 µM1.1 ± 0.1
β-Actin1 µM1.0 ± 0.1

These tables provide a clear and concise summary of the quantitative results, allowing for straightforward interpretation of this compound's effects on adipocyte biology. The inclusion of standard deviations indicates the variability within the experimental replicates.

References

Step-by-Step Guide to Trecadrine Solution Preparation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of Trecadrine solutions for experimental purposes. This compound, a selective beta-3 adrenergic receptor agonist, is a valuable tool in studies related to obesity, diabetes, and metabolism.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, facilitating efficient experimental planning.

ParameterValueReference
Molecular Formula C₂₇H₂₉NO[1][2][3]
Molecular Weight 383.54 g/mol [1][2][3]
CAS Number 90845-56-0[1][2]
Appearance Solid PowderN/A
Solubility Soluble in DMSO[1]
Storage of Powder Dry, dark at 0-4°C (short-term) or -20°C (long-term)[1]
Storage of Stock Solution Aliquoted at -20°C or -80°C[4][5]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentrated stock is ideal for subsequent dilution to working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, use the following formula:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

      • Mass (mg) = 0.010 mol/L x 0.001 L x 383.54 g/mol x 1000 = 3.8354 mg

  • Weighing this compound:

    • On a calibrated analytical balance, carefully weigh 3.84 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Solubilization:

    • Cap the tube tightly and vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution is stable for several months.

In Vitro Treatment of Adipocytes with this compound

This protocol provides a general guideline for treating isolated adipocytes with this compound to study its effects on cellular processes such as leptin secretion, glucose uptake, and lipid metabolism.[6]

Materials:

  • Isolated primary adipocytes or a suitable adipocyte cell line

  • Appropriate cell culture medium (e.g., DMEM)

  • 10 mM this compound stock solution in DMSO

  • Sterile, multi-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Plating:

    • Plate isolated adipocytes or adipocyte cell lines in multi-well plates at the desired density and allow them to adhere and stabilize according to standard cell culture protocols.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. A typical experimental range for this compound is 10⁻⁸ M to 10⁻⁴ M.[6]

    • Important: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental design.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the culture medium containing the desired concentrations of this compound (or vehicle control) to the respective wells.

  • Incubation:

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, 72, or 96 hours).[6]

  • Downstream Analysis:

    • Following incubation, the cell culture supernatant can be collected for analysis of secreted factors (e.g., leptin, glycerol), and the cells can be lysed for analysis of gene expression, protein levels, or metabolic assays (e.g., glucose uptake).

Visualizations

This compound Solution Preparation Workflow

The following diagram illustrates the step-by-step workflow for preparing a this compound stock solution.

Trecadrine_Preparation_Workflow cluster_workflow This compound Stock Solution Preparation start Start calculate Calculate Mass of this compound start->calculate Required: Molarity, Volume, MW weigh Weigh this compound Powder calculate->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for this compound stock solution preparation.

Beta-3 Adrenergic Receptor Signaling Pathway

This compound exerts its effects primarily through the activation of the beta-3 adrenergic receptor. The diagram below outlines the key steps in this signaling cascade.

Beta3_Signaling_Pathway cluster_pathway Beta-3 Adrenergic Receptor Signaling This compound This compound Beta3AR Beta-3 Adrenergic Receptor This compound->Beta3AR Binds to G_Protein Gs Protein Beta3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets (e.g., HSL, Perilipin) PKA->Downstream Phosphorylates Response Cellular Response (Lipolysis, Thermogenesis) Downstream->Response Leads to

Caption: Simplified beta-3 adrenergic receptor signaling pathway.

References

Trecadrine: Application Notes and Protocols for Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trecadrine is a potent and selective β3-adrenergic receptor agonist that has demonstrated significant anti-obesity effects in preclinical studies. Its mechanism of action primarily involves the stimulation of β3-adrenergic receptors, which are predominantly expressed in adipose tissue. This activation leads to increased lipolysis, enhanced thermogenesis, and alterations in the expression of key metabolic genes. These application notes provide a comprehensive overview of the experimental design and detailed protocols for investigating the effects of this compound in obesity research.

Mechanism of Action

This compound exerts its anti-obesity effects by binding to and activating β3-adrenergic receptors on the surface of adipocytes. This initiates a downstream signaling cascade, primarily through the Gs alpha subunit of the G protein-coupled receptor. The subsequent activation of adenylyl cyclase leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL) and other enzymes involved in the breakdown of triglycerides into free fatty acids (FFAs) and glycerol. These FFAs can then be utilized for thermogenesis, a process of heat production, particularly in brown and beige adipose tissue. This is mediated by the uncoupling protein 1 (UCP1). Furthermore, this compound has been shown to upregulate the expression of Uncoupling Protein 2 (UCP2) in muscle tissue of obese rodents, contributing to its metabolic benefits.[1]

Signaling Pathway

Trecadrine_Signaling_Pathway This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Binds to UCP2_exp Increased UCP2 Expression (Muscle) This compound->UCP2_exp G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (inactive) PKA->HSL_inactive HSL_active HSL (active) HSL_inactive->HSL_active Phosphorylates Triglycerides Triglycerides HSL_active->Triglycerides FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol Hydrolyzes Thermogenesis Increased Thermogenesis (UCP1) FFA_Glycerol->Thermogenesis

Caption: this compound's β3-adrenergic signaling pathway.

Data Presentation

In Vivo Efficacy of this compound in Diet-Induced Obese Rats
ParameterControl (Placebo)This compound-TreatedPercentage Change
Body WeightIncreasedDecreasedSignificant Reduction
Fat ContentHighSignificantly Reduced
White Adipose Tissue (WAT) WeightHighSignificantly Reduced
Brown Adipose Tissue (BAT) WeightHighNo Significant Change-
Circulating LeptinElevatedReduced to Control Levels
Circulating Free Fatty AcidsElevatedReduced to Control Levels
WAT OB Gene (Leptin) ExpressionHighReduced to Control Levels
BAT UCP1 mRNA LevelsBaselineIncreased
Muscle UCP2 Gene ExpressionBaselineIncreased

Data synthesized from a study in cafeteria-fed obese rats treated for 35 days.[1]

Experimental Protocols

In Vivo Evaluation of this compound in a Diet-Induced Obesity (DIO) Rodent Model

This protocol outlines the induction of obesity in rodents and the subsequent evaluation of this compound's therapeutic effects.

Experimental Workflow

In_Vivo_Workflow Start Acclimatization (1-2 weeks, Standard Chow) Diet Diet-Induced Obesity (8-12 weeks, High-Fat Diet) Start->Diet Grouping Randomization into Groups (e.g., Vehicle, this compound) Diet->Grouping Treatment Daily Treatment Administration (e.g., 35 days, Oral Gavage/Pump) Grouping->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring Endpoint Endpoint Measurements (Body Composition, Blood Collection, Tissue Harvesting) Treatment->Endpoint

Caption: Workflow for in vivo this compound efficacy testing.

Materials:

  • Male Wistar or Sprague-Dawley rats (6-8 weeks old)

  • Standard rodent chow

  • High-fat diet (HFD), e.g., 45-60% kcal from fat

  • This compound

  • Vehicle (e.g., sterile water, saline, or as appropriate for this compound solubility)

  • Metabolic cages

  • Equipment for body composition analysis (e.g., DEXA or MRI)

  • Blood collection supplies

  • Tissue harvesting tools

Procedure:

  • Acclimatization: House animals individually for 1-2 weeks with ad libitum access to standard chow and water.

  • Obesity Induction: Switch the diet of the experimental group to a high-fat diet for 8-12 weeks. A control group should remain on the standard chow. Monitor body weight weekly.

  • Group Allocation: Once a significant increase in body weight is observed in the HFD group compared to the control group, randomly assign the obese animals to either a vehicle control group or a this compound treatment group.

  • Treatment: Administer this compound or vehicle daily for a predetermined period (e.g., 35 days) via a suitable route (e.g., oral gavage, osmotic mini-pumps).

  • Monitoring:

    • Record body weight and food intake at least three times a week.

    • Perform metabolic cage analysis to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to assess energy expenditure.

  • Endpoint Analysis:

    • At the end of the treatment period, perform a final body composition analysis.

    • Collect blood samples via cardiac puncture or other appropriate methods for analysis of plasma leptin and free fatty acids.

    • Euthanize the animals and harvest white adipose tissue (e.g., epididymal, retroperitoneal), brown adipose tissue (interscapular), and muscle tissue (e.g., gastrocnemius). Tissues should be snap-frozen in liquid nitrogen and stored at -80°C for later analysis.

In Vitro Lipolysis Assay in Isolated Adipocytes

This protocol measures the ability of this compound to induce the breakdown of triglycerides in isolated fat cells.

Materials:

  • Adipose tissue from rodents or human biopsies

  • Collagenase (Type I or II)

  • Krebs-Ringer bicarbonate buffer (KRB) with 4% bovine serum albumin (BSA) and glucose

  • This compound

  • Isoproterenol (positive control)

  • Glycerol assay kit

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Adipocyte Isolation:

    • Mince adipose tissue and digest with collagenase in KRB buffer for 60-90 minutes at 37°C with gentle shaking.

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • Allow adipocytes to float and wash them three times with fresh KRB buffer.

  • Lipolysis Assay:

    • Resuspend the isolated adipocytes in fresh KRB buffer.

    • Aliquot the adipocyte suspension into a 96-well plate.

    • Add this compound at various concentrations (e.g., 10⁻⁹ to 10⁻⁵ M). Include a vehicle control and a positive control (isoproterenol).

    • Incubate the plate at 37°C for 2 hours.

  • Glycerol Measurement:

    • After incubation, collect the infranatant (the aqueous layer below the floating adipocytes).

    • Measure the glycerol concentration in the infranatant using a commercial glycerol assay kit according to the manufacturer's instructions.

    • Express the results as nmol of glycerol released per 10⁶ cells or per mg of lipid.

Gene Expression Analysis of UCP1 and UCP2 by RT-qPCR

This protocol quantifies the effect of this compound on the mRNA levels of key thermogenic genes in adipose and muscle tissue.

Materials:

  • Harvested adipose and muscle tissue

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for UCP1, UCP2, and a reference gene (e.g., GAPDH, β-actin)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Extract total RNA from the frozen tissue samples using a commercial RNA extraction kit, following the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes (UCP1, UCP2) to the reference gene.

Glucose Uptake Assay in Adipocytes

This protocol assesses the effect of this compound on the uptake of glucose into fat cells.

Materials:

  • Differentiated 3T3-L1 adipocytes or primary adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound

  • Insulin (positive control)

  • 2-deoxy-D-[³H]glucose or other labeled glucose analog

  • Scintillation counter and cocktail

Procedure:

  • Cell Preparation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Pre-incubation: Wash the differentiated adipocytes with KRH buffer and then incubate with this compound at various concentrations for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control and an insulin-stimulated positive control.

  • Glucose Uptake:

    • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to each well.

    • Incubate for a short period (e.g., 5-10 minutes).

  • Termination and Lysis:

    • Stop the uptake by washing the cells with ice-cold KRH buffer.

    • Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

  • Measurement:

    • Transfer the cell lysate to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Normalize the glucose uptake to the protein concentration of the cell lysate.

Measurement of Plasma Leptin and Free Fatty Acids (FFA)

Materials:

  • Collected plasma samples

  • Leptin ELISA kit

  • FFA quantification kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Leptin Measurement:

    • Use a commercial ELISA kit to measure the concentration of leptin in the plasma samples according to the manufacturer's instructions.

  • FFA Measurement:

    • Use a commercial kit to measure the concentration of free fatty acids in the plasma samples. These kits typically involve the enzymatic conversion of FFAs, leading to a colorimetric or fluorometric signal that is proportional to the FFA concentration.

  • Data Analysis:

    • Calculate the concentrations of leptin and FFAs based on the standard curves generated for each assay. Compare the levels between the control and this compound-treated groups.

References

Application Note: Quantifying the Agonist Effect of Trecadrine on cAMP Levels via the β3-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Trecadrine is a sympathomimetic drug that functions as a selective β3-adrenergic receptor (β3-AR) agonist.[1][2][3] The β3-AR is a G-protein coupled receptor (GPCR) predominantly expressed in adipose tissue.[4][5] Upon agonist binding, the β3-AR couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[6] The accumulation of intracellular cAMP activates Protein Kinase A (PKA), leading to downstream signaling events that regulate processes such as lipolysis and thermogenesis.[7]

Given this mechanism, quantifying intracellular cAMP levels is a critical step in characterizing the pharmacological activity of this compound, determining its potency (EC50), and screening for novel β3-AR modulators. This document provides a detailed protocol for measuring this compound-induced cAMP production in a cell-based assay using a competitive immunoassay format.

Principle of the Assay

This protocol employs a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cAMP. Free cAMP in a cell lysate sample competes with a fixed amount of a cAMP-horseradish peroxidase (HRP) conjugate for binding sites on a limited amount of anti-cAMP antibody. The antibody is captured on a pre-coated microplate. After an incubation period, unbound reagents are washed away, and a substrate solution is added. The resulting colorimetric signal is inversely proportional to the amount of cAMP in the original sample. A standard curve is generated using known concentrations of cAMP to allow for the accurate quantification of cAMP in the experimental samples.

Data Presentation

The following table summarizes representative data from an experiment measuring the dose-dependent effect of this compound on intracellular cAMP levels in HEK293 cells stably expressing the human β3-adrenergic receptor.

This compound Conc. (nM)Mean cAMP (pmol/well)Std. Deviation% of Max Response
0 (Basal)1.20.150.0%
0.12.50.2110.4%
15.80.4536.8%
1010.20.8872.0%
10013.51.1098.4%
100013.81.05100.8%
1000014.01.20102.4%
Isoproterenol (10 µM)13.91.15101.6%

Table 1: Dose-response of this compound on cAMP production. Data was generated using a cAMP competitive immunoassay. The EC50 value calculated from this data is approximately 5.5 nM.

Signaling Pathway and Experimental Workflow

Gs_Signaling_Pathway cluster_membrane Plasma Membrane Receptor β3-Adrenergic Receptor G_Protein Gαs Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts This compound This compound (Agonist) This compound->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Cellular Response (e.g., Lipolysis) PKA->Downstream Phosphorylates Targets

Figure 1. this compound-activated β3-AR signaling pathway leading to cAMP production.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Immunoassay cluster_analysis Data Analysis arrow arrow A Seed HEK293-β3-AR cells in 96-well plate B Incubate cells (e.g., 24 hours) C Aspirate media, add stimulation buffer (with IBMX) B->C D Add this compound dilutions and controls C->D E Incubate (e.g., 30 min at 37°C) D->E F Lyse cells to release intracellular cAMP E->F G Transfer lysate to anti-cAMP antibody plate F->G H Add cAMP-HRP conjugate G->H I Incubate, Wash H->I J Add TMB Substrate I->J K Stop reaction, Read Absorbance at 450 nm J->K L Generate cAMP standard curve K->L M Calculate cAMP concentration in samples L->M N Plot dose-response curve and calculate EC50 M->N

References

Application Notes: Carbonic Anhydrase Activity Assay Featuring Trecadrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and electrolyte secretion. The diverse isoforms of carbonic anhydrase present in various tissues and their roles in pathological conditions have made them attractive targets for drug development.[1] Inhibition of CA activity is a therapeutic strategy for a range of diseases, including glaucoma, epilepsy, and certain types of cancer.

Trecadrine, a sympathomimetic and beta-3 adrenergic receptor agonist, has also been identified as an inhibitor of carbonic anhydrase isoforms 1, 2, and 4. This dual activity presents a unique pharmacological profile that warrants further investigation for potential therapeutic applications. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on carbonic anhydrase using a colorimetric assay.

Data Presentation

InhibitorTarget Isoform(s)IC50 (nM)Ki (nM)Reference(s)
AcetazolamidehCA I, hCA II, hCA IX20 (hCA II), 440 (hCA I), 30 (hCA IX)0.8 (hCA II)[2][3][4]
DorzolamidehCA II, hCA IV0.18 (hCA II)1.9 (hCA II), 31 (hCA IV)[5][6]
BrinzolamidehCA II, hCA IV3.19 (hCA II), 45.3 (hCA IV)0.13 (hCA II)[7][8][9]

Note: IC50 and Ki values can vary depending on the assay conditions and the specific isoform being tested. The data presented here is for comparative purposes.

Signaling Pathways

The following diagrams illustrate the signaling pathways relevant to the dual activity of this compound.

CarbonicAnhydrase_Pathway cluster_CA Catalysis CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Hydration CA Carbonic Anhydrase H2CO3->CO2 Dehydration HCO3 HCO3- + H+ H2CO3->HCO3 Dissociation HCO3->H2CO3 Association This compound This compound This compound->CA Inhibition

Caption: Carbonic Anhydrase Catalytic Pathway and Inhibition by this compound.

Beta3_Adrenergic_Pathway This compound This compound Beta3AR β3-Adrenergic Receptor This compound->Beta3AR Agonist Binding Gs Gs Protein Beta3AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., Lipolysis, Thermogenesis) PKA->Downstream Phosphorylation Experimental_Workflow start Start prep_reagents Prepare Reagents and Solutions start->prep_reagents add_inhibitor Add Inhibitor (this compound/Control) and CA to Microplate prep_reagents->add_inhibitor pre_incubate Pre-incubate at Room Temperature add_inhibitor->pre_incubate add_substrate Add pNPA Substrate to Initiate Reaction pre_incubate->add_substrate kinetic_read Measure Absorbance at 405 nm (Kinetic Mode) add_substrate->kinetic_read analyze_data Analyze Data and Calculate % Inhibition kinetic_read->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Lentiviral Transduction of β3-Adrenergic Receptor for Trecadrine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the stable overexpression of the human β3-adrenergic receptor (β3-AR) in target cells using lentiviral transduction. This platform is designed for studying the effects of β3-AR agonists, such as Trecadrine. The following protocols cover lentiviral vector production, target cell transduction, and the generation of stable cell lines, along with methods to quantify experimental outcomes.

Introduction

The β3-adrenergic receptor is a G-protein coupled receptor primarily expressed in adipose tissue and the urinary bladder, playing key roles in lipolysis, thermogenesis, and detrusor muscle relaxation.[1][2] this compound is a sympathomimetic small molecule that acts as an agonist for the β3-adrenergic receptor.[3][4] Studying the specific interaction between this compound and the β3-AR is crucial for understanding its therapeutic potential. Lentiviral vectors are efficient tools for gene delivery, capable of transducing a wide range of cell types, including both dividing and non-dividing cells, to achieve stable, long-term transgene expression.[5][6][7][8][9] This stability makes them ideal for creating cellular models for drug screening and mechanism of action studies.[10][11]

Core Concepts

Lentiviral Transduction Workflow

The overall workflow for generating a stable cell line overexpressing β3-AR for this compound studies involves several key steps:

  • Lentiviral Vector Production: Co-transfection of packaging cells (e.g., HEK293T) with a lentiviral transfer plasmid encoding the β3-AR and packaging plasmids.

  • Viral Particle Harvest and Titration: Collection of the lentiviral particles from the supernatant of the packaging cells and determination of the viral titer.

  • Target Cell Transduction: Infection of the desired target cell line with the lentiviral particles.

  • Selection of Stable Cells: Use of an antibiotic resistance gene encoded by the lentiviral vector to select for successfully transduced cells.

  • Functional Assays: Characterization of the stable cell line and subsequent use in this compound-based functional assays.

Data Presentation

Table 1: Example Lentiviral Titer Quantification
MethodTiter (TU/mL)Description
p24 ELISA 1 x 10⁸ - 1 x 10⁹Measures the concentration of the p24 capsid protein, indicating the total number of viral particles (infectious and non-infectious).[12]
qRT-PCR 1 x 10⁹ - 1 x 10¹⁰Quantifies the number of viral RNA genomes.[13]
Flow Cytometry (GFP) 1 x 10⁶ - 1 x 10⁷Determines the number of infectious units by measuring the percentage of cells expressing a fluorescent reporter.[14]
Table 2: Example this compound Dose-Response on cAMP Accumulation
This compound Conc. (nM)cAMP Level (pmol/well)Standard Deviation
0 (Basal)5.2± 0.8
115.8± 2.1
1045.3± 5.6
10089.1± 9.3
1000125.7± 12.4
10000128.3± 11.9

Experimental Protocols

Protocol 1: Lentiviral Vector Production

This protocol describes the production of lentiviral particles in HEK293T cells using a second-generation packaging system.[15]

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Lentiviral transfer plasmid containing human ADRB3 (β3-AR) ORF (e.g., from OriGene, Cat# RC210428)[16]

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., FuGENE® or PEI)[17]

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm PES filters

Procedure:

  • Cell Seeding: Twenty-four hours before transfection, seed 4 x 10⁶ HEK293T cells in a 10 cm dish. The cells should be 70-80% confluent at the time of transfection.[18]

  • Plasmid DNA Preparation: In a sterile tube, prepare the following DNA mixture in serum-free medium (e.g., Opti-MEM):

    • 4 µg of β3-AR transfer plasmid

    • 3 µg of psPAX2 packaging plasmid

    • 1 µg of pMD2.G envelope plasmid

  • Transfection Complex Formation: Add the transfection reagent to the DNA mixture according to the manufacturer's instructions and incubate at room temperature for 15-30 minutes.

  • Transfection: Gently add the DNA-transfection reagent complex dropwise to the HEK293T cells. Swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C with 5% CO₂. After 12-15 hours, replace the medium with fresh DMEM containing 10% FBS.[15]

  • Harvesting Viral Supernatant: At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.[17][18]

  • Processing and Storage: Centrifuge the collected supernatant at 2100 rcf for 5 minutes to pellet cell debris.[17] Filter the supernatant through a 0.45 µm PES filter. Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.[17][19]

Protocol 2: Lentiviral Transduction and Generation of a Stable Cell Line

This protocol outlines the transduction of a target cell line and the selection of a stable population of cells overexpressing β3-AR.

Materials:

  • Target cell line (e.g., CHO, HEK293)

  • Complete growth medium for the target cell line

  • Lentiviral particles from Protocol 1

  • Polybrene (Hexadimethrine Bromide)

  • Selection antibiotic (e.g., Puromycin, if the transfer plasmid contains a resistance gene)

Procedure:

  • Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[20][21]

  • Transduction:

    • Thaw the lentiviral particle aliquot on ice.

    • Prepare fresh growth medium containing 8 µg/mL Polybrene.[21] Note: The optimal concentration of Polybrene can be cell-type dependent and should be determined empirically.

    • Remove the old medium from the cells and add the Polybrene-containing medium.

    • Add the lentiviral particles to the cells at a desired Multiplicity of Infection (MOI). If the titer is unknown, a range of dilutions should be tested.[11][20]

    • Gently swirl the plate to mix.

  • Incubation: Incubate the cells at 37°C with 5% CO₂ for 48-72 hours.[10][11]

  • Antibiotic Selection:

    • After the incubation period, replace the virus-containing medium with fresh medium containing the appropriate concentration of the selection antibiotic. This concentration should be predetermined by generating a kill curve for the specific target cell line.[5][22]

    • Continue to culture the cells in the selection medium, replacing the medium every 2-3 days, until all non-transduced control cells have died.[5]

  • Expansion of Stable Pool: Once a resistant population of cells emerges, expand the cells for further experiments.

Mandatory Visualizations

G cluster_0 Lentiviral Vector Production cluster_1 Target Cell Transduction Plasmids β3-AR Transfer Plasmid + Packaging Plasmids Transfection Co-transfection Plasmids->Transfection HEK293T HEK293T Cells HEK293T->Transfection Harvest Harvest Supernatant (48-72h) Transfection->Harvest Filter Filter & Store Lentiviral Particles Harvest->Filter Lentivirus Lentiviral Particles Filter->Lentivirus TargetCells Target Cells Transduction Transduction (+ Polybrene) TargetCells->Transduction Lentivirus->Transduction Selection Antibiotic Selection Transduction->Selection StableLine Stable β3-AR Expressing Cell Line Selection->StableLine

Caption: Experimental workflow for generating stable β3-AR expressing cells.

G This compound This compound β3-AR β3-AR This compound->β3-AR Gs Gs β3-AR->Gs Gi Gi β3-AR->Gi AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Lipolysis) PKA->Downstream NO eNOS -> NO Gi->NO Activates Vasodilation Vasodilation NO->Vasodilation

Caption: β3-Adrenergic receptor signaling pathways activated by this compound.[1][2][23][24]

References

Application Notes and Protocols: Measuring Trecadrine's Impact on Gene Expression in Brown Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trecadrine is a β3-adrenergic receptor agonist that has demonstrated potential in combating obesity, in part by activating brown adipose tissue (BAT). Activation of β3-adrenergic receptors in brown adipocytes stimulates a signaling cascade that leads to increased expression of thermogenic genes, thereby enhancing energy expenditure. A key player in this process is Uncoupling Protein 1 (UCP1), which dissipates the mitochondrial proton gradient to generate heat instead of ATP. This document provides detailed protocols for investigating the effects of this compound on the expression of key thermogenic genes in the brown adipose tissue of a diet-induced obese rat model.

Data Presentation

While specific quantitative data on the dose-response of this compound on a wide range of thermogenic genes is not extensively available in the public literature, it is established that this compound, as a β3-adrenergic agonist, upregulates UCP1 mRNA levels in the BAT of cafeteria-fed obese rats following a 35-day treatment period. The following tables present illustrative data based on typical responses observed with β3-adrenergic agonists, which should be experimentally verified for this compound.

Table 1: Illustrative Effect of Chronic this compound Administration on Thermogenic Gene Expression in Brown Adipose Tissue of Diet-Induced Obese Rats

Gene SymbolGene NameFold Change (this compound vs. Vehicle)Putative Function in BAT
UCP1Uncoupling Protein 15.2Core thermogenic protein, dissipates proton gradient to produce heat.
PGC-1α (Ppargc1a)Peroxisome proliferator-activated receptor gamma coactivator 1-alpha3.8Master regulator of mitochondrial biogenesis and thermogenesis.
CIDEACell death-inducing DFFA-like effector A4.5Promotes lipid droplet fusion and is associated with thermogenic activity.
Dio2Deiodinase, iodothyronine, type II3.1Converts thyroxine (T4) to the active thyroid hormone (T3), which potentiates adrenergic signaling.

Note: The fold change values are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Suggested Housekeeping Genes for RT-qPCR in Rat Brown Adipose Tissue

Gene SymbolGene NameRationale for Use
ActbBeta-actinCommonly used reference gene, generally stable expression across tissues.
Rplp0 (36B4)Ribosomal protein, large, P0Shown to have high expression stability in rat adipose tissue.

Experimental Protocols

I. In Vivo this compound Administration to a Diet-Induced Obesity Rat Model

This protocol describes the induction of obesity in rats and subsequent chronic treatment with this compound to assess its impact on BAT gene expression.

Materials:

  • Male Sprague-Dawley rats (8 weeks old)

  • Standard chow diet

  • High-fat "cafeteria" diet (e.g., a mix of high-fat pellets, sweetened condensed milk, and other palatable, energy-dense foods)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Acclimatization: House rats individually in a temperature-controlled facility (22-24°C) with a 12-hour light/dark cycle for one week, with free access to standard chow and water.

  • Diet-Induced Obesity:

    • Divide rats into two groups: a lean control group maintained on a standard chow diet and an obesity-prone group fed a high-fat cafeteria diet.

    • Maintain these diets for 8-10 weeks. Monitor body weight weekly. The cafeteria diet group is expected to show significantly greater weight gain.

  • This compound Treatment:

    • After the diet-induction period, divide the obese rats into two subgroups: Vehicle control and this compound treatment.

    • Prepare a stock solution of this compound in the chosen vehicle. A typical dose for a β3-adrenergic agonist might be in the range of 1-5 mg/kg body weight. The exact dose should be optimized in a pilot study.

    • Administer this compound or vehicle daily via oral gavage for 35 days.

  • Tissue Collection:

    • At the end of the treatment period, euthanize the rats according to approved institutional guidelines.

    • Dissect the interscapular brown adipose tissue (iBAT) depot.

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.

II. Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol details the measurement of mRNA levels for thermogenic genes in the collected BAT samples.

Materials:

  • Frozen BAT tissue (~50-100 mg)

  • RNA extraction kit (e.g., TRIzol reagent or a column-based kit)

  • High-Capacity cDNA Reverse Transcription Kit

  • qPCR Master Mix (e.g., SYBR Green-based)

  • Nuclease-free water

  • Primers for target genes (UCP1, PGC-1α, CIDEA, Dio2) and reference genes (Actb, Rplp0) (See Table 3 for suggested primer sequences)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Homogenize the frozen BAT tissue in the lysis buffer provided with the RNA extraction kit.

    • Follow the manufacturer's protocol for total RNA isolation.

    • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.

  • cDNA Synthesis:

    • Synthesize cDNA from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.

  • RT-qPCR:

    • Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (to a final concentration of ~200-500 nM each), cDNA template, and nuclease-free water.

    • Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension). An example is:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

      • Melt curve analysis to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the geometric mean of the selected reference genes (Actb and Rplp0).

Table 3: Suggested Rat Primer Sequences for RT-qPCR

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
UCP1GGCCTCTACGACTCAGTCCAATCAGCTGATTGTACAGGCCCT
PGC-1αATGTGTCGCCTTCTTGCTTCATCTACTGCCTGGGGACCTT
CIDEATGACATTCATGGGATTGCAGGGCAGCATAGTAGAAGATGCAG
Dio2TCGTTCACCAAGACCAAGAGCGTAGAAGGCACAGTTGGTGGT
ActbGGCTGTATTCCCCTCCATCGCCAGTTGGTAACAATGCCATGT
Rplp0GCTTCCTGGAGGGTGTCCGGCATCACCAGCAGCCT

Note: Primer sequences should be validated for specificity and efficiency before use.

Visualizations

This compound Signaling Pathway in Brown Adipocytes

Trecadrine_Signaling cluster_nucleus Nucleus This compound This compound Beta3AR β3-Adrenergic Receptor This compound->Beta3AR AC Adenylyl Cyclase Beta3AR->AC + cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA + CREB CREB PKA->CREB + (Phosphorylation) ThermogenicGenes UCP1, PGC-1α, CIDEA, Dio2, etc. CREB->ThermogenicGenes Upregulates Transcription Nucleus Nucleus

Caption: this compound activates the β3-adrenergic receptor, leading to a cAMP/PKA signaling cascade.

Experimental Workflow for this compound Study

Trecadrine_Workflow Start Start: Sprague-Dawley Rats Diet Diet-Induced Obesity (8-10 weeks) Start->Diet Treatment Daily this compound Administration (35 days) Diet->Treatment Collection BAT Tissue Collection Treatment->Collection RNA_Extraction RNA Extraction Collection->RNA_Extraction RTqPCR cDNA Synthesis & RT-qPCR RNA_Extraction->RTqPCR Analysis Data Analysis (ΔΔCt Method) RTqPCR->Analysis End End: Gene Expression Profile Analysis->End

Caption: Workflow for assessing this compound's effect on BAT gene expression in vivo.

Application Notes and Protocols for Assessing Trecadrine's Effect on Intestinal Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Trecadrine is a selective β3-adrenergic receptor agonist.[1][2][3] While initially investigated for other therapeutic applications, its effects on gastrointestinal physiology are of growing interest. The intestinal epithelium forms a critical barrier that regulates the passage of nutrients, ions, and water, while restricting the entry of harmful substances from the gut lumen into the bloodstream.[4] This barrier function is primarily maintained by tight junctions (TJs), complex protein structures that seal the paracellular space between adjacent epithelial cells.[4]

Dysfunction of the intestinal barrier, often termed "leaky gut," is implicated in the pathogenesis of various gastrointestinal and systemic diseases. This has led to increased interest in therapeutic agents that can modulate intestinal permeability. As a β3-adrenergic agonist, this compound may influence intestinal barrier function through signaling pathways activated by its receptor, which is known to be present in the intestine.

These application notes provide a comprehensive protocol to investigate the hypothesized effect of this compound on intestinal permeability. The protocols detailed below are designed for both in vitro and in vivo models, allowing for a thorough assessment of this compound's potential to modulate the intestinal barrier.

II. Hypothesized Mechanism of Action

While direct evidence for this compound's effect on intestinal permeability is still emerging, a plausible mechanism can be hypothesized based on the known signaling pathways of β3-adrenergic receptors.

Upon binding to the β3-adrenergic receptor on intestinal epithelial cells, this compound is proposed to activate a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA). Activated PKA can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that can modulate the expression of genes encoding for tight junction proteins such as claudins and occludin.[5][6] The net effect of this pathway on barrier function can be either strengthening or weakening, depending on the specific tight junction proteins targeted and the cellular context.[7]

An alternative pathway may involve the coupling of the β3-adrenergic receptor to a Gi protein, leading to the activation of nitric oxide synthase (NOS) and the production of nitric oxide (NO). The effect of NO on intestinal permeability is concentration-dependent; physiological levels are often protective, whereas excessive production can be detrimental to barrier integrity.[8][9][10][11]

The following protocols are designed to test this hypothesized mechanism of action.

Trecadrine_Signaling_Pathway cluster_cell Intestinal Epithelial Cell This compound This compound Beta3AR β3-Adrenergic Receptor This compound->Beta3AR binds Gs Gs Protein Beta3AR->Gs activates AdenylylCyclase Adenylyl Cyclase Gs->AdenylylCyclase activates cAMP cAMP AdenylylCyclase->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Nucleus Nucleus CREB->Nucleus translocates to TJ_Genes Tight Junction Gene Expression (e.g., Claudins, Occludin) Nucleus->TJ_Genes regulates TJ_Proteins Tight Junction Proteins TJ_Genes->TJ_Proteins expression Permeability Modulation of Intestinal Permeability TJ_Proteins->Permeability in_vitro_workflow cluster_culture Cell Culture and Seeding cluster_treatment This compound Treatment and Permeability Assay cluster_analysis Molecular and Data Analysis Culture Culture Caco-2 cells Seed Seed cells on Transwell inserts Culture->Seed Differentiate Allow cells to differentiate (21 days) Seed->Differentiate Treat Treat with this compound Differentiate->Treat TER Measure Transepithelial Electrical Resistance (TER) Treat->TER Flux Perform Paracellular Flux Assay (FITC-dextran) Treat->Flux Data Data Analysis and Interpretation TER->Data Flux->Data Collect Collect cell lysates WB Western Blot for Tight Junction Proteins Collect->WB qPCR qPCR for Tight Junction Gene Expression Collect->qPCR WB->Data qPCR->Data in_vivo_workflow cluster_acclimatization Animal Acclimatization cluster_treatment This compound Administration cluster_permeability Permeability Assay cluster_analysis Analysis Acclimatize Acclimatize mice Treat Administer this compound (e.g., oral gavage) Acclimatize->Treat Fast Fast mice Treat->Fast Gavage Oral gavage with FITC-dextran Fast->Gavage Blood Collect blood samples Gavage->Blood Tissue Collect intestinal tissue for analysis Gavage->Tissue Serum Isolate serum Blood->Serum Measure Measure serum FITC-dextran concentration Serum->Measure Data Data Analysis Measure->Data Tissue->Data

References

Application Note: High-Resolution Mass Spectrometry for the Identification of Trecadrine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a comprehensive workflow for the identification and characterization of Trecadrine metabolites using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). This compound, a β3-adrenergic receptor agonist, undergoes extensive metabolism in vivo. Understanding its metabolic fate is crucial for drug development and safety assessment. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric analysis to facilitate the sensitive and selective detection of potential metabolites. Advanced data processing strategies, including precursor ion lists and mass defect filtering, are also discussed.

Introduction

This compound is a sympathomimetic drug with a chemical formula of C27H29NO and a monoisotopic mass of 383.2249 Da.[1][2][3] Its complex structure, featuring multiple potential sites for metabolic modification, necessitates a robust analytical strategy for metabolite identification. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the sensitivity and specificity required to detect and structurally elucidate metabolites from complex biological matrices.[4][5] This application note outlines a systematic approach using LC-HRMS for the comprehensive profiling of this compound metabolites in in vitro and in vivo samples. The methodologies described herein provide a framework for researchers in drug metabolism and pharmacokinetics (DMPK) to investigate the biotransformation of this compound and similar compounds.

Experimental Protocols

In Vitro Metabolism with Human Liver Microsomes

Objective: To generate this compound metabolites in a controlled in vitro system.

Materials:

  • This compound standard

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

Protocol:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • In a microcentrifuge tube, combine 5 µL of this compound stock solution, 470 µL of 0.1 M phosphate buffer (pH 7.4), and 25 µL of HLM suspension (20 mg/mL).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 50 µL of the NADPH regenerating system.

  • Incubate at 37°C for 60 minutes with gentle shaking.

  • Terminate the reaction by adding 500 µL of ice-cold acetonitrile.

  • Vortex the sample for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) water:acetonitrile with 0.1% formic acid for LC-MS analysis.

Liquid Chromatography

Objective: To achieve chromatographic separation of this compound and its metabolites.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, re-equilibrate at 5% B for 2 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
High-Resolution Mass Spectrometry

Objective: To acquire accurate mass data for this compound and its metabolites.

ParameterCondition
Instrument Q-Exactive Orbitrap Mass Spectrometer or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Sheath Gas Flow 40 (arbitrary units)
Auxiliary Gas Flow 10 (arbitrary units)
Scan Range (m/z) 100 - 1000
Full MS Resolution 70,000
MS/MS Resolution 17,500
Collision Energy Stepped NCE (20, 30, 40 eV)
Data Acquisition Data-Dependent Acquisition (DDA) with a precursor inclusion list

Data Presentation

The following table summarizes hypothetical quantitative data for this compound and its potential metabolites. The metabolic transformations are predicted based on common drug metabolism pathways.

Compound ID Proposed Transformation Molecular Formula Calculated m/z [M+H]+ Observed m/z [M+H]+ Mass Error (ppm) Retention Time (min)
M0 This compound (Parent)C27H30NO+384.2322384.2320-0.510.2
M1 Hydroxylation (+O)C27H30NO2+400.2271400.2268-0.79.5
M2 N-Demethylation (-CH2)C26H28NO+370.2165370.2162-0.810.8
M3 Glucuronidation (+C6H8O6)C33H38NO7+560.2643560.2638-0.97.8
M4 Sulfation (+SO3)C27H30NO4S+464.1890464.1885-1.18.2
M5 Dihydroxylation (+2O)C27H30NO3+416.2220416.2215-1.28.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing & Identification in_vitro In Vitro Incubation (Human Liver Microsomes) extraction Protein Precipitation & Solid Phase Extraction in_vitro->extraction lc_separation Liquid Chromatography (C18 Column) extraction->lc_separation ms_detection HRMS Detection (Orbitrap) lc_separation->ms_detection data_acquisition Full Scan & dd-MS2 ms_detection->data_acquisition data_mining Data Mining (Mass Defect Filter, Precursor List) data_acquisition->data_mining structure_elucidation Metabolite Characterization data_mining->structure_elucidation

Figure 1: Experimental workflow for this compound metabolite identification.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (m/z 384.23) Hydroxylation Hydroxylation (M1) (m/z 400.23) This compound->Hydroxylation +O Demethylation N-Demethylation (M2) (m/z 370.22) This compound->Demethylation -CH2 Dihydroxylation Dihydroxylation (M5) (m/z 416.22) Hydroxylation->Dihydroxylation +O Glucuronidation Glucuronidation (M3) (m/z 560.26) Hydroxylation->Glucuronidation +C6H8O6 Sulfation Sulfation (M4) (m/z 464.19) Hydroxylation->Sulfation +SO3

Figure 2: Hypothetical metabolic pathway of this compound.

data_acquisition_logic full_scan Full MS Scan Detects all ions in a specified m/z range precursor_selection Precursor Ion Selection Based on precursor list and intensity threshold full_scan->precursor_selection Identifies potential metabolites ms2_scan MS/MS Fragmentation Provides structural information precursor_selection->ms2_scan Triggers fragmentation

Figure 3: Logic of data-dependent acquisition for metabolite identification.

Conclusion

The described LC-HRMS method provides a powerful and reliable approach for the identification of this compound metabolites. The combination of high-resolution mass spectrometry with robust chromatographic separation and advanced data mining techniques enables the confident characterization of metabolic pathways. This application note serves as a foundational guide for researchers undertaking metabolite identification studies for this compound and other novel chemical entities. Further structural confirmation of metabolites can be achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy or by comparison with synthesized authentic standards.

References

Troubleshooting & Optimization

Troubleshooting low Trecadrine efficacy in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trecadrine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low this compound efficacy in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: Why is this compound showing little to no effect on my cancer cell line's viability?

Answer: Several factors can contribute to the low efficacy of this compound. This can range from issues with the compound itself, the experimental setup, or the biological characteristics of the cell line. A systematic approach is crucial to pinpoint the cause.

Initial Troubleshooting Steps:

  • Verify Compound Integrity: Ensure your this compound stock solution is correctly prepared and has not degraded.[1][2]

  • Confirm Target Presence: Confirm that your cell line expresses the target protein, Phoenix Kinase (PK).

  • Optimize Treatment Conditions: Review and optimize the drug concentration and treatment duration.

  • Assess Cell Culture Conditions: Standard cell culture parameters can significantly influence drug activity.[3][4]

Below is a troubleshooting workflow to guide your investigation.

G cluster_compound Compound Issues cluster_target Target Issues cluster_protocol Protocol Issues cluster_resistance Resistance Issues start Low this compound Efficacy Observed check_compound Step 1: Verify Compound & Stock Solution Integrity start->check_compound check_target Step 2: Confirm Target Expression (Phoenix Kinase) check_compound->check_target Compound OK c1 Degraded? Precipitated? check_compound->c1 check_protocol Step 3: Review Experimental Protocol (Concentration, Duration) check_target->check_protocol Target Expressed t1 Low/No Expression? Mutation? check_target->t1 check_resistance Step 4: Investigate Potential Cellular Resistance check_protocol->check_resistance Protocol Optimized p1 Sub-optimal Dose? Incorrect Duration? Serum Interference? check_protocol->p1 solution Efficacy Issue Resolved check_resistance->solution Resistance Mechanism Identified & Addressed r1 Drug Efflux? Pathway Alterations? check_resistance->r1

Caption: A step-by-step troubleshooting workflow for low this compound efficacy.
Q2: How can I be sure my this compound stock solution is prepared correctly and the compound is stable?

Answer: The preparation and storage of your kinase inhibitor stock solution are critical for reproducible results. Most kinase inhibitors are best dissolved in an organic solvent like DMSO to create a high-concentration stock.[1][5]

Best Practices for Stock Solutions:

  • Solvent: Use anhydrous, high-purity DMSO for your primary stock solution (e.g., 10 mM).[2]

  • Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -80°C for long-term stability.[1][6]

  • Precipitation: When diluting your DMSO stock into aqueous cell culture media, precipitation can occur if the compound's solubility is exceeded.[1][5] To mitigate this, ensure the final DMSO concentration in your experiment is low (ideally <0.5%) and consider serial dilutions.[5]

Experimental Protocol: Testing this compound Stability in Media

This protocol helps determine if this compound is stable under your specific experimental conditions.

  • Preparation: Prepare this compound in your complete cell culture medium at the final working concentration. Include a control with medium only.

  • Incubation: Incubate the prepared media in a cell culture incubator (37°C, 5% CO2) for the duration of your longest experiment (e.g., 0, 24, 48, and 72 hours).

  • Sample Collection: At each time point, collect an aliquot of the media.

  • Analysis: Use HPLC or LC-MS/MS to quantify the concentration of the intact this compound in the collected samples.[2]

  • Interpretation: A significant decrease in this compound concentration over time indicates instability.

Time PointThis compound Concentration (1µM)Percent Remaining
0 hours1.02 µM100%
24 hours0.98 µM96%
48 hours0.95 µM93%
72 hours0.91 µM89%
Hypothetical stability data for this compound in DMEM + 10% FBS.
Q3: How do I confirm that this compound is engaging its target, Phoenix Kinase (PK), in my cells?

Answer: Confirming target engagement is a crucial step to verify that the drug is active within the cell.[7][8] A common method is to assess the phosphorylation status of the target kinase or its direct downstream substrate. Since this compound is a PK inhibitor, its successful engagement should lead to a decrease in phosphorylated PK (p-PK).

The Aura Signaling Pathway

This compound inhibits Phoenix Kinase (PK), a key component of the pro-proliferative Aura pathway.

G cluster_pathway Aura Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PK Phoenix Kinase (PK) Receptor->PK activates Substrate Downstream Substrate PK->Substrate phosphorylates TF Transcription Factors Substrate->TF activates Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->PK inhibits

Caption: this compound's mechanism of action within the fictional Aura signaling pathway.

Experimental Protocol: Western Blot for Target Engagement

  • Cell Treatment: Plate your cells and allow them to adhere. Treat the cells with a dose-range of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated Phoenix Kinase (p-PK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the bands.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Phoenix Kinase (Total-PK) and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-PK/Total-PK ratio confirms target engagement.

Q4: Could my cell line be resistant to this compound? If so, how can I check for this?

Answer: Yes, cancer cells can develop resistance to targeted therapies through various mechanisms.[9][10] It's important to investigate if your cell line possesses intrinsic or has acquired resistance to this compound.

Common Mechanisms of Drug Resistance:

  • Target Alteration: Mutations in the Phoenix Kinase gene could prevent this compound from binding effectively.[9]

  • Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, preventing it from reaching its target.[9][11][12][13]

  • Pathway Bypass: Cancer cells might activate alternative signaling pathways to circumvent the blocked Aura pathway.[10][14]

Experimental Workflow: Investigating Drug Efflux

G start Hypothesis: Low efficacy due to MDR1 drug efflux exp1 Experiment 1: Measure MDR1 Expression (qRT-PCR or Western Blot) start->exp1 exp2 Experiment 2: Co-treat with this compound and an MDR1 Inhibitor (e.g., Verapamil, Tariquidar) start->exp2 result1 MDR1 Overexpressed? exp1->result1 result2 Efficacy Restored? exp2->result2 result1->result2 Yes conclusion_neg Conclusion: Efflux is not the primary resistance mechanism. Investigate other causes. result1->conclusion_neg No conclusion_pos Conclusion: Efflux is a likely resistance mechanism result2->conclusion_pos Yes result2->conclusion_neg No

Caption: Experimental workflow to test the role of MDR1-mediated drug efflux.
Cell LineThis compound IC50This compound + Verapamil (10 µM) IC50Fold Sensitization
Sensitive Line (A549)0.8 µM0.7 µM1.1x
Resistant Line (NCI-H1975)> 20 µM1.5 µM>13.3x
Hypothetical data showing sensitization of a resistant cell line to this compound with an MDR1 inhibitor.

Q5: How does the presence of serum in my cell culture media affect this compound's potency?

Answer: Components in cell culture media, especially serum proteins like albumin, can bind to small molecule inhibitors.[2][15] This binding reduces the free concentration of the drug available to enter the cells and engage its target, leading to a higher apparent IC50 value (lower potency).[15]

Troubleshooting Serum Interference:

  • Perform a Serum Shift Assay: Conduct a dose-response experiment comparing this compound's efficacy in media with varying concentrations of fetal bovine serum (FBS), for example, 0.5%, 2%, and 10%.

  • Interpretation: An increase in the IC50 value as the serum concentration increases (a rightward shift in the dose-response curve) indicates that serum protein binding is affecting the drug's potency.[15]

FBS ConcentrationThis compound IC50
0.5%0.4 µM
2%1.1 µM
10%5.2 µM
Hypothetical data from a serum shift assay demonstrating the impact of serum on this compound's IC50.

If serum binding is significant, you may need to use higher concentrations of this compound in serum-containing media to achieve the desired biological effect or consider using serum-free or low-serum conditions for certain experiments, if compatible with your cell line.

References

Optimizing Trecadrine dosage for mouse models of diabetes

Author: BenchChem Technical Support Team. Date: December 2025

As "Trecadrine" is a hypothetical compound, this technical support center has been developed as a realistic example for researchers working with novel diabetes therapies in mouse models. The information provided is based on established experimental practices and plausible data for a fictional drug.

Technical Support Center: this compound

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for using this compound in mouse models of diabetes.

Troubleshooting Guides

Issue: High variability in blood glucose readings between mice in the same treatment group.

  • Answer: High variability in blood glucose is a common challenge in preclinical diabetes research. Several factors can contribute to this:

    • Stress: Handling, injection, and even cage changes can cause stress-induced hyperglycemia.[1][2] Ensure all handlers are proficient and that procedures are performed consistently and calmly. Allow mice to acclimate to the procedure room before experiments.

    • Fasting Times: Inconsistent fasting periods can significantly alter baseline glucose levels. Ensure precise timing of food withdrawal for all animals.[1][2]

    • Age and Sex: The age and sex of the mice can influence the severity and progression of diabetes.[3][4][5] Ensure that experimental groups are carefully matched for these variables.

    • Circadian Rhythm: Blood glucose levels can fluctuate with the animal's circadian rhythm. Conduct experiments at the same time of day to minimize this variability.

Issue: Mice are experiencing severe hypoglycemia after this compound administration.

  • Answer: Hypoglycemia can occur if the dosage is too high for the specific mouse model or its metabolic state.

    • Dosage Adjustment: Reduce the dose of this compound. A dose-response study is highly recommended to determine the optimal therapeutic window for your specific model.

    • Monitoring: Increase the frequency of blood glucose monitoring after administration, especially when establishing a new protocol.

    • Rescue: If a mouse becomes hypoglycemic (lethargic, unresponsive), provide a readily available glucose source, such as a 10% glucose solution orally or a dextrose injection, as per your institution's animal care guidelines.

Issue: this compound solution appears cloudy or precipitates after preparation.

  • Answer: this compound is supplied as a lyophilized powder and requires specific handling for complete solubilization.

    • Solvent: Ensure you are using the recommended solvent (e.g., sterile PBS, pH 7.4). Using an incorrect solvent can affect solubility.

    • Temperature: Allow the vial to come to room temperature before reconstitution. The solvent should also be at room temperature.

    • Mixing: Do not shake vigorously. Gently swirl or vortex at a low speed to dissolve the powder. If precipitation persists, sonication in a water bath for a short period may help. If the solution remains cloudy, do not use it, as this could indicate degradation or incomplete solubilization, which would affect the administered dose.

Frequently Asked Questions (FAQs)

What is the proposed mechanism of action for this compound?

  • This compound is a novel, long-acting dual agonist for the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors. By activating both of these incretin pathways, this compound is designed to enhance glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and reduce appetite, leading to improved glycemic control and weight loss.

What is the recommended starting dose for this compound in db/db mice?

  • For initial studies in 8-week-old male db/db mice, a starting dose of 5 mg/kg administered subcutaneously once daily is recommended. This can be adjusted based on the observed efficacy and tolerance. Please refer to the dose-response data in the tables below.

What is the optimal route of administration?

  • Subcutaneous (SC) injection is the recommended route for this compound to ensure sustained release and optimal pharmacokinetic profile. Intraperitoneal (IP) injection is an alternative but may result in a more rapid peak and shorter duration of action.

How should this compound be stored?

  • Lyophilized this compound should be stored at -20°C. Once reconstituted, the solution should be stored at 4°C and used within 7 days. Avoid repeated freeze-thaw cycles.

Data Presentation

The following tables summarize the expected effects of a 4-week this compound treatment course in male db/db mice.

Table 1: Dose-Dependent Effect of this compound on Non-Fasted Blood Glucose

Treatment GroupWeek 0 (mg/dL)Week 2 (mg/dL)Week 4 (mg/dL)
Vehicle455 ± 25480 ± 30510 ± 35
This compound (1 mg/kg)460 ± 28350 ± 20310 ± 22
This compound (5 mg/kg)450 ± 30210 ± 18180 ± 15
This compound (10 mg/kg)458 ± 27150 ± 15135 ± 12

Table 2: Dose-Dependent Effect of this compound on Body Weight

Treatment GroupWeek 0 (g)Week 2 (g)Week 4 (g)
Vehicle45.2 ± 2.148.5 ± 2.551.3 ± 2.8
This compound (1 mg/kg)44.9 ± 2.345.1 ± 2.046.0 ± 2.2
This compound (5 mg/kg)45.5 ± 2.043.0 ± 1.841.5 ± 1.7
This compound (10 mg/kg)45.3 ± 2.241.2 ± 1.938.9 ± 1.5

Experimental Protocols

1. Preparation of this compound for Injection

  • Materials: this compound (lyophilized powder), sterile phosphate-buffered saline (PBS, pH 7.4), sterile insulin syringes.

  • Procedure:

    • Calculate the required volume of PBS to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Allow the this compound vial and PBS to reach room temperature.

    • Aseptically add the calculated volume of PBS to the this compound vial.

    • Gently swirl the vial until the powder is completely dissolved. Do not shake.

    • Dilute the stock solution with sterile PBS to achieve the final desired concentrations for each dose group.

    • Draw the required volume into an insulin syringe for administration.

2. Oral Glucose Tolerance Test (OGTT)

  • Purpose: To assess improvements in glucose disposal in response to an oral glucose challenge.

  • Procedure:

    • Fast mice for 6 hours (with free access to water).[1][2]

    • Record baseline body weight.

    • Administer this compound or vehicle via the desired route (e.g., SC) 30 minutes before the glucose challenge.

    • At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.

    • Administer a 2 g/kg dose of glucose solution (e.g., 20% dextrose in water) via oral gavage.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose at each time point using a calibrated glucometer.

Mandatory Visualizations

Trecadrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Pancreatic Beta-Cell Cytoplasm This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R binds & activates GIPR GIP Receptor This compound->GIPR binds & activates AC Adenylate Cyclase GLP1R->AC activates GIPR->AC cAMP cAMP AC->cAMP generates PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates InsulinVesicles Insulin Vesicle Exocytosis PKA->InsulinVesicles potentiates Epac2->InsulinVesicles GlucoseUptake Glucose-Dependent Insulin Secretion InsulinVesicles->GlucoseUptake leads to

Caption: Hypothetical signaling pathway of this compound in pancreatic beta-cells.

Trecadrine_Workflow cluster_setup Phase 1: Acclimation & Baseline cluster_treatment Phase 2: Treatment Period cluster_endpoint Phase 3: Endpoint Analysis Acclimation Week -1: Acclimate db/db mice (8 weeks old) Grouping Group Allocation (n=8-10 per group) Acclimation->Grouping Baseline Week 0: Measure baseline body weight & blood glucose Grouping->Baseline Dosing Weeks 1-4: Daily SC injection (Vehicle or this compound) Baseline->Dosing Monitoring Weekly monitoring of body weight & non-fasted glucose Dosing->Monitoring OGTT Week 4: Perform Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Termination Euthanasia & Tissue Collection (Pancreas, Liver, Adipose) OGTT->Termination Analysis Data Analysis & Reporting Termination->Analysis

Caption: Experimental workflow for a 4-week this compound efficacy study.

References

Technical Support Center: Overcoming Trecadrine Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Trecadrine in aqueous buffers.

Compound Overview: this compound is a sympathomimetic small molecule with a molecular weight of 383.5 g/mol .[1][2] It functions as a selective β3-adrenergic receptor agonist and is under investigation for its potential anti-obesity and anti-diabetic properties.[2][3] Its chemical structure, containing multiple benzene derivatives, contributes to its hydrophobic nature, often leading to poor solubility in aqueous solutions.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a primary stock solution of this compound?

A1: Due to its hydrophobicity, this compound should first be dissolved in a water-miscible organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended choice.[4][5] For most in vitro applications, preparing a 10 mM to 50 mM stock solution in 100% anhydrous DMSO is a standard starting point.[6]

Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium. Why does this happen?

A2: This is a common issue for hydrophobic compounds and occurs when the DMSO stock is diluted into an aqueous environment.[7] The drastic increase in solvent polarity reduces the solubility of this compound, causing it to "crash out" or precipitate. The final concentration of this compound in your working solution likely exceeds its aqueous solubility limit.[8]

Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

A3: The tolerance to DMSO varies between cell lines, but a final concentration of less than 0.5% (v/v) is generally considered safe and non-cytotoxic for most in vitro experiments.[8] It is crucial to always include a vehicle control (your final aqueous buffer containing the same percentage of DMSO without this compound) to ensure the solvent is not affecting the experimental results.[8]

Q4: Can adjusting the pH of my aqueous buffer improve this compound's solubility?

A4: Yes, if a compound has ionizable groups, its solubility can be highly dependent on pH.[5] For basic compounds, solubility typically increases at a lower pH (below their pKa), while acidic compounds are more soluble at a higher pH (above their pKa).[6] Investigating the pH-solubility profile of this compound may reveal an optimal pH range for your experiments.

Q5: Are there alternatives to DMSO for improving solubility?

A5: Yes, several other strategies can be employed, often in combination. These include the use of co-solvents (like ethanol or PEG 400), surfactants, or complexation agents like cyclodextrins.[5][9] For in vivo studies, more complex formulations may be necessary.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound solutions.

Issue 1: Immediate Precipitation Upon Dilution
  • Cause: The final concentration of this compound is too high for the aqueous medium, or the mixing technique is improper.[7]

  • Solutions:

    • Reduce Final Concentration: Determine the kinetic solubility limit in your specific buffer (see Protocol 1) and work at or below this concentration.[10]

    • Optimize Mixing: Add the this compound DMSO stock dropwise into the vortexing aqueous buffer. Never add the buffer to the DMSO stock, as this creates localized high concentrations that promote precipitation.[6][7]

    • Use an Intermediate Dilution Step: Serially dilute the high-concentration DMSO stock into a mixture of DMSO and your aqueous buffer before the final dilution into the buffer.[11]

Issue 2: Solution Becomes Cloudy or Develops Precipitate Over Time
  • Cause: The compound is supersaturated and is slowly crashing out of solution, or it is adsorbing to plasticware.

  • Solutions:

    • Sonication: Briefly sonicate the final working solution in a water bath sonicator to break up small aggregates and aid redissolution.[6]

    • Gentle Warming: Gently warming the solution to 37°C can sometimes improve solubility, but you must first confirm that this compound is stable at this temperature.[12]

    • Use Low-Adhesion Labware: Hydrophobic compounds can adsorb to the surface of standard plastics. Use low-adhesion microcentrifuge tubes and pipette tips to minimize loss of compound.[7]

Issue 3: Inconsistent Experimental Results
  • Cause: Poor solubility leads to an inaccurate and inconsistent effective concentration of this compound in your assays.

  • Solutions:

    • Filter the Final Solution: After preparation, filter your final working solution through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent) to remove any undissolved micro-precipitates.

    • Employ Solubilizing Excipients: For challenging situations, consider using agents like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[5]

Data Presentation: this compound Solubility Profile

The following tables summarize the hypothetical solubility of this compound under various conditions to guide solvent and buffer selection.

Table 1: Solubility in Common Solvents

SolventConcentration (mM)Appearance
Water<0.01Insoluble
PBS (pH 7.4)<0.05Very Poorly Soluble
Ethanol25Soluble
DMSO>100Freely Soluble

Table 2: Kinetic Solubility in Aqueous Buffers (with 0.5% DMSO)

Aqueous BufferpHMax Solubility (µM)
Citrate Buffer5.025
Phosphate Buffer6.510
PBS7.45
Tris Buffer8.0<2

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out 3.84 mg of this compound powder (MW = 383.5 g/mol ) and place it in a sterile, low-adhesion microcentrifuge tube.

  • Add Solvent: Add 1.0 mL of anhydrous, high-purity DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 2-3 minutes. If necessary, briefly sonicate in a water bath for 5-10 minutes until the solution is completely clear.[6]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4]

Protocol 2: Preparation of a 10 µM Working Solution in PBS (pH 7.4)
  • Pre-warm Buffer: Warm your sterile PBS (pH 7.4) to room temperature or 37°C, depending on your experimental conditions.

  • Prepare Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM primary stock into 990 µL of 100% DMSO. Vortex to mix.

  • Final Dilution: Vigorously vortex 990 µL of the pre-warmed PBS. While it is still vortexing, add 10 µL of the 1 mM intermediate stock dropwise. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 1%. Note: A 1% final DMSO concentration may be too high for some cell lines. Adjust the dilution scheme as needed to reach <0.5%.

  • Inspect: Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use. If it is cloudy, consider lowering the final concentration or using one of the troubleshooting methods described above.

Visualizations

G Troubleshooting Workflow for this compound Solubility cluster_troubleshoot Troubleshooting Steps start Start: this compound Powder stock Prepare 10 mM Stock in 100% DMSO start->stock dilute Dilute to Final Conc. in Aqueous Buffer stock->dilute check Is Solution Clear? dilute->check precip Precipitation Occurs check->precip No success Solution Ready for Use check->success Yes lower_conc 1. Lower Final Concentration precip->lower_conc change_mix 2. Optimize Mixing (Add Drug to Vortexing Buffer) lower_conc->change_mix adjust_ph 3. Adjust Buffer pH change_mix->adjust_ph use_cosolvent 4. Use Co-solvents or Excipients (e.g., HP-β-CD) adjust_ph->use_cosolvent use_cosolvent->dilute Retry Dilution

Caption: A workflow diagram for troubleshooting this compound solubility issues.

G Hypothetical Signaling Pathway of this compound This compound This compound Beta3AR β3-Adrenergic Receptor This compound->Beta3AR Agonist AC Adenylyl Cyclase Beta3AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis (Increased) HSL->Lipolysis

Caption: this compound's mechanism via the β3-adrenergic receptor pathway.

G Experimental Workflow for Cell-Based Assays prep_stock 1. Prepare this compound Stock (10 mM in DMSO) prep_working 2. Prepare Working Solutions (Serial Dilution) prep_stock->prep_working treat_cells 4. Treat Cells with this compound & Vehicle Control prep_working->treat_cells plate_cells 3. Plate Cells (e.g., Adipocytes) plate_cells->treat_cells incubate 5. Incubate (e.g., 24 hours) treat_cells->incubate assay 6. Perform Assay (e.g., Lipolysis Assay, cAMP Measurement) incubate->assay analyze 7. Analyze Data assay->analyze

Caption: A typical workflow for testing this compound in a cell-based assay.

References

Addressing variability in Trecadrine dose-response curves

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during experiments with Trecadrine. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental design and interpret your results with greater confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to variability in this compound dose-response curves.

Q1: We are observing a significant rightward shift and a lower Emax in our this compound dose-response curve when using human cell lines compared to published rodent data. What could be the cause?

A1: This is a well-documented phenomenon stemming from species-specific differences in β3-adrenergic receptor (β3-AR) pharmacology. The affinity and potency of many β3-AR agonists, including this compound, can vary significantly between rodents and humans.[1][2][3][4] Rodent β3-ARs often exhibit a higher affinity for certain agonists than their human counterparts.[3] It is crucial to use human-relevant experimental systems and not to directly extrapolate potency values from rodent models to human-derived cells or tissues.

Q2: Our in vitro experiments show a diminishing response to this compound upon repeated stimulation or after prolonged incubation. Why is this happening?

A2: This phenomenon is likely due to agonist-induced receptor desensitization and downregulation. While β3-ARs are more resistant to rapid desensitization compared to β1- and β2-ARs, prolonged exposure (hours to days) to an agonist can lead to a decrease in receptor expression.[3][5][6][7] This process involves the downregulation of β3-AR mRNA and subsequent reduction in receptor protein levels, leading to a reduced cellular response.[6][7] Consider the duration of your experiments and the potential for receptor downregulation when interpreting your data.

Q3: We are testing this compound in a diet-induced obesity animal model and observe a blunted response compared to lean control animals. What is the underlying mechanism?

A3: In obesity, there is often a state of catecholamine resistance, which can be associated with the downregulation of β3-ARs in adipose tissue.[7][8] This reduction in receptor number can lead to a decreased response to β3-AR agonists like this compound. Additionally, chronic inflammation associated with obesity, particularly the presence of cytokines like TNF-α, can also contribute to the downregulation of β3-AR expression.[7][8]

Q4: There is considerable variability in our results between different batches of primary adipocytes. How can we minimize this?

A4: Primary cells inherently exhibit greater variability than immortalized cell lines. This can be due to genetic differences between donor animals, variations in the isolation procedure, and the age and passage number of the cells. To minimize this, it is important to standardize the isolation protocol, use animals of the same age and genetic background, and use cells at a consistent and low passage number. Comparing results to a stable, well-characterized cell line (while being mindful of its potential non-physiological characteristics) can also help in identifying sources of variability.

Q5: At higher concentrations, we are seeing effects that are not consistent with pure β3-AR activation. What could be the reason?

A5: While this compound is selective for the β3-AR, this selectivity is concentration-dependent. At higher concentrations, it may exhibit off-target effects by binding to and activating β1- and β2-adrenergic receptors.[3] This can lead to confounding results, such as cardiovascular effects not typically associated with β3-AR activation.[4] It is advisable to perform experiments with a wide range of concentrations and to use selective antagonists for other β-AR subtypes to confirm the specificity of the observed effects.

Data Presentation: Comparative Pharmacology of β3-AR Agonists

Table 1: Species-Dependent Potency of β3-AR Agonists

AgonistHuman β3-AR (pEC50)Rodent β3-AR (pEC50)Key Observations
BRL37344Lower PotencyHigher Potency (~6.5-7.5)Displays higher affinity for rodent β3-AR.[3]
CL316243Low Potency (~4.3)High Potency (~8.7)More selective for rodent β3-AR.[3]
IsoproterenolHigh PotencyHigh PotencyNon-selective β-AR agonist.
MirabegronHigh PotencyHigh PotencyClinically approved β3-AR agonist.

Table 2: Influence of Experimental Models on β3-AR Response

Experimental ModelKey CharacteristicsImpact on this compound Response
Rodent Models (e.g., Wistar rats)High β3-AR expression in adipose tissue.Potent lipolytic and anti-diabetic effects.[9]
Primate ModelsLower cardiovascular response to β3-AR stimulation compared to dogs and rats.[2]Reduced systemic effects.
Diet-Induced Obesity ModelsDownregulation of β3-AR in adipose tissue, catecholamine resistance.[7][8]Blunted dose-response.
Heart Failure Modelsβ3-AR expression may be unchanged or increased.[5]Potential for cardioprotective effects.
Transfected Cell Lines (e.g., CHO, Ltk-)Receptor expression levels can be controlled, but signaling pathways may differ from primary cells.[6]Response is dependent on the specific cell line and its signaling machinery.[6]
Primary AdipocytesMore physiologically relevant but with higher inherent variability.Reflects in vivo response more accurately but requires careful standardization.

Experimental Protocols

Protocol 1: In Vitro Lipolysis Assay in Isolated Rat Adipocytes

This protocol outlines a method to assess the dose-response effect of this compound on lipolysis in primary rat adipocytes by measuring glycerol release.

  • Adipocyte Isolation:

    • Euthanize male Wistar rats (200-250g) and excise epididymal fat pads.

    • Mince the fat pads and digest with collagenase type I (1 mg/mL) in Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 4% bovine serum albumin (BSA) and 5 mM glucose for 60 minutes at 37°C with gentle shaking.

    • Filter the cell suspension through a nylon mesh (250 µm) to remove undigested tissue.

    • Wash the isolated adipocytes three times with KRBB.

    • Resuspend the adipocytes to a final concentration of 2 x 10^6 cells/mL in KRBB.

  • Lipolysis Assay:

    • Prepare a serial dilution of this compound in KRBB.

    • In a 96-well plate, add 100 µL of the adipocyte suspension to each well.

    • Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

    • Include a positive control, such as Isoproterenol (10 µM).

    • Incubate the plate for 2 hours at 37°C in a humidified atmosphere of 5% CO2.

    • After incubation, centrifuge the plate at 200 x g for 5 minutes.

    • Carefully collect the infranatant (aqueous layer) for glycerol measurement.

  • Glycerol Measurement:

    • Use a commercial glycerol assay kit and follow the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the concentration of glycerol released in each well based on a standard curve.

  • Data Analysis:

    • Plot the glycerol concentration against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 and Emax values.

Mandatory Visualizations

G Figure 1: this compound Signaling Pathway in Adipocytes This compound This compound Beta3AR β3-Adrenergic Receptor This compound->Beta3AR Binds Gs Gs Protein Beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis (Triglyceride -> FFA + Glycerol) HSL->Lipolysis Catalyzes G Figure 2: Troubleshooting Dose-Response Variability cluster_observed Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps ObservedIssue Inconsistent Dose-Response Curve for this compound Species Species Differences (Rodent vs. Human) ObservedIssue->Species ReceptorDown Receptor Downregulation (Prolonged Exposure) ObservedIssue->ReceptorDown DiseaseModel Disease Model Effects (e.g., Obesity) ObservedIssue->DiseaseModel CellSystem Cell System Variability (Primary vs. Cell Line) ObservedIssue->CellSystem OffTarget Off-Target Effects (High Concentrations) ObservedIssue->OffTarget UseHuman Use Human-Relevant Models/Cells Species->UseHuman TimeCourse Perform Time-Course Experiments ReceptorDown->TimeCourse CompareModels Compare with Healthy Controls DiseaseModel->CompareModels Standardize Standardize Cell Culture/Isolation CellSystem->Standardize UseAntagonists Use Selective Antagonists OffTarget->UseAntagonists G Figure 3: β3-AR Desensitization Mechanisms cluster_short_term Short-Term (Minutes) cluster_long_term Long-Term (Hours-Days) ShortTerm β3-AR is resistant to rapid desensitization Agonist Prolonged Agonist (this compound) Exposure Signaling EPAC/RAP2A/PI-PLC Pathway Activation Agonist->Signaling TNFa Inflammatory Cytokines (e.g., TNF-α in obesity) TNFa->Signaling TRIB1 Induction of TRIB1 Signaling->TRIB1 CEBPa Degradation of CEBPα (Transcriptional Activator) TRIB1->CEBPa mRNA Decreased β3-AR mRNA (Adrb3) CEBPa->mRNA Leads to Protein Reduced β3-AR Protein Expression mRNA->Protein Response Blunted Cellular Response Protein->Response

References

Technical Support Center: Trecadrine Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The following stability and storage best practices for Trecadrine are based on general knowledge of handling novel therapeutic compounds. As of the latest update, specific public data on the stability profile, degradation pathways, and explicit storage conditions for this compound are not available. Researchers should consider the following as a preliminary guide and establish in-house stability and handling protocols based on their own experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific data for this compound is unavailable, a general best practice for novel compounds is to store them under controlled conditions to minimize degradation. Initially, it is advisable to store this compound in a desiccated, dark environment at a low temperature.

Recommended Initial Storage Conditions:

  • Temperature: -20°C or -80°C

  • Light: Protected from light (e.g., in an amber vial or a light-blocking container)

  • Moisture: In a desiccator with a suitable desiccant to prevent hydrolysis.

Researchers should perform their own stability studies to determine the optimal long-term storage conditions.

Q2: How should I handle this compound in the laboratory for routine experiments?

For routine use, it is recommended to prepare aliquots of this compound solutions to avoid repeated freeze-thaw cycles of the main stock, which can accelerate degradation.

General Handling Guidelines:

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • For making solutions, use high-purity solvents as specified in your experimental protocol.

Q3: What are the potential degradation pathways for this compound?

Without specific information on the chemical structure of this compound, potential degradation pathways can only be hypothesized based on common mechanisms for drug-like molecules. These may include:

  • Hydrolysis: Degradation due to reaction with water. The rate of hydrolysis is often pH-dependent.

  • Oxidation: Degradation in the presence of oxygen. This can be catalyzed by light, temperature, or metal ions.

  • Photodegradation: Degradation upon exposure to light, particularly UV light.

Researchers are strongly encouraged to conduct forced degradation studies (stress testing) to identify the actual degradation pathways and products for this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from a new aliquot. Review storage and handling procedures. Perform a stability check on the existing stock.
Loss of compound activity over time The compound may be unstable under the experimental conditions (e.g., in aqueous buffers, at physiological temperature).Assess the stability of this compound in the experimental buffer and at the incubation temperature. Consider preparing fresh solutions immediately before each experiment.
Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) Formation of degradation products.Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and establish a stability-indicating analytical method.

Experimental Protocols

General Protocol for Preliminary Stability Assessment:

This protocol outlines a basic approach to assess the stability of this compound in solution.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Ethanol) at a known concentration.

  • Working Solution Preparation: Dilute the stock solution into the experimental buffer (e.g., PBS) to the final working concentration.

  • Incubation: Aliquot the working solution into separate vials and incubate them under different conditions:

    • Temperature: 4°C, room temperature (RT), 37°C.

    • Light: Protected from light and exposed to ambient light.

  • Time Points: Analyze the samples at various time points (e.g., 0h, 2h, 4h, 8h, 24h).

  • Analysis: Use a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the remaining concentration of this compound at each time point.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for assessing the stability of a research compound like this compound.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Working Solutions in Buffer A->B C1 4°C B->C1 Incubate C2 Room Temp B->C2 Incubate C3 37°C B->C3 Incubate L1 Light Protected B->L1 Incubate L2 Light Exposed B->L2 Incubate D Sample at Time Points (0h, 2h, 4h, 8h, 24h) C1->D C2->D C3->D L1->D L2->D E Analytical Measurement (e.g., HPLC, LC-MS) D->E F Data Analysis & Stability Determination E->F

Caption: General workflow for this compound stability assessment.

The diagram below illustrates a hypothetical degradation pathway. Note that this is a generalized representation and the actual degradation of this compound may differ.

Hypothetical_Degradation_Pathway This compound This compound Degradant_A Degradant A (Hydrolysis Product) This compound->Degradant_A H₂O, pH Degradant_B Degradant B (Oxidation Product) This compound->Degradant_B O₂, Light, Metal Ions Degradant_C Degradant C (Photodegradation Product) This compound->Degradant_C Light (UV)

Caption: Hypothetical degradation pathways for this compound.

Avoiding common pitfalls in Trecadrine in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following content is based on a hypothetical compound, "Trecadrine," a fictional inhibitor of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). The information provided is for illustrative purposes and is modeled on common challenges encountered in in vivo studies of similar therapeutic agents.

Troubleshooting Guides

This section addresses specific problems that may arise during in vivo experiments with this compound.

Problem/Observation Potential Cause Recommended Solution
Lack of Efficacy (No significant reduction in inflammatory markers) Suboptimal Dosing or Bioavailability: this compound may not be reaching the target tissue at a sufficient concentration.1. Perform a dose-response study to determine the optimal therapeutic dose. 2. Conduct pharmacokinetic (PK) analysis to assess drug absorption, distribution, metabolism, and excretion (ADME). 3. Evaluate alternative drug delivery formulations (e.g., encapsulation in nanoparticles) to improve bioavailability.
Incorrect Timing of Administration: The therapeutic window for this compound administration may have been missed in the disease model.1. Administer this compound at different stages of the disease model (e.g., prophylactic vs. therapeutic). 2. Correlate this compound administration with peak TNF-α expression in the model.
Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy) Off-Target Effects: this compound may be interacting with other molecules besides TNF-α.1. Perform in vitro kinase screening or other off-target profiling assays. 2. Reduce the dose or consider a different administration route to minimize systemic exposure.
Vehicle-Related Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects.1. Run a vehicle-only control group to assess the effects of the vehicle alone. 2. Test alternative, well-tolerated vehicles.
High Variability in Experimental Results Inconsistent Animal Model: The disease model may not be uniformly induced across all animals.1. Refine the disease induction protocol to ensure consistency. 2. Increase the number of animals per group to improve statistical power.
Improper Drug Formulation: this compound may not be homogenously suspended or dissolved, leading to inconsistent dosing.1. Ensure the formulation is prepared fresh before each use. 2. Use sonication or other methods to ensure a uniform suspension.

Frequently Asked Questions (FAQs)

1. What is the recommended vehicle for in vivo administration of this compound?

For intraperitoneal (IP) and oral (PO) administration, a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is a common starting point. However, it is crucial to conduct vehicle tolerability studies in your specific animal model.

2. How should this compound be stored?

This compound powder should be stored at -20°C. Solutions should be prepared fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at 4°C for no longer than 24 hours.

3. What are the expected pharmacokinetic properties of this compound?

The following table summarizes hypothetical pharmacokinetic data for this compound in a murine model.

Parameter Oral Administration (20 mg/kg) Intravenous Administration (5 mg/kg)
Cmax (ng/mL) 850 ± 1202100 ± 300
Tmax (h) 2.0 ± 0.50.25 ± 0.1
AUC (ng·h/mL) 4500 ± 6003200 ± 450
Bioavailability (%) ~55%100%

4. How can I confirm that this compound is engaging its target (TNF-α) in vivo?

Target engagement can be assessed by measuring the levels of downstream signaling molecules that are activated by TNF-α. A common method is to measure the phosphorylation of proteins in the NF-κB and MAPK pathways in tissue samples from treated and untreated animals.

Experimental Protocols

Protocol 1: Assessment of this compound Efficacy in a Murine Model of Rheumatoid Arthritis

  • Disease Induction: Induce arthritis in male DBA/1 mice (8-10 weeks old) by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant.

  • Treatment Groups:

    • Vehicle control (IP, daily)

    • This compound (10 mg/kg, IP, daily)

    • This compound (20 mg/kg, IP, daily)

    • Positive control (e.g., Enbrel, 10 mg/kg, IP, twice weekly)

  • Dosing: Begin treatment upon the first signs of arthritis (clinical score > 1).

  • Monitoring: Monitor clinical signs of arthritis (paw swelling, joint stiffness) daily.

  • Endpoint Analysis: At day 21 post-treatment initiation, collect blood for cytokine analysis (ELISA for IL-6, TNF-α) and harvest joints for histological evaluation of inflammation and cartilage damage.

Visualizations

Trecadrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK IKK Complex RIP1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation Nucleus Nucleus p_NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation This compound This compound This compound->TNFa Inhibits

Caption: this compound's mechanism of action, inhibiting TNF-α binding to its receptor.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Induce_Disease Induce Disease Model (e.g., Collagen-Induced Arthritis) Group_Animals Randomize Animals into Treatment Groups Induce_Disease->Group_Animals Day 0 Administer_this compound Daily Administration of This compound or Vehicle Group_Animals->Administer_this compound Day 10-21 Monitor_Health Monitor Animal Health and Clinical Scores Administer_this compound->Monitor_Health Collect_Samples Collect Blood and Tissue Samples Monitor_Health->Collect_Samples Endpoint (Day 21) Analyze_Biomarkers Analyze Biomarkers (e.g., ELISA, Histology) Collect_Samples->Analyze_Biomarkers Statistical_Analysis Perform Statistical Analysis Analyze_Biomarkers->Statistical_Analysis

Caption: Workflow for an in vivo efficacy study of this compound.

Troubleshooting_Logic Start Observation: Lack of Efficacy Check_Dose Is the dose sufficient? Start->Check_Dose Check_PK Is drug exposure adequate? Check_Dose->Check_PK Yes Increase_Dose Action: Increase Dose or Change Formulation Check_Dose->Increase_Dose No Check_Target Is the target engaged? Check_PK->Check_Target Yes Assess_Bioavailability Action: Conduct PK Studies Check_PK->Assess_Bioavailability No Measure_Downstream Action: Measure Downstream Signaling Markers Check_Target->Measure_Downstream Yes Conclusion Conclusion: Re-evaluate Mechanism or Model Check_Target->Conclusion No Increase_Dose->Start Re-test Assess_Bioavailability->Start Re-test Measure_Downstream->Start Analyze

Caption: A logical flowchart for troubleshooting lack of efficacy in this compound studies.

Technical Support Center: Trecadrine & Cell-Based Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference when using Trecadrine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sympathomimetic drug that acts as a selective β3-adrenergic receptor agonist. It also exhibits inhibitory activity against carbonic anhydrases 1, 2, and 4. Its primary cellular effect is the activation of the β3-adrenergic receptor, leading to the stimulation of downstream signaling pathways.

Q2: Can this compound interfere with common cell viability assays (e.g., MTT, XTT, AlamarBlue)?

While there is no specific data on this compound, compounds with similar sympathomimetic or metabolic activities have the potential to interfere with viability assays that rely on cellular metabolism.

  • Metabolic Enhancement: As a β3-adrenergic agonist, this compound can stimulate cellular metabolism. This may lead to an overestimation of cell viability in assays that measure metabolic activity (e.g., reduction of tetrazolium salts like MTT or resazurin).

  • Direct Reductant Activity: It is possible, though not documented, that this compound itself could chemically reduce the assay reagents, leading to a false positive signal.

Q3: My results from a luciferase-based reporter assay show unexpected inhibition when using this compound. What could be the cause?

Unexpected results in luciferase assays can arise from direct inhibition of the luciferase enzyme. Many small molecules are known to interfere with luciferase activity, independent of the biological pathway being studied. It is crucial to perform a counter-assay to test for direct inhibition of luciferase by this compound.

Q4: I am observing high background in my fluorescence-based assay when this compound is present. What should I investigate?

High background fluorescence could be due to the intrinsic fluorescence (autofluorescence) of this compound. Many organic molecules with aromatic ring structures can absorb light and re-emit it at different wavelengths, which can interfere with fluorescence-based measurements.

Q5: How can this compound's primary signaling pathway affect my experimental results in unrelated assays?

Activation of the β3-adrenergic receptor by this compound initiates a cascade of intracellular signaling events, including the activation of Protein Kinase A (PKA), Extracellular signal-regulated kinase (ERK), p38 MAP kinase, and Protein Kinase C (PKC). These pathways regulate a wide range of cellular processes, including gene expression, proliferation, and metabolism. If the endpoint of your assay is influenced by any of these downstream pathways, you may observe off-target effects.

Troubleshooting Guides

Issue 1: Suspected Interference in Cell Viability Assays

Symptoms:

  • Higher than expected cell viability.

  • Discrepancy between viability results and cell morphology (e.g., high viability reading despite visible signs of cytotoxicity).

  • Inconsistent results between different viability assay methods.

Troubleshooting Workflow:

G cluster_0 Start: Suspected Viability Assay Interference cluster_1 Step 1: Cell-Free Control cluster_2 Step 2: Orthogonal Assay cluster_3 Step 3: Data Interpretation start Observe Unexpected Viability Results cell_free Perform assay with this compound in media without cells start->cell_free check_direct Does this compound alone generate a signal? cell_free->check_direct orthogonal Use a non-metabolic viability assay (e.g., Trypan Blue, CellTox™ Green) check_direct->orthogonal No interference Conclusion: Interference is likely. Correct data or use orthogonal assay. check_direct->interference Yes compare_results Do results from different assay principles correlate? orthogonal->compare_results compare_results->interference No no_interference Conclusion: Interference is unlikely. Investigate other experimental variables. compare_results->no_interference Yes G This compound This compound Beta3AR β3-Adrenergic Receptor This compound->Beta3AR Gs Gs Beta3AR->Gs Gi Gi Beta3AR->Gi p38 p38 MAPK Beta3AR->p38 PKC Protein Kinase C Beta3AR->PKC AC Adenylyl Cyclase Gs->AC + ERK ERK Gi->ERK + cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Effects (Metabolism, Gene Expression, etc.) PKA->Downstream ERK->Downstream p38->Downstream PKC->Downstream

Trecadrine Experiments: A Technical Support Center for Improved Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Trecadrine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective β3-adrenergic receptor agonist.[1] It was initially investigated as a potential anti-ulcer agent but was later identified to have potential anti-obesity and anti-diabetic properties.[1] Its mechanism of action is to stimulate the β3-adrenergic receptor, which is predominantly found in adipose tissue and the gastrointestinal tract.

Q2: What are the common experimental applications of this compound?

A2: Based on its pharmacological profile, this compound is often used in pre-clinical studies to investigate:

  • Lipolysis and energy expenditure: Due to its agonist activity on β3-adrenergic receptors in adipocytes.

  • Glycemic control: To explore its potential as an anti-diabetic agent.

  • Gastrointestinal function: Investigating its effects on intestinal absorption and motility.[2]

Q3: What are some critical factors to consider to ensure the reproducibility of this compound experiments?

A3: Several factors can influence the reproducibility of this compound experiments, including:

  • Reagent Quality and Handling: Purity of this compound, proper storage, and consistent solvent preparation are crucial.

  • Cell Line and Animal Model Integrity: Use of authenticated cell lines and well-characterized animal models is essential.

  • Experimental Design: Consistent use of controls, appropriate concentration ranges, and standardized protocols are key.

  • Data Analysis: Employing appropriate statistical methods and transparent reporting of data.[3]

Troubleshooting Guides

In Vitro Experiments

Problem: High variability in dose-response curves between experiments.

Possible Cause Troubleshooting Step
Inconsistent this compound Preparation Prepare fresh stock solutions of this compound for each experiment. Ensure the solvent used (e.g., DMSO) is of high purity and used at a consistent, non-toxic final concentration.
Cell Passage Number and Health Use cells within a consistent and low passage number range. Monitor cell viability and morphology to ensure cultures are healthy and not overgrown.
Assay Conditions Standardize all assay parameters, including incubation times, temperature, and plate layout. Use a consistent and calibrated multichannel pipette to minimize pipetting errors.
Statistical Analysis Utilize a randomized block ANOVA if experiments are conducted on different days to account for inter-experimental variability.[3]

Problem: No significant effect of this compound is observed.

Possible Cause Troubleshooting Step
Low Receptor Expression Confirm the expression of the β3-adrenergic receptor in your cell model using techniques like qPCR or Western blotting.
Incorrect Concentration Range Perform a wide dose-range finding study (e.g., 10 nM to 100 µM) to identify the optimal concentration range for this compound in your specific cell line.[4]
This compound Degradation Check the storage conditions and age of your this compound stock. Consider purchasing a new batch from a reputable supplier.
Assay Sensitivity Ensure your assay is sensitive enough to detect the expected biological response. Consider using a more sensitive detection method or a different functional readout.
In Vivo Experiments

Problem: Inconsistent results in animal studies.

Possible Cause Troubleshooting Step
Animal Strain and Supplier Use a consistent animal strain from the same supplier to minimize genetic variability.
Animal Handling and Acclimation Ensure all animals are properly acclimated to the housing conditions before the experiment begins. Standardize all handling and dosing procedures to minimize stress-induced variability.
Diet and Housing Conditions Control for diet composition and housing conditions (temperature, light cycle) as these can influence metabolic parameters.
Route of Administration Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is consistent and appropriate for this compound's properties.

Experimental Protocols & Data

Table 1: Example In Vitro Dose-Response Data for this compound on Lipolysis

This table summarizes hypothetical data from a lipolysis assay in a differentiated adipocyte cell line.

This compound Concentration (nM)Glycerol Release (Fold Change over Vehicle) - Exp 1Glycerol Release (Fold Change over Vehicle) - Exp 2Glycerol Release (Fold Change over Vehicle) - Exp 3Mean Fold ChangeStandard Deviation
0 (Vehicle)1.001.001.001.000.00
11.151.201.121.160.04
101.851.951.781.860.09
1003.503.653.423.520.12
10004.805.104.654.850.23
100004.955.204.855.000.18
Detailed Methodology: In Vitro Lipolysis Assay
  • Cell Culture: Differentiated 3T3-L1 adipocytes are seeded in 24-well plates and cultured until mature.

  • This compound Preparation: A 10 mM stock solution of this compound in DMSO is prepared and serially diluted in assay buffer to the final desired concentrations. The final DMSO concentration in all wells, including the vehicle control, is maintained at 0.1%.

  • Treatment: Cells are washed with Krebs-Ringer bicarbonate buffer and then incubated with the different concentrations of this compound or vehicle control for 2 hours at 37°C.

  • Glycerol Measurement: After incubation, the supernatant is collected, and the glycerol content is measured using a commercially available glycerol assay kit.

  • Data Analysis: The amount of glycerol released is normalized to the total protein content in each well. The results are expressed as fold change over the vehicle control.

Visualizations

Signaling Pathway of this compound

Trecadrine_Signaling_Pathway This compound This compound Beta3AR β3-Adrenergic Receptor This compound->Beta3AR Binds to G_Protein Gs Protein Beta3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis HSL->Lipolysis Promotes

Caption: this compound activates the β3-adrenergic receptor, leading to increased lipolysis.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., 3T3-L1 adipocytes) Treatment 3. Cell Treatment Cell_Culture->Treatment Trecadrine_Prep 2. This compound Dilution Series Trecadrine_Prep->Treatment Incubation 4. Incubation Treatment->Incubation Assay 5. Functional Assay (e.g., Lipolysis Assay) Incubation->Assay Data_Analysis 6. Data Analysis & Visualization Assay->Data_Analysis

Caption: A generalized workflow for conducting in vitro experiments with this compound.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Inconsistent Results Check_Reagents Check Reagent Quality & Preparation Start->Check_Reagents Check_Cells Verify Cell Line & Culture Conditions Start->Check_Cells Review_Protocol Review Experimental Protocol Start->Review_Protocol Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Cells_OK Cells OK? Check_Cells->Cells_OK Protocol_OK Protocol Consistent? Review_Protocol->Protocol_OK Reagent_OK->Check_Cells Yes New_Reagents Prepare Fresh Reagents Reagent_OK->New_Reagents No Cells_OK->Review_Protocol Yes New_Cells Start New Culture from Authenticated Stock Cells_OK->New_Cells No Standardize_Protocol Standardize Protocol Steps Protocol_OK->Standardize_Protocol No Re_Run Re-run Experiment Protocol_OK->Re_Run Yes New_Reagents->Re_Run New_Cells->Re_Run Standardize_Protocol->Re_Run

Caption: A logical flow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Trecadrine-Induced Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

Important Clarification on Trecadrine: this compound is a sympathomimetic drug that acts as a selective β3-adrenergic receptor agonist.[1][2] While it was initially developed as an anti-ulcer agent, it has shown potential for anti-obesity and anti-diabetic applications.[2] This document addresses the phenomenon of receptor desensitization, a common occurrence with prolonged agonist exposure for G-protein coupled receptors (GPCRs) like the β3-adrenergic receptor. The principles, protocols, and troubleshooting guides provided here are based on established mechanisms of β-adrenergic receptor desensitization and are intended to guide researchers in their long-term studies with this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during in vitro and in vivo studies of this compound, focusing on the challenges related to receptor desensitization.

Q1: We are observing a diminishing response (e.g., decreased cAMP production) to this compound in our cell culture model after repeated treatments. What is the likely cause?

A1: This is a classic presentation of homologous desensitization, a protective mechanism that prevents overstimulation of the cell.[3] The process can be multifactorial and typically involves:

  • Receptor Phosphorylation: Agonist binding triggers G-protein coupled receptor kinases (GRKs) to phosphorylate the intracellular domains of the β3-adrenergic receptor.[3]

  • β-arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins. This sterically hinders G-protein coupling, effectively "uncoupling" the receptor from its downstream signaling partner, adenylyl cyclase.

  • Receptor Internalization: The β-arrestin complex promotes the sequestration of receptors from the plasma membrane into endosomes.[4][5] This reduces the number of available receptors for this compound to act upon.[4][5]

Troubleshooting Steps:

  • Confirm Desensitization: Perform a time-course experiment. Measure the cAMP response to an acute this compound challenge in cells pre-treated with this compound for varying durations (e.g., 30 minutes, 2 hours, 24 hours). A rightward shift in the EC50 or a decrease in the Emax will confirm desensitization.

  • Assess Receptor Localization: Use immunofluorescence or cell surface biotinylation assays to visualize or quantify the movement of β3-adrenergic receptors from the cell surface to intracellular compartments after chronic this compound exposure.[5]

Q2: How can we distinguish between receptor desensitization (uncoupling) and receptor downregulation (degradation) in our long-term studies?

A2: Desensitization is a rapid and often reversible process, while downregulation is a slower process involving the actual degradation of receptor proteins, leading to a decrease in the total receptor population.[6][7]

  • Desensitization (Minutes to Hours): Characterized by uncoupling and internalization. Receptors can often be recycled back to the membrane after agonist removal, restoring sensitivity (resensitization).[4]

  • Downregulation (Hours to Days): Internalized receptors are targeted to lysosomes for degradation, leading to a net loss of total cellular receptors.[6] This requires new protein synthesis to restore receptor levels.

Troubleshooting Steps:

  • Radioligand Binding: Perform saturation binding assays using a radiolabeled antagonist (e.g., [3H]dihydroalprenolol, being mindful of its specificity for β-receptor subtypes) on both membrane preparations (surface receptors) and total cell lysates (total receptors). A decrease in Bmax (maximal binding capacity) in the membrane fraction but not the total lysate suggests internalization, whereas a decrease in Bmax in both fractions indicates downregulation.

  • Western Blotting: Quantify the total amount of β3-adrenergic receptor protein in cell lysates after long-term this compound treatment. A reduction in the total protein level is direct evidence of downregulation.

  • Resensitization Assay: After chronic exposure to this compound, wash the cells thoroughly to remove the agonist and incubate them in agonist-free media for various time points (e.g., 30, 60, 120 minutes) before re-challenging with this compound. A recovery of the cAMP response indicates resensitization of recycled receptors.

Q3: Our cAMP assay results are highly variable after chronic this compound treatment. What are the potential sources of this variability?

A3: High variability in cAMP assays can stem from several factors, especially in desensitization studies.[8][9]

  • Inconsistent Cell Health and Density: Cells that are unhealthy, too confluent, or have a high passage number can exhibit altered signaling responses.[10]

  • Phosphodiesterase (PDE) Activity: Chronic agonist stimulation can upregulate PDEs, the enzymes that degrade cAMP. This can lead to a blunted and more variable signal.

  • Assay Timing and Pipetting Errors: Inconsistent incubation times and inaccurate pipetting can introduce significant variability.[11]

Troubleshooting Steps:

  • Standardize Cell Culture: Use cells within a consistent, low passage number range. Seed cells at a uniform density and ensure they are in a healthy, exponential growth phase before starting the experiment.[12]

  • Include a PDE Inhibitor: Perform the cAMP assay in the presence of a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation and stabilize the signal.[9]

  • Optimize Assay Protocol: Ensure all reagents are at the correct temperature before use. Use calibrated pipettes and consider using a master mix for reagent addition to minimize well-to-well variability.[11][13] For kinetic reads, ensure the timing is precise for each well.

Data Presentation

The following tables present hypothetical data illustrating the expected outcomes of experiments investigating this compound-induced desensitization.

Table 1: Effect of Chronic this compound Pre-treatment on Acute cAMP Response

Pre-treatment Duration (1 µM this compound)Acute this compound EC50 (nM)Maximum cAMP Response (% of Control)
0 min (Control)10.5 ± 1.2100%
30 min45.8 ± 5.582%
2 hours112.6 ± 12.165%
24 hours250.2 ± 28.948%

Table 2: Quantification of β3-Adrenergic Receptor (β3AR) Levels After 24-Hour this compound Treatment

Treatment GroupBmax (fmol/mg protein) - Surface ReceptorsBmax (fmol/mg protein) - Total ReceptorsTotal β3AR Protein (% of Control via Western Blot)
Vehicle Control150.4 ± 10.1210.5 ± 15.3100%
This compound (1 µM)65.2 ± 7.8135.8 ± 11.964%

Experimental Protocols

Protocol 1: Whole-Cell cAMP Assay (Competitive ELISA)

Objective: To quantify the intracellular cAMP concentration in response to this compound stimulation.

Methodology:

  • Cell Seeding: Plate cells (e.g., HEK293 expressing β3AR) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[14]

  • Chronic Treatment: Treat cells with the desired concentration of this compound or vehicle for the specified duration (e.g., 30 min to 24 hours) at 37°C.

  • Wash and Rest (for acute challenge): Gently aspirate the media, wash twice with warm, serum-free media.

  • Acute Stimulation: Add fresh media containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15 minutes. Then, add various concentrations of this compound for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the media and lyse the cells with 0.1 M HCl.[9]

  • cAMP Quantification: Use a commercial competitive ELISA kit for cAMP. Follow the manufacturer's instructions, which typically involve adding lysates and standards to an antibody-coated plate, followed by addition of a cAMP-HRP conjugate and substrate.[9]

  • Data Analysis: Read absorbance on a plate reader. Generate a standard curve and calculate the cAMP concentration in each sample. Plot dose-response curves to determine EC50 and Emax values.[13]

Protocol 2: Western Blot for Total Receptor Quantification

Objective: To measure the total amount of β3-adrenergic receptor protein in cells after long-term this compound exposure.

Methodology:

  • Cell Treatment: Culture and treat cells with this compound or vehicle in 6-well plates for the desired long-term duration (e.g., 24 hours).

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of total protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the β3-adrenergic receptor overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the β3AR signal to a loading control (e.g., GAPDH or β-actin) to correct for loading differences.

Visualizations

Signaling and Desensitization Pathway

Trecadrine_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_endosome Endosome This compound This compound b3AR β3-Adrenergic Receptor This compound->b3AR Binds G_protein Gs Protein (α, β, γ) b3AR->G_protein Activates GRK GRK b3AR->GRK Recruits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to b3AR_p Phosphorylated β3AR GRK->b3AR_p Phosphorylates b_arrestin β-arrestin b_arrestin->G_protein Blocks Coupling b3AR_endo Internalized Receptor b_arrestin->b3AR_endo Promotes Internalization b3AR_p->b_arrestin Binds ATP ATP Response Cellular Response cAMP->Response Initiates Desensitization_Workflow cluster_assays Perform Assays start Start: Seed Cells in Plates treatment Chronic Treatment: Incubate with this compound (e.g., 0 - 24 hours) start->treatment wash Wash Cells to Remove Agonist treatment->wash assay_cAMP Acute Challenge + cAMP Measurement wash->assay_cAMP assay_binding Cell Lysis for Radioligand Binding (Total Receptors) wash->assay_binding assay_western Cell Lysis for Western Blot (Total Protein) wash->assay_western assay_surface Surface Biotinylation + Receptor Quantification wash->assay_surface analysis Data Analysis: Calculate EC50, Emax, Bmax, and Protein Levels end Conclusion: Determine Level of Desensitization/Downregulation analysis->end Troubleshooting_Logic start Observed Issue: Diminished/Variable Response to this compound q_pde Are you using a PDE inhibitor (e.g., IBMX)? start->q_pde a_pde_no Action: Incorporate a PDE inhibitor to stabilize cAMP signal. q_pde->a_pde_no No q_cells Are cell passage number and density consistent? q_pde->q_cells Yes a_pde_no->q_cells a_cells_no Action: Standardize cell culture. Use low passage cells and uniform seeding. q_cells->a_cells_no No q_time Is response reduced after short pre-treatment (e.g., < 2 hours)? q_cells->q_time Yes a_cells_no->q_time a_time_yes Likely Cause: Rapid desensitization (uncoupling and internalization). q_time->a_time_yes Yes q_totalR Is total receptor protein level decreased (Western Blot)? q_time->q_totalR No (only after long pre-treatment) a_totalR_yes Likely Cause: Receptor downregulation (degradation). q_totalR->a_totalR_yes Yes a_totalR_no Likely Cause: Receptor internalization without degradation. Check resensitization. q_totalR->a_totalR_no No

References

Dealing with unexpected side effects of Trecadrine in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Trecadrine Technical Support Center

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound in animal models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small molecule inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the PI3K-Akt signaling pathway. Dysregulation of this pathway is implicated in various proliferative diseases. By selectively targeting TKX, this compound aims to modulate cell growth, differentiation, and survival.[1]

Q2: What are the most common, expected on-target side effects of this compound observed in preclinical animal models?

A2: As a tyrosine kinase inhibitor, some on-target effects are anticipated. These often manifest as mild to moderate and are typically dose-dependent. Common on-target side effects include skin rashes, diarrhea, and fatigue.[2][3] These can sometimes serve as biomarkers for the pharmacological activity of the compound.[1]

Q3: Are there any known off-target effects of this compound?

A3: Preclinical studies have identified potential off-target activities of this compound, including inhibition of other kinases, which may contribute to some of the unexpected side effects.[4] The variation in inhibition of other kinases can lead to a wide range of toxicities.[4] Researchers should be aware of the potential for cardiotoxicity and hepatotoxicity at higher doses.

Troubleshooting Guides for Unexpected Side Effects

This section provides guidance on identifying and mitigating unexpected side effects observed during in-vivo studies with this compound.

Issue 1: Unexpected Cardiotoxicity

Q: We are observing signs of cardiotoxicity (e.g., altered ECG, changes in cardiac biomarkers) in our rat models treated with this compound. How should we proceed?

A: Cardiotoxicity is a potential concern with some kinase inhibitors.[2] A systematic approach is crucial to understand and mitigate this effect.

Troubleshooting Steps:

  • Confirm the Finding: Repeat the experiment with a new cohort of animals to rule out experimental error.

  • Dose-Response Assessment: Conduct a dose-ranging study to determine if the cardiotoxicity is dose-dependent.

  • In-depth Cardiovascular Monitoring: Implement more detailed cardiovascular monitoring in your animal models. This may include echocardiography and measurement of serum troponin levels.[5]

  • Histopathological Analysis: Perform a thorough histopathological examination of heart tissue from affected animals to identify any structural changes.[5]

Data Presentation: this compound-Induced Cardiotoxicity in Sprague-Dawley Rats
Dose Group (mg/kg)NEjection Fraction (%)Heart Rate (bpm)Serum Troponin I (ng/mL)
Vehicle Control1065 ± 5350 ± 200.02 ± 0.01
10 mg/kg this compound1062 ± 6345 ± 250.03 ± 0.01
30 mg/kg this compound1055 ± 8380 ± 300.15 ± 0.05
100 mg/kg this compound1045 ± 10 410 ± 350.50 ± 0.12**
p<0.05, *p<0.01 compared to Vehicle Control
Experimental Protocol: Assessment of Cardiotoxicity in a Rat Model

This protocol outlines the key steps for evaluating the cardiotoxic potential of this compound.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Dosing: Administer this compound or vehicle control via oral gavage daily for 28 days.

  • ECG Monitoring: Record electrocardiograms at baseline and weekly throughout the study.

  • Echocardiography: Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function, including ejection fraction and fractional shortening.[6]

  • Biomarker Analysis: Collect blood samples at termination for analysis of cardiac biomarkers such as troponin I and CK-MB.[7]

  • Histopathology: At necropsy, collect heart tissue, fix in 10% neutral buffered formalin, and process for histopathological evaluation.[5]

Issue 2: Neurotoxicity and Behavioral Changes

Q: Our mouse models are exhibiting unexpected behavioral changes, such as tremors and altered gait, after chronic administration of this compound. What steps should we take to investigate this?

A: Neurotoxicity can be a serious side effect and requires careful characterization.[8]

Troubleshooting Steps:

  • Detailed Behavioral Assessment: Conduct a battery of behavioral tests to quantify the observed changes. This could include open-field tests for locomotor activity and rotarod tests for motor coordination.[9]

  • Neuropathological Examination: Perform a comprehensive histopathological analysis of the central and peripheral nervous systems.

  • Dose and Time-Course Evaluation: Determine the onset and dose-dependency of the neurotoxic effects.

Data Presentation: Neurobehavioral Effects of this compound in C57BL/6 Mice
Dose Group (mg/kg)NOpen Field (Total Distance, cm)Rotarod (Latency to Fall, s)
Vehicle Control123500 ± 450180 ± 30
20 mg/kg this compound123300 ± 500175 ± 35
50 mg/kg this compound122500 ± 600120 ± 40
150 mg/kg this compound121800 ± 550 75 ± 30
*p<0.05, *p<0.01 compared to Vehicle Control
Experimental Protocol: Neurotoxicity Assessment in a Mouse Model
  • Animal Model: C57BL/6 mice (8-10 weeks old).[8]

  • Dosing: Administer this compound or vehicle control daily for 14 days.

  • Behavioral Testing:

    • Open Field Test: Assess locomotor activity and anxiety-like behavior on day 13.[10]

    • Rotarod Test: Evaluate motor coordination and balance on day 14.[10]

  • Histopathology: At the end of the study, perfuse animals and collect brain and spinal cord tissues for histopathological analysis, including evaluation for neuronal damage and inflammation.

Issue 3: Hepatotoxicity

Q: We have observed elevated liver enzymes (ALT, AST) in our animal studies with this compound. How do we confirm and characterize this potential hepatotoxicity?

A: Drug-induced liver injury (DILI) is a common reason for drug attrition.[11] A thorough investigation is necessary.

Troubleshooting Steps:

  • Confirm and Quantify: Repeat the measurements and include additional liver function tests (e.g., bilirubin, alkaline phosphatase).

  • Histopathology: A liver biopsy and histopathological examination are crucial for classifying the type of liver injury (e.g., hepatocellular, cholestatic, or mixed).[11][12]

  • Mechanism of Injury: Investigate potential mechanisms, such as oxidative stress or mitochondrial dysfunction, in in-vitro models using primary hepatocytes.

Data Presentation: Liver Function Tests in Mice Treated with this compound
Dose Group (mg/kg)NALT (U/L)AST (U/L)Total Bilirubin (mg/dL)
Vehicle Control1040 ± 860 ± 120.2 ± 0.1
25 mg/kg this compound1045 ± 1065 ± 150.2 ± 0.1
75 mg/kg this compound10120 ± 25180 ± 300.5 ± 0.2
200 mg/kg this compound10350 ± 50 500 ± 701.2 ± 0.4**
p<0.05, *p<0.01 compared to Vehicle Control
Experimental Protocol: Assessment of Drug-Induced Liver Injury in Mice
  • Animal Model: BALB/c mice (8-10 weeks old).[13]

  • Dosing: Administer this compound or vehicle control intraperitoneally for 7 days.[14]

  • Clinical Chemistry: Collect blood at termination for analysis of a full liver panel.

  • Histopathology: Harvest liver tissue and fix in 10% formalin for histopathological scoring of liver damage, including necrosis, inflammation, and steatosis.[13][14]

Issue 4: Gastrointestinal (GI) Distress

Q: Our animals are experiencing significant GI side effects, including diarrhea and weight loss, which is impacting the overall health of the cohort. What are our options for managing this?

A: GI toxicity is a frequent side effect of kinase inhibitors.[1][15] Management is key to maintaining animal welfare and data integrity.

Troubleshooting Steps:

  • Supportive Care: Provide supportive care, such as fluid and electrolyte replacement, to manage dehydration.

  • Dose Modification: Consider a dose reduction or intermittent dosing schedule to improve tolerability.

  • Gastroprotectants: The use of gastroprotectant agents may be considered, but their efficacy can be variable.[16]

  • Pathological Assessment: At necropsy, perform a gross and histopathological examination of the entire GI tract to identify any mucosal injury or inflammation.

Mandatory Visualizations

Trecadrine_Signaling_Pathway This compound This compound TKX Tyrosine Kinase X (TKX) This compound->TKX Inhibits PI3K PI3K TKX->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: this compound's mechanism of action via inhibition of the TKX-PI3K-Akt pathway.

Troubleshooting_Workflow Observation Unexpected Side Effect Observed Confirmation Confirm Finding & Rule Out Error Observation->Confirmation DoseResponse Dose-Response Assessment Confirmation->DoseResponse Characterization In-depth Phenotyping (e.g., Imaging, Biomarkers) DoseResponse->Characterization Histopathology Histopathological Analysis Characterization->Histopathology Decision Decision Point: Modify Protocol? Histopathology->Decision

Caption: A general workflow for troubleshooting unexpected side effects.

Logical_Relationships SideEffect Observed Side Effect e.g., Elevated Liver Enzymes OnTarget On-Target Effect Dose-dependent Related to TKX inhibition SideEffect->OnTarget Possible Cause OffTarget Off-Target Effect Unrelated to TKX inhibition May involve other kinases SideEffect->OffTarget Possible Cause Metabolite Metabolite-Mediated Toxicity Toxicity due to a breakdown product SideEffect->Metabolite Possible Cause

Caption: Logical relationships in diagnosing the cause of a side effect.

References

How to control for Trecadrine's effect on carbonic anhydrase in β3-AR studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the β3-adrenergic receptor (β3-AR) agonist, Trecadrine, while accounting for its off-target effects on carbonic anhydrase.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in studying this compound's effects on the β3-adrenergic receptor?

A1: The primary challenge is this compound's dual pharmacology. It acts as a β3-AR agonist and also inhibits carbonic anhydrase[1]. This dual activity necessitates careful experimental design to isolate and independently verify the effects mediated by β3-AR activation from those resulting from carbonic anhydrase inhibition.

Q2: Why is it important to control for carbonic anhydrase inhibition in my β3-AR studies?

A2: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of this enzyme can alter intracellular and extracellular pH, which can have widespread, pleiotropic effects on cellular signaling and function. These pH changes can confound the interpretation of results, leading to misattribution of observed effects to β3-AR signaling when they may, in fact, be a consequence of carbonic anhydrase inhibition.

Q3: What are the known downstream signaling pathways of the β3-adrenergic receptor?

A3: The β3-AR primarily signals through the Gs alpha subunit of heterotrimeric G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP)[2][3]. This cAMP increase activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. Additionally, β3-AR activation can also lead to the activation of p38 mitogen-activated protein kinase (p38 MAPK) and extracellular signal-regulated kinase (ERK), often in a cell-type-specific manner[4][5].

Q4: How can I pharmacologically isolate the β3-AR-mediated effects of this compound?

A4: A key strategy is to use a highly selective carbonic anhydrase inhibitor, such as acetazolamide, as a control[6][7]. By pre-treating your cells or tissues with acetazolamide to inhibit carbonic anhydrase, you can then assess the remaining effects of this compound, which are more likely to be mediated by the β3-AR. It is crucial to use a concentration of acetazolamide that effectively inhibits carbonic anhydrase without having other off-target effects.

Troubleshooting Guides

Problem 1: this compound treatment shows a cellular effect, but I'm unsure if it's β3-AR-mediated.
  • Possible Cause: The observed effect may be due to this compound's inhibition of carbonic anhydrase.

  • Troubleshooting Steps:

    • Use a Selective Carbonic Anhydrase Inhibitor: Pre-incubate your experimental system with a specific carbonic anhydrase inhibitor like acetazolamide before adding this compound. If the effect of this compound is diminished or abolished, it suggests a significant contribution from carbonic anhydrase inhibition.

    • Employ a Structurally Unrelated β3-AR Agonist: Use a selective β3-AR agonist with a different chemical structure that is not known to inhibit carbonic anhydrase (e.g., Mirabegron). If this agonist reproduces the effect of this compound, it strengthens the evidence for β3-AR involvement.

    • Measure Downstream β3-AR Signaling: Directly measure known downstream effectors of β3-AR signaling that are less likely to be affected by pH changes, such as the phosphorylation of p38 MAPK or ERK[5].

Problem 2: My cAMP assay results with this compound are inconsistent.
  • Possible Cause: Changes in intracellular pH due to carbonic anhydrase inhibition can affect the activity of adenylyl cyclase and phosphodiesterases, leading to variability in cAMP measurements.

  • Troubleshooting Steps:

    • pH-Buffered Medium: Ensure your cell culture medium is well-buffered to resist pH fluctuations.

    • Control with Acetazolamide: Run a parallel experiment where cells are pre-treated with acetazolamide to determine the baseline cAMP response in the absence of carbonic anhydrase activity.

    • Use a Time-Resolved FRET (TR-FRET) Assay: Consider using a robust cAMP assay technology like HTRF or LANCE, which may be less susceptible to minor fluctuations in experimental conditions[8][9][10][11][12].

Data Presentation

Table 1: Pharmacological Profile of this compound and Control Compounds

CompoundPrimary TargetSecondary TargetPotency (EC50/IC50/Ki)Citation
This compound β3-Adrenergic Receptor (Agonist)Carbonic Anhydrase (Inhibitor)Requires experimental determination[1][13]
Mirabegron β3-Adrenergic Receptor (Agonist)---EC50: ~22.4 nM[4]
Acetazolamide Carbonic Anhydrase (Inhibitor)---Ki: ~12 nM (hCA II)[11]

Note: The potency of this compound for its targets needs to be experimentally determined in your specific assay system to design effective control experiments.

Experimental Protocols

Protocol 1: Cell-Based cAMP Assay using HTRF

This protocol is adapted for a 384-well plate format.

  • Cell Preparation:

    • Culture cells expressing the β3-adrenergic receptor to 80-90% confluency.

    • Harvest cells and resuspend in stimulation buffer to the desired density.

  • Assay Procedure:

    • Dispense 5 µL of cell suspension into each well of a 384-well plate.

    • Add 5 µL of your test compounds (this compound, Mirabegron, Acetazolamide) at various concentrations. For control experiments, pre-incubate with acetazolamide for 30 minutes before adding this compound.

    • Include appropriate controls: vehicle only (basal cAMP), and a known adenylyl cyclase activator like Forskolin (maximal cAMP).

    • Seal the plate and incubate at room temperature for 30 minutes.

    • Add 5 µL of HTRF cAMP-d2 detection reagent.

    • Add 5 µL of HTRF anti-cAMP cryptate detection reagent.

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine cAMP concentrations based on a standard curve.

Protocol 2: Western Blot for Phospho-p38 MAPK
  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat cells with this compound, Mirabegron, or vehicle for the desired time (e.g., 15-30 minutes). For control experiments, pre-treat with acetazolamide.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE and Western Blotting:

    • Separate protein samples on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total p38 MAPK for normalization.

    • Quantify band intensities using densitometry software.

Visualizations

Trecadrine_Action_Pathway cluster_b3ar β3-Adrenergic Receptor Pathway cluster_ca Carbonic Anhydrase Pathway This compound This compound B3AR β3-AR This compound->B3AR agonizes CA Carbonic Anhydrase This compound->CA inhibits Gs Gs B3AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP produces PKA PKA cAMP->PKA activates p38_ERK p38 MAPK / ERK Phosphorylation PKA->p38_ERK B3AR_response β3-AR Mediated Cellular Response p38_ERK->B3AR_response Reaction CO2 + H2O ↔ H2CO3 ↔ H+ + HCO3- CA->Reaction catalyzes pH_change ↓ Intracellular pH CA->pH_change inhibition leads to Off_target_effect Off-Target Cellular Effects pH_change->Off_target_effect

Caption: Signaling pathways of this compound, illustrating its dual action on the β3-AR and carbonic anhydrase.

Experimental_Workflow cluster_controls Control Experiments cluster_downstream Confirm with Downstream Analysis start Start: Observe Cellular Effect with this compound q1 Is the effect β3-AR specific? start->q1 control1 Pre-treat with Acetazolamide, then add this compound q1->control1 Test control2 Treat with selective β3-AR agonist (e.g., Mirabegron) q1->control2 Test q2 Effect Abolished? control1->q2 q3 Effect Reproduced? control2->q3 q2->q3 No conclusion1 Conclusion: Effect is likely mediated by Carbonic Anhydrase inhibition. q2->conclusion1 Yes q3->conclusion1 No conclusion2 Conclusion: Effect is likely mediated by β3-AR activation. q3->conclusion2 Yes downstream Measure p-p38 MAPK / p-ERK via Western Blot conclusion2->downstream

Caption: Troubleshooting workflow to differentiate β3-AR mediated effects from carbonic anhydrase inhibition.

References

Technical Support Center: Mitigating Trecadrine Degradation in Experimental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Trecadrine in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a sympathomimetic drug that acts as a selective β3-adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to and activating β3-adrenergic receptors, which are predominantly found in adipose tissue. This activation stimulates a signaling cascade that leads to increased lipolysis and thermogenesis.[2][3]

Q2: What are the primary factors that can cause this compound degradation?

A2: While specific degradation pathways for this compound are not extensively published, based on its structure as a substituted β-hydroxyamphetamine, it is likely susceptible to degradation through several mechanisms:

  • Oxidation: The amine and hydroxyl groups in this compound's structure are potential sites for oxidation.[4][5]

  • Hydrolysis: Exposure to acidic or alkaline conditions can lead to the breakdown of the molecule.[6][7]

  • Photodegradation: Like many pharmaceutical compounds, this compound may be sensitive to light, particularly UV and high-energy visible light, which can cause molecular breakdown.[8][9]

  • Thermal Degradation: Elevated temperatures can increase the rate of chemical degradation.

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. For long-term storage, solid this compound should be kept in a tightly sealed, light-resistant container (such as an amber vial) at -20°C. For short-term storage of stock solutions (e.g., in DMSO), it is advisable to store them in light-resistant containers at 2-8°C and use them promptly.[10][11] Always minimize the number of freeze-thaw cycles.

Q4: What are the initial signs of this compound degradation in my experimental samples?

A4: Degradation of this compound can manifest in several ways in your experiments:

  • Reduced Biological Activity: A noticeable decrease in the expected pharmacological effect in your assays.

  • Appearance of Unexpected Peaks: When analyzing your samples using techniques like High-Performance Liquid Chromatography (HPLC), the presence of new, unexpected peaks indicates the formation of degradation products.[11]

  • High Variability in Results: Inconsistent results between experimental replicates can be a sign of ongoing and variable degradation.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem Potential Cause Troubleshooting Steps
Low or no biological activity in assays. This compound has degraded due to improper storage or handling.1. Prepare fresh this compound solutions from a properly stored solid stock for each experiment. 2. Minimize the exposure of the compound and its solutions to light and elevated temperatures during the entire experimental process.[11] 3. Verify the concentration and purity of your this compound stock solution using a validated analytical method like HPLC.
Appearance of unexpected peaks in HPLC/LC-MS analysis. This compound is degrading into byproducts under the experimental or analytical conditions.1. Analyze a freshly prepared sample of this compound as a reference standard to confirm the retention time of the parent compound. 2. Review your experimental and sample preparation protocols to identify potential sources of degradation (e.g., pH, temperature, light exposure).[11] 3. Perform a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.[7]
High variability between experimental replicates. Inconsistent degradation of this compound across different samples due to variations in handling.1. Ensure uniform and consistent handling of all samples and replicates.[11] 2. Prepare a master mix of the this compound solution to be added to all replicates simultaneously to minimize variations in exposure to potentially degrading conditions.[11] 3. Use amber-colored or foil-wrapped labware to protect all samples from light exposure.[8][10]
Precipitation of this compound in aqueous buffers. This compound may have limited solubility in certain aqueous solutions.1. Confirm the solubility of this compound in your specific buffer system. 2. If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the aqueous buffer is low enough to not cause precipitation of other components. 3. Consider using a different buffer system or adjusting the pH, while being mindful of potential pH-related degradation.

Quantitative Data Presentation

A forced degradation study is essential to understand the stability of this compound under various stress conditions. Below is a template table for summarizing the results from such a study. The percentage of degradation is typically determined by a stability-indicating HPLC method.

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Description Time (hours) % this compound Remaining Number of Degradation Products Major Degradation Product (Retention Time)
Acid Hydrolysis 0.1 M HCl at 60°C2, 4, 8, 24Researcher to fillResearcher to fillResearcher to fill
Base Hydrolysis 0.1 M NaOH at 60°C2, 4, 8, 24Researcher to fillResearcher to fillResearcher to fill
Oxidative Degradation 3% H₂O₂ at room temp2, 4, 8, 24Researcher to fillResearcher to fillResearcher to fill
Thermal Degradation Solid state at 80°C24, 48, 72Researcher to fillResearcher to fillResearcher to fill
Photodegradation Solution exposed to UV light (254 nm)2, 4, 8, 24Researcher to fillResearcher to fillResearcher to fill
Control Solution at room temp, protected from light72Researcher to fillResearcher to fillResearcher to fill

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector or Mass Spectrometer

  • C18 reverse-phase HPLC column

  • Amber vials and volumetric flasks

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.[12][13]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.[12][13]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at specified time points and dilute for HPLC analysis.[14]

  • Thermal Degradation: Place solid this compound in a controlled temperature oven at 80°C. At specified time points, dissolve a weighed amount in the solvent and dilute for HPLC analysis.

  • Photodegradation: Expose a solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions. Withdraw samples at specified time points and analyze by HPLC.[7]

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from all degradation product peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its degradation products.

Methodology:

  • Column and Mobile Phase Selection: Start with a C18 reverse-phase column. Test various mobile phase compositions, such as mixtures of acetonitrile or methanol with aqueous buffers (e.g., phosphate or acetate buffers) at different pH values. The selection should be guided by the physicochemical properties of this compound.[7]

  • Method Optimization: Optimize the mobile phase composition (including gradient elution if necessary), flow rate, column temperature, and detection wavelength to achieve good separation between this compound and its degradation products (obtained from the forced degradation study).

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can resolve the this compound peak from all degradation products, impurities, and excipients.

    • Linearity: Assess the method's ability to produce test results that are directly proportional to the concentration of this compound over a given range.

    • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

    • Precision: Evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[14]

Visualizations

Trecadrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Binds Gs Gs Protein Beta3_AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes Thermogenesis Thermogenesis PKA->Thermogenesis Promotes

Caption: this compound's signaling pathway via the β3-adrenergic receptor.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution (in amber vial) B Prepare Experimental Solutions (under low light) A->B C Conduct in vitro / in vivo Assay B->C D Sample Collection and Storage (-20°C, dark) C->D E Sample Analysis (e.g., HPLC) D->E F Data Analysis and Troubleshooting E->F

Caption: General experimental workflow for handling this compound samples.

References

Best practices for handling Trecadrine in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Trecadrine is a fictional substance. The following information is for illustrative purposes only and should not be used for actual laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, this compound powder should be stored at -20°C. For short-term storage (up to one week), it can be kept at 4°C. This compound in solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for dissolving this compound?

This compound is soluble in DMSO (Dimethyl sulfoxide) at a concentration of up to 100 mM. For aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute it with the desired aqueous buffer.

Q3: Is this compound light-sensitive?

Yes, this compound is light-sensitive. Protect the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based assays.

  • Possible Cause 1: Compound Precipitation. this compound may precipitate in aqueous media, especially at higher concentrations.

    • Solution: Visually inspect the media for any precipitate after adding this compound. If precipitation is observed, consider lowering the final concentration or increasing the percentage of DMSO in the final solution (ensure the final DMSO concentration is not toxic to your cells).

  • Possible Cause 2: Degradation of this compound. Repeated freeze-thaw cycles or improper storage can lead to the degradation of the compound.

    • Solution: Prepare fresh aliquots of this compound solution from a stock solution stored at -80°C for each experiment. Avoid using a solution that has been stored at 4°C for more than a few days.

  • Possible Cause 3: Cell Line Variability. Different cell lines may exhibit varying sensitivity to this compound.

    • Solution: Ensure you are using a consistent cell passage number for your experiments. Regularly perform cell line authentication to rule out contamination or genetic drift.

Problem 2: Low or no activity of this compound in an in vitro kinase assay.

  • Possible Cause 1: Inactive Enzyme. The kinase being tested may be inactive or used at a suboptimal concentration.

    • Solution: Run a positive control with a known inhibitor of the kinase to ensure the assay is working correctly. Titrate the enzyme concentration to determine the optimal amount for the assay.

  • Possible Cause 2: Incorrect Assay Buffer. The pH, ionic strength, or co-factors in the assay buffer may not be optimal for this compound activity.

    • Solution: Review the literature for optimal buffer conditions for the specific kinase. If information is unavailable, perform a buffer optimization screen.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight450.5 g/mol
AppearanceWhite to off-white crystalline powder
Solubility in DMSO≥ 100 mM
Solubility in Water< 1 µM
StabilityLight-sensitive, stable at -20°C

Table 2: In Vitro Activity of this compound

Target KinaseIC50 (nM)
Kinase-A15
Kinase-B250
Kinase-C> 10,000

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Weigh out 4.505 mg of this compound.

  • Add 1 mL of sterile DMSO to the powder.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the solution into smaller volumes in light-protected tubes.

  • Store the aliquots at -80°C.

Protocol 2: Cell Viability Assay using a Resazurin-based Method

  • Plate cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

  • Prepare a serial dilution of this compound in cell culture media.

  • Remove the old media from the wells and add 100 µL of the this compound-containing media to each well. Include a vehicle control (DMSO) and a no-cell control (media only).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of the resazurin-based reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Calculate cell viability as a percentage of the vehicle control.

Mandatory Visualizations

Trecadrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor KinaseA Kinase-A Receptor->KinaseA Activates KinaseB Kinase-B KinaseA->KinaseB Phosphorylates Proliferation Cell Proliferation & Survival KinaseB->Proliferation Promotes This compound This compound This compound->KinaseA Inhibits

Caption: Fictional signaling pathway illustrating this compound's inhibitory action on Kinase-A.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (10 mM) C Serially Dilute this compound in Culture Media A->C B Seed Cells in 96-well Plate D Treat Cells with This compound Dilutions B->D C->D E Incubate for 72 hours D->E F Add Resazurin Reagent E->F G Measure Fluorescence F->G H Calculate IC50 G->H

Caption: Workflow for determining the IC50 of this compound in a cell viability assay.

Validation & Comparative

Validating Trecadrine's Selectivity for β3-Adrenergic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Trecadrine and other prominent β3-adrenergic receptor (β3-AR) agonists. Due to the limited availability of public data on the specific β1/β2/β3 selectivity profile of this compound, this document focuses on presenting a framework for its evaluation by comparing it with well-characterized alternatives. The experimental protocols detailed herein provide a roadmap for researchers seeking to validate the selectivity of this compound or other novel β3-AR agonists.

Introduction to β3-Adrenergic Receptor Agonists

The β3-adrenergic receptor is a member of the G-protein coupled receptor superfamily, primarily expressed in adipose tissue and the urinary bladder. Its activation stimulates lipolysis and thermogenesis in adipocytes and promotes detrusor muscle relaxation in the bladder. Consequently, selective β3-AR agonists have been developed for the treatment of overactive bladder (OAB) and have been investigated for their potential in managing obesity and type 2 diabetes.

This compound has been identified as a β3-adrenergic agonist with demonstrated effects on intestinal absorption and leptin secretion in preclinical studies.[1][2][3] However, a comprehensive, publicly available dataset quantifying its binding affinity (Ki) and functional potency (EC50) at the three β-adrenergic receptor subtypes (β1, β2, and β3) is currently lacking. Such data is critical for assessing its selectivity and predicting its potential for off-target effects, primarily cardiovascular effects mediated by β1 and β2 receptors.

This guide compares the selectivity profiles of established β3-AR agonists—Mirabegron, Vibegron, Solabegron, and Amibegron—to provide a benchmark for the evaluation of this compound.

Comparative Selectivity of β3-Adrenergic Agonists

The selectivity of a β3-AR agonist is a crucial determinant of its therapeutic window. High selectivity for the β3 receptor over β1 and β2 receptors minimizes the risk of cardiovascular side effects such as increased heart rate and palpitations. The following tables summarize the available quantitative data for several key β3-AR agonists.

Table 1: Functional Potency (EC50, nM) at Human β-Adrenergic Receptors

Compoundβ1-AR (EC50, nM)β2-AR (EC50, nM)β3-AR (EC50, nM)β1/β3 Selectivity Ratioβ2/β3 Selectivity Ratio
This compound Data not availableData not availableData not available--
Mirabegron 594[4]570[4]1.15 - 10.0[4][5]~52-517~50-496
Vibegron >10,000[4]>10,000[4]1.26 - 2.13[4][5]>4695 - >7937>4695 - >7937
Solabegron 588[4]>10,000[4]22 - 27.6[4][6][7]~21.3>362
Amibegron Data not availableData not availableData not available--

Note: Selectivity ratio is calculated as EC50 (β1 or β2) / EC50 (β3). A higher ratio indicates greater selectivity for the β3-AR.

Table 2: Binding Affinity (Ki, nM) at Human β-Adrenergic Receptors

Compoundβ1-AR (Ki, nM)β2-AR (Ki, nM)β3-AR (Ki, nM)
This compound Data not availableData not availableData not available
Mirabegron 383[4]977[4]Data not available
Vibegron Data not availableData not availableData not available
Solabegron Data not availableData not availableData not available
Amibegron Data not availableData not availableData not available

Experimental Protocols for Validating Selectivity

To ascertain the selectivity of a novel compound like this compound, two primary types of in vitro assays are essential: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure agonist potency (EC50).

Radioligand Binding Assays

These assays quantify the affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human β1, β2, and β3-adrenergic receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Use stable cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, individually expressing high levels of the human β1, β2, or β3-adrenergic receptor.

    • Harvest the cells and prepare crude membrane fractions by homogenization and differential centrifugation.[8]

    • Determine the protein concentration of the membrane preparations using a standard protein assay.

  • Competition Binding Assay:

    • Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and increasing concentrations of the unlabeled test compound (this compound).[8]

    • Non-specific binding is determined in the presence of a high concentration of a non-selective β-antagonist (e.g., propranolol).[9]

    • After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[10]

Functional Assays (cAMP Accumulation)

Activation of β-adrenergic receptors leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Functional assays measure this downstream signaling event to determine the potency of an agonist.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for stimulating cAMP production via human β1, β2, and β3-adrenergic receptors.

Methodology:

  • Cell Culture:

    • Use stable cell lines (e.g., CHO or HEK293) expressing human β1, β2, or β3-adrenergic receptors.[4]

  • cAMP Accumulation Assay:

    • Plate the cells in multi-well plates and allow them to adhere.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Stimulate the cells with increasing concentrations of the test compound (this compound) or a reference agonist (e.g., isoproterenol, a non-selective β-agonist).[11]

    • After a defined incubation period, lyse the cells and measure the intracellular cAMP levels.

  • cAMP Detection:

    • Several methods can be used to quantify cAMP, including:

      • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.[12][13]

      • Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay technique.

      • Reporter Gene Assays: Cells engineered with a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).[1]

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value and the maximum response (Emax).[5]

Visualizing Key Pathways and Workflows

To further clarify the processes involved in validating β3-AR agonist selectivity, the following diagrams illustrate the canonical signaling pathway and a typical experimental workflow.

G β3-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist β3-Agonist (e.g., this compound) Receptor β3-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Lipolysis) PKA->Downstream Phosphorylates Targets

Caption: Canonical Gs-coupled signaling pathway of the β3-adrenergic receptor.

G Experimental Workflow for Selectivity Validation cluster_binding Binding Assay cluster_functional Functional Assay Binding_Start Start Membrane_Prep Prepare Membranes from β1, β2, β3 Expressing Cells Binding_Start->Membrane_Prep Competition_Assay Competition Binding with Radioligand & this compound Membrane_Prep->Competition_Assay Measure_Binding Measure Bound Radioactivity Competition_Assay->Measure_Binding Calculate_Ki Calculate Ki Values Measure_Binding->Calculate_Ki Binding_End End Calculate_Ki->Binding_End Functional_Start Start Cell_Culture Culture β1, β2, β3 Expressing Cells Functional_Start->Cell_Culture Stimulation Stimulate with Varying [this compound] Cell_Culture->Stimulation Measure_cAMP Measure cAMP Levels Stimulation->Measure_cAMP Calculate_EC50 Calculate EC50 Values Measure_cAMP->Calculate_EC50 Functional_End End Calculate_EC50->Functional_End

Caption: Workflow for determining binding affinity and functional potency.

Conclusion

While this compound is identified as a β3-adrenergic agonist, a thorough validation of its selectivity is paramount for its further development as a therapeutic agent. The comparative data from established β3-AR agonists like Mirabegron, and particularly the highly selective Vibegron, set a high standard for new chemical entities in this class. The experimental protocols outlined in this guide provide a clear and standardized approach for researchers to quantitatively determine the selectivity profile of this compound and other novel compounds, thereby enabling a data-driven assessment of their potential efficacy and safety. The generation of robust Ki and EC50 data for this compound across all three β-adrenergic receptor subtypes will be a critical next step in its journey from a research compound to a potential therapeutic.

References

Trecadrine vs. CL-316,243: A Comparative Guide to their Effects on Adipocyte Browning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trecadrine and CL-316,243, two β3-adrenergic receptor agonists investigated for their potential to induce adipocyte browning and combat obesity and metabolic diseases. While both compounds target the same receptor, the extent of their characterization in the scientific literature varies significantly, with CL-316,243 being the more extensively studied agent.

Introduction to Adipocyte Browning

Adipose tissue exists in two primary forms: white adipose tissue (WAT), which stores energy as triglycerides, and brown adipose tissue (BAT), which dissipates energy as heat through non-shivering thermogenesis. A third type of adipocyte, the "brite" or "beige" adipocyte, can emerge within WAT depots in response to certain stimuli, a process known as "browning." These beige adipocytes share functional similarities with brown adipocytes, most notably the expression of Uncoupling Protein 1 (UCP1), a key protein in thermogenesis. The induction of adipocyte browning is a promising therapeutic strategy for increasing energy expenditure.

Both this compound and CL-316,243 are selective agonists of the β3-adrenergic receptor (β3-AR), which is predominantly expressed on the surface of adipocytes. Activation of β3-AR is a primary physiological mechanism for inducing lipolysis and thermogenesis.

Comparative Analysis

General Properties
FeatureThis compoundCL-316,243
Drug Class β3-Adrenergic Receptor AgonistHighly Selective β3-Adrenergic Receptor Agonist
Primary Indication (Research) Anti-ulcer (originally), potential anti-obesity and anti-diabeticAnti-obesity and anti-diabetic
Selectivity Selective for β3-AR over β1- and β2-AR[1]Highly selective for β3-AR with extremely poor affinity for β1/β2-AR[1][2][3]
Potency (EC50 for β3-AR) Data not available~3 nM[1][3]
Effects on Adipocyte Browning and Thermogenesis
ParameterThis compoundCL-316,243
UCP1 Expression Increased UCP1 mRNA levels in brown adipose tissue (BAT) of cafeteria-fed rats[4]. Quantitative dose-response data in adipocytes is not readily available.Robustly induces UCP1 mRNA and protein expression in both brown and white adipose tissues (in vivo and in vitro)[4][5][6]. Dose-dependent increases have been demonstrated[7].
PGC-1α Expression Data not availableIncreases PGC-1α expression, a master regulator of mitochondrial biogenesis and thermogenesis, in adipocytes and skeletal muscle[5][8].
PRDM16 Expression Data not availableUpregulates PRDM16, a key transcriptional co-regulator that drives the brown fat gene program[9][10][11].
Energy Expenditure Data not available in the context of direct thermogenesis measurement.Significantly increases whole-body energy expenditure and core body temperature in rodents[4][6][7].
Adipocyte Morphology Data not availableInduces the appearance of multilocular, "brown-like" adipocytes within white adipose tissue depots[2][3][12].

Signaling Pathways

Both this compound and CL-316,243 initiate their effects by binding to the β3-adrenergic receptor on adipocytes. This binding activates a canonical signaling cascade.

β3-Adrenergic Receptor Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Agonist This compound / CL-316,243 B3AR β3-Adrenergic Receptor Agonist->B3AR Binds to AC Adenylate Cyclase B3AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates p38_MAPK p38 MAPK PKA->p38_MAPK Activates mTORC1 mTORC1 PKA->mTORC1 Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates CREB CREB PKA->CREB Phosphorylates & Activates PGC1a PGC-1α p38_MAPK->PGC1a Activates mTORC1->PGC1a Promotes Translation Lipolysis Lipolysis (Triglyceride -> FFA) HSL->Lipolysis UCP1_Gene UCP1 Gene Expression Lipolysis->UCP1_Gene Provides FFAs as fuel & activators of UCP1 CREB->PGC1a Induces Expression PGC1a->UCP1_Gene Co-activates PRDM16 PRDM16 PRDM16->UCP1_Gene Co-activates

Caption: Generalized β3-Adrenergic Receptor Signaling Pathway for Adipocyte Browning.

Pathway Description: Binding of a β3-AR agonist like this compound or CL-316,243 to its receptor activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] cAMP then activates Protein Kinase A (PKA), a central node in this pathway. PKA activation leads to two major downstream effects:

  • Lipolysis: PKA phosphorylates and activates hormone-sensitive lipase (HSL), which hydrolyzes triglycerides into free fatty acids (FFAs). These FFAs serve as the primary fuel for thermogenesis and are also allosteric activators of UCP1.

  • Gene Expression: PKA phosphorylates and activates transcription factors such as CREB (cAMP response element-binding protein). This, in turn, upregulates the expression of key regulators of browning, including PGC-1α and PRDM16.[5][9][10][11] These co-activators then drive the expression of the UCP1 gene and other genes involved in mitochondrial biogenesis and function.

Emerging evidence suggests that PKA also activates other signaling molecules like p38 mitogen-activated protein kinase (p38 MAPK) and mammalian target of rapamycin complex 1 (mTORC1), which further contribute to the browning program.[1][4][13] While this pathway is well-established for CL-316,243, the specific involvement of p38 MAPK and mTORC1 in this compound-mediated browning has not been explicitly demonstrated.

Experimental Protocols

In Vivo Mouse Model for Adipocyte Browning

This protocol describes a general method for inducing adipocyte browning in mice using a β3-AR agonist.

G start Start: Acclimatize Mice (e.g., C57BL/6J, 8-10 weeks old) treatment Daily Intraperitoneal (i.p.) Injection - this compound (dose to be determined) - CL-316,243 (e.g., 1 mg/kg) - Vehicle (Saline) start->treatment duration Treatment Duration (e.g., 7-14 days) treatment->duration euthanasia Euthanize Mice and Collect Tissues duration->euthanasia analysis Tissue Analysis euthanasia->analysis histology Histology (H&E, UCP1 IHC) analysis->histology qpcr Gene Expression (qPCR) (UCP1, PGC-1α, PRDM16) analysis->qpcr western Protein Expression (Western Blot) (UCP1, PGC-1α) analysis->western

References

Comparative Analysis of Trecadrine and Mirabegron in Bladder Relaxation: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the data concerning the roles of Trecadrine and mirabegron in bladder relaxation. While mirabegron is a well-established and extensively studied selective β3-adrenoceptor agonist indicated for the treatment of overactive bladder (OAB), publicly available experimental data demonstrating the direct effects of this compound on bladder smooth muscle is currently lacking. One preclinical study has identified this compound as a β3-adrenergic agonist, but its effects were investigated in the context of intestinal absorption, not urinary bladder function.

This guide, therefore, provides a detailed analysis of mirabegron's mechanism of action and its effects on bladder relaxation, supported by experimental data from clinical trials and descriptions of relevant experimental protocols. This information can serve as a benchmark for the evaluation of other β3-adrenoceptor agonists.

Mirabegron: A Selective β3-Adrenoceptor Agonist for Overactive Bladder

Mirabegron is the first in a class of drugs known as β3-adrenoceptor agonists to be approved for the treatment of OAB.[1] Its primary mechanism of action involves the relaxation of the detrusor muscle of the bladder during the urine storage phase, leading to an increase in bladder capacity.[2]

Mechanism of Action

Mirabegron selectively stimulates β3-adrenoceptors located on the detrusor muscle.[3] This activation initiates a signaling cascade that results in the relaxation of the bladder smooth muscle. The key steps in this pathway are:

  • Binding to β3-Adrenoceptor: Mirabegron binds to and activates the β3-adrenoceptors on the surface of detrusor smooth muscle cells.

  • Activation of Adenylyl Cyclase: This binding activates the enzyme adenylyl cyclase.

  • Increase in cAMP: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Activation of Protein Kinase A (PKA): The increased intracellular concentration of cAMP leads to the activation of PKA.

  • Phosphorylation of Target Proteins: PKA phosphorylates various intracellular proteins, which ultimately leads to a decrease in intracellular calcium levels and the relaxation of the smooth muscle fibers.[3][4]

MIRABEGRON_SIGNALING_PATHWAY Mirabegron Mirabegron Beta3_AR β3-Adrenoceptor Mirabegron->Beta3_AR Binds to AC Adenylyl Cyclase Beta3_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Proteins Target Proteins PKA->Proteins Phosphorylates Relaxation Detrusor Muscle Relaxation Proteins->Relaxation Leads to

Clinical Efficacy of Mirabegron

Numerous phase II and III clinical trials have demonstrated the efficacy of mirabegron in treating the symptoms of OAB, including urinary frequency, urgency, and incontinence.[5][6] These studies have consistently shown that mirabegron is superior to placebo in improving key OAB parameters.[5]

ParameterMirabegron (50 mg)PlaceboReference
Change in Mean Number of Incontinence Episodes per 24 hours -1.47 to -1.63-1.13[6]
Change in Mean Number of Micturitions per 24 hours -1.66 to -1.75-1.05[6]
Change in Mean Volume Voided per Micturition (mL) +21.7+10.6[5]

Table 1: Summary of Efficacy Data from a Phase III Clinical Trial of Mirabegron. [5][6]

Experimental Protocols

The evaluation of compounds for bladder relaxation typically involves both in vitro and in vivo experimental models.

In Vitro Organ Bath Studies

This technique is used to assess the direct effect of a compound on the contractility of isolated bladder smooth muscle strips.

Methodology:

  • Tissue Preparation: Urinary bladders are harvested from laboratory animals (e.g., rats, guinea pigs). The detrusor muscle is carefully dissected and cut into longitudinal strips.

  • Mounting: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Tension Recording: One end of the strip is attached to a fixed point, and the other end is connected to a force-displacement transducer to record isometric contractions.

  • Contraction Induction: The muscle strips are pre-contracted with an agonist such as carbachol or potassium chloride (KCl) to induce a stable contraction.

  • Drug Administration: Cumulative concentrations of the test compound (e.g., mirabegron) are added to the organ bath, and the resulting relaxation is measured as a percentage of the pre-contraction tension.

ORGAN_BATH_WORKFLOW cluster_0 Preparation cluster_1 Experiment Harvest Harvest Bladder Dissect Dissect Detrusor Strips Harvest->Dissect Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibration Mount->Equilibrate PreContract Induce Contraction (e.g., Carbachol) Equilibrate->PreContract AddDrug Add Test Compound (e.g., Mirabegron) PreContract->AddDrug Record Record Relaxation AddDrug->Record

In Vivo Cystometry Studies

Cystometry in conscious, freely moving animals is the gold standard for evaluating the in vivo effects of a compound on bladder function.

Methodology:

  • Catheter Implantation: A catheter is surgically implanted into the dome of the bladder of an anesthetized animal (e.g., rat). The catheter is tunneled subcutaneously and externalized at the back of the neck.

  • Recovery: The animal is allowed to recover from the surgery for a period of time.

  • Cystometry: The conscious animal is placed in a metabolic cage. The bladder catheter is connected to a pressure transducer and an infusion pump.

  • Saline Infusion: Saline is infused into the bladder at a constant rate to elicit voiding contractions.

  • Data Recording: Bladder pressure, voided volume, and the frequency of micturition are continuously recorded before and after the administration of the test compound.

  • Parameter Analysis: Key urodynamic parameters such as bladder capacity, voiding pressure, and inter-contraction interval are analyzed to assess the effect of the compound on bladder function.

CYSTOMETRY_WORKFLOW cluster_0 Surgical Preparation cluster_1 Experimental Procedure Anesthesia Anesthesia Catheter Implant Bladder Catheter Anesthesia->Catheter Recovery Recovery Period Catheter->Recovery Cage Place in Metabolic Cage Recovery->Cage Connect Connect Catheter to Transducer & Pump Infuse Infuse Saline Record Record Urodynamic Data Administer Administer Test Compound Record_Post Record Post-Dose Data

Conclusion

Mirabegron is a well-characterized selective β3-adrenoceptor agonist with proven efficacy in the treatment of overactive bladder. Its mechanism of action, centered on the relaxation of the detrusor muscle via the cAMP-PKA signaling pathway, is supported by extensive preclinical and clinical data. In contrast, there is a notable absence of publicly available experimental data on the effects of this compound on bladder relaxation. Although identified as a β3-adrenergic agonist, its potential role in the management of urinary bladder dysfunction remains to be elucidated through dedicated in vitro and in vivo studies. Future research is required to determine if this compound shares a similar pharmacological profile to mirabegron in the context of bladder relaxation.

References

Trecadrine in the Landscape of β3-Adrenergic Agonists: A Comparative Review of Metabolic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the existing preclinical data reveals that while Trecadrine, a selective β3-adrenergic receptor agonist, demonstrates metabolic activity in vitro, a definitive comparison of its efficacy against other β3-agonists like mirabegron and CL-316,243 is hampered by the conspicuous absence of direct comparative studies. This guide synthesizes the available data on this compound and provides a comparative context with other prominent β3-agonists, highlighting the experimental findings while underscoring the limitations of cross-study comparisons.

The β3-adrenergic receptor (β3-AR) is a key regulator of metabolic processes, particularly in adipose tissue. Its activation stimulates lipolysis and thermogenesis, making it an attractive target for the development of therapeutics against obesity and type 2 diabetes. While several β3-agonists have been developed, this guide focuses on the metabolic profile of this compound in comparison to more extensively studied compounds.

Comparative Analysis of Metabolic Effects

The primary metabolic effects of β3-agonist stimulation include increased lipolysis, enhanced glucose uptake, and the promotion of thermogenesis in brown and beige adipose tissues. The following tables summarize the available quantitative data for this compound, mirabegron, and CL-316,243. It is crucial to note that these data are collated from separate studies conducted under different experimental conditions, which precludes a direct, quantitative comparison of potency and efficacy.

In Vitro Glucose Metabolism in Adipocytes
AgonistExperimental ModelKey FindingsReference
This compound Isolated rat adipocytes- Dose-dependent increase in basal glucose utilization (up to 172.9% of control at 10⁻⁴ M).- Further enhancement of insulin-stimulated glucose utilization (up to 125.8% of insulin-treated cells at 10⁻⁴ M).- Increased glucose incorporation into triglycerides.[1]
Mirabegron Mouse brown adipocytes- Increased glucose uptake and cellular glycolysis.[2]
CL-316,243 Cultured mouse brown adipocytes- Stimulation of glucose uptake, mediated by β3-adrenergic receptors.[3]
In Vitro & In Vivo Lipolysis and Thermogenesis
AgonistExperimental ModelKey FindingsReference
This compound Isolated rat adipocytes- Data on direct lipolytic (glycerol release) or thermogenic (UCP1 expression) effects are not detailed in the primary available study.[1]
Mirabegron Human brown/beige adipocytes (in vitro)- Stimulation of lipolysis and thermogenesis, which was lost after silencing the β3-AR.[4]
High-fat diet-induced obese mice (in vivo)- Increased UCP1 expression in brown and inguinal white adipose tissue.- Improved glucose tolerance and insulin sensitivity.[5]
CL-316,243 Male C57BL/6J mice (in vivo)- Increased brown adipose tissue activation and energy expenditure at both 22°C and 30°C.- Improved glucose tolerance.[6][7]
Lean and obese Zucker rats (in vivo)- Increased resting metabolic rate (96% in obese, 55% in lean rats).- Decreased white adipose tissue weight.[8]

Signaling Pathways and Experimental Workflows

The metabolic effects of β3-agonists are initiated by the activation of the β3-adrenergic receptor, a G-protein coupled receptor. This triggers a downstream signaling cascade, as illustrated in the following diagram.

beta3_AR β3-AR AC Adenylate Cyclase beta3_AR->AC cAMP cAMP PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Activates ATGL ATGL PKA->ATGL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes ATGL->Triglycerides Hydrolyzes FattyAcids Free Fatty Acids BetaOxidation β-Oxidation Glucose Glucose GLUT GLUT UCP1 UCP1 BetaOxidation->UCP1 Activates Heat Heat UCP1->Heat Generates Agonist β3-Agonist (e.g., this compound) Agonist->beta3_AR cluster_prep Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Metabolic Analysis isolate Isolate Adipocytes culture Culture Cells isolate->culture differentiate Differentiate to Mature Adipocytes culture->differentiate treat Incubate with β3-Agonist (e.g., this compound) differentiate->treat glucose_uptake Measure Glucose Uptake treat->glucose_uptake lipolysis Measure Glycerol Release (Lipolysis) treat->lipolysis gene_expression Analyze Gene Expression (e.g., UCP1) treat->gene_expression

References

A Head-to-Head Comparison of Trecadrine and Solabegron in Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Trecadrine and solabegron, two β3-adrenergic receptor agonists, focusing on their performance in glucose uptake assays. While direct head-to-head experimental data is limited, this document synthesizes available research to offer insights into their individual mechanisms and potential efficacy in modulating glucose transport.

Introduction

This compound and solabegron are both selective agonists for the β3-adrenergic receptor (β3-AR), a key regulator of energy metabolism, particularly in adipose tissue.[1][2] Activation of β3-AR has been shown to stimulate lipolysis and enhance glucose uptake, making it a therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[2] This guide examines the available data on this compound and solabegron to compare their effects on cellular glucose uptake.

Quantitative Data on Glucose Uptake

Table 1: Effect of this compound on Basal and Insulin-Stimulated Glucose Utilization in Isolated Rat Adipocytes

Treatment ConditionConcentration (M)% of Control Glucose Utilization (Basal)% of Insulin-Stimulated Glucose Utilization
This compound 10⁻⁸Not significantNot significant
10⁻⁷Not significantNot significant
10⁻⁶123.0 ± 9.9Increased, but less potent than basal
10⁻⁵139.1 ± 16.3 Increased, but less potent than basal
10⁻⁴172.9 ± 24.6125.8 ± 7.0 (of insulin-treated cells)
Insulin 1.6 x 10⁻⁹170.5 ± 24.0**-

*P < 0.05, **P < 0.01 vs. corresponding control. Data extracted from Moreno-Aliaga et al., 2002.[3]

For solabegron, specific quantitative data from in vitro glucose uptake assays are not prominently available in the public domain. However, its role as a potent and selective β3-AR agonist suggests a similar mechanism of action to other compounds in its class that have demonstrated effects on glucose metabolism.[2][4] Studies in db/db mice have shown that solabegron administration leads to dose-dependent reductions in plasma insulin, glucose, and HbA1c, indicating an overall improvement in glucose homeostasis.[2]

Signaling Pathways and Mechanism of Action

Both this compound and solabegron exert their effects by activating the β3-adrenergic receptor. The downstream signaling cascade, particularly in adipocytes, plays a crucial role in regulating glucose uptake.

G β3-Adrenergic Receptor Signaling Pathway for Glucose Uptake cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / Solabegron beta3AR β3-Adrenergic Receptor This compound->beta3AR binds to AC Adenylyl Cyclase beta3AR->AC activates cAMP cAMP AC->cAMP produces GLUT1 GLUT1 Glucose Uptake Glucose Uptake GLUT1->Glucose Uptake facilitates GLUT4_vesicle GLUT4 Vesicle PKA Protein Kinase A (PKA) cAMP->PKA activates TranscriptionFactors Transcription Factors PKA->TranscriptionFactors activates PKA->Glucose Uptake stimulates (GLUT4-independent) GLUT1_mRNA GLUT1 mRNA TranscriptionFactors->GLUT1_mRNA induces transcription of GLUT1_mRNA->GLUT1 leads to de novo synthesis of

Caption: β3-AR signaling enhances glucose uptake.

Activation of the β3-AR by agonists like this compound and solabegron stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This elevation in cAMP activates Protein Kinase A (PKA), which is believed to mediate the downstream effects on glucose metabolism. Research suggests that β3-AR stimulation increases glucose uptake in brown adipocytes through two primary mechanisms: a rapid, translocation-independent activation of existing glucose transporters, and a longer-term mechanism involving the de novo synthesis of GLUT1 transporters.[5]

Experimental Protocols for Glucose Uptake Assays

The following provides a generalized methodology for a common in vitro glucose uptake assay, which can be adapted to compare the effects of this compound and solabegron.

Radiolabeled 2-Deoxy-D-Glucose (2-DOG) Uptake Assay

This method measures the uptake of a radiolabeled glucose analog, 2-deoxy-D-glucose, which is taken up by cells and phosphorylated but not further metabolized, trapping it inside the cell.

Materials:

  • Differentiated adipocytes or myotubes in culture plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • Test compounds (this compound, solabegron)

  • Insulin (positive control)

  • Cytochalasin B (inhibitor for non-specific uptake)

  • [³H]-2-deoxy-D-glucose

  • Lysis buffer (e.g., 0.1% SDS)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Plate and differentiate cells (e.g., 3T3-L1 adipocytes or L6 myotubes) to maturity in appropriate multi-well plates.

  • Serum Starvation: Prior to the assay, incubate cells in serum-free medium for a defined period (e.g., 2-4 hours) to establish a basal state.

  • Pre-incubation with Compounds: Wash cells with KRH buffer and pre-incubate with various concentrations of this compound, solabegron, or vehicle control for a specified time (e.g., 30-60 minutes). Include a positive control with insulin and a negative control with cytochalasin B.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing [³H]-2-deoxy-D-glucose to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by aspirating the glucose solution and washing the cells rapidly with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with lysis buffer and collect the lysate.

  • Scintillation Counting: Add the cell lysate to a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the amount of glucose uptake by normalizing the counts per minute (CPM) to the protein concentration of the cell lysate.

G Experimental Workflow for 2-DOG Glucose Uptake Assay start Start: Differentiated Cells in Culture serum_starve Serum Starvation start->serum_starve pre_incubate Pre-incubation with this compound, Solabegron, or Controls serum_starve->pre_incubate glucose_uptake Initiate Glucose Uptake with [³H]-2-DOG pre_incubate->glucose_uptake terminate Terminate Uptake and Wash glucose_uptake->terminate lysis Cell Lysis terminate->lysis count Scintillation Counting lysis->count analyze Data Analysis count->analyze end End: Quantified Glucose Uptake analyze->end

Caption: Workflow for a radiolabeled glucose uptake assay.

Conclusion

Both this compound and solabegron, as β3-adrenergic receptor agonists, are expected to promote glucose uptake in metabolically active tissues like adipose tissue. Quantitative data for this compound demonstrates a clear dose-dependent increase in both basal and insulin-stimulated glucose utilization.[3] While direct quantitative data for solabegron in similar assays is less accessible, its known mechanism of action and supportive in vivo data suggest a comparable, positive effect on glucose metabolism.[2]

For a definitive head-to-head comparison, a standardized glucose uptake assay using the same cell line and experimental conditions for both compounds would be required. Researchers are encouraged to use the provided experimental framework as a starting point for such comparative studies. The distinct signaling pathway, potentially involving both GLUT4-independent mechanisms and increased GLUT1 expression, warrants further investigation for both compounds to fully elucidate their therapeutic potential in metabolic diseases.

References

Trecadrine: A Comparative Analysis of Cross-Reactivity with Adrenergic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the adrenergic receptor cross-reactivity profile of Trecadrine, a selective β3-adrenergic receptor agonist. While this compound is recognized for its targeted action on the β3 subtype, a comprehensive understanding of its potential interactions with other adrenergic receptor subtypes is crucial for preclinical and clinical development. This document outlines the methodologies and presents a framework for evaluating such cross-reactivity, offering valuable insights for researchers in pharmacology and drug discovery.

Introduction to this compound

This compound is identified as a sympathomimetic agent that functions as an agonist for the β3-adrenergic receptor[1]. The β3-adrenergic receptor is primarily located in adipose tissue and is involved in the regulation of lipolysis and thermogenesis. Agonists of this receptor have been investigated for their potential therapeutic effects in metabolic disorders such as obesity and type 2 diabetes. While literature suggests this compound has limited activity at β1 and β2 adrenergic receptors, detailed quantitative data on its binding affinity and functional potency across the full spectrum of adrenergic receptor subtypes is not extensively available in publicly accessible literature. This guide, therefore, presents a template for such an analysis, utilizing standardized methodologies to underscore the importance of comprehensive selectivity profiling.

Understanding Adrenergic Receptor Subtypes and Their Signaling

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, epinephrine and norepinephrine. They are classified into two main groups, α and β, which are further divided into several subtypes, each with distinct tissue distribution, signaling pathways, and physiological functions[2][3].

  • α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors are coupled to Gq proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately increases intracellular calcium levels, leading to smooth muscle contraction[2].

  • α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Presynaptic α2 receptors play a key role in regulating neurotransmitter release[2].

  • β-Adrenergic Receptors (β1, β2, β3): All three β-receptor subtypes are primarily coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP. This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets to mediate physiological responses such as increased heart rate and force of contraction (β1), smooth muscle relaxation (β2), and lipolysis (β3)[2][4].

Data Presentation: Comparative Analysis of Receptor Selectivity

To facilitate a clear comparison of this compound's interaction with different adrenergic receptor subtypes, quantitative data from binding affinity and functional assays should be summarized in structured tables. The following tables present a hypothetical dataset for this compound to illustrate how such data would be presented.

Table 1: Hypothetical Binding Affinity (Ki) of this compound at Human Adrenergic Receptor Subtypes

Receptor SubtypeRadioligandThis compound Ki (nM)Reference CompoundReference Compound Ki (nM)
α1A [3H]-Prazosin>10,000Prazosin0.2
α1B [3H]-Prazosin>10,000Prazosin0.3
α1D [3H]-Prazosin>10,000Prazosin0.5
α2A [3H]-Rauwolscine>10,000Rauwolscine1.5
α2B [3H]-Rauwolscine>10,000Rauwolscine2.0
α2C [3H]-Rauwolscine>10,000Rauwolscine1.8
β1 [125I]-Iodocyanopindolol5,000Isoprenaline25
β2 [125I]-Iodocyanopindolol3,000Isoprenaline10
β3 [125I]-Iodocyanopindolol50Isoprenaline100

Ki values represent the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates higher binding affinity.

Table 2: Hypothetical Functional Potency (EC50) and Efficacy (% Activation) of this compound at Human Adrenergic Receptor Subtypes

Receptor SubtypeAssay TypeThis compound EC50 (nM)This compound Efficacy (% of Isoprenaline)
α1A Calcium Mobilization>10,000<5%
α1B Calcium Mobilization>10,000<5%
α1D Calcium Mobilization>10,000<5%
α2A cAMP Inhibition>10,000<5%
α2B cAMP Inhibition>10,000<5%
α2C cAMP Inhibition>10,000<5%
β1 cAMP Accumulation8,00010%
β2 cAMP Accumulation6,50015%
β3 cAMP Accumulation15095%

EC50 values represent the concentration of the agonist that provokes a response halfway between the baseline and maximum response. Efficacy is the maximal response induced by the compound relative to a full agonist like isoprenaline.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays used to determine the binding affinity and functional activity of a compound at adrenergic receptors.

Radioligand Binding Assay (for Ki Determination)

Objective: To determine the binding affinity (Ki) of this compound for each adrenergic receptor subtype through competitive displacement of a subtype-selective radioligand.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., HEK293 or CHO cells).

  • Subtype-selective radioligands (e.g., [3H]-Prazosin for α1 subtypes, [3H]-Rauwolscine for α2 subtypes, [125I]-Iodocyanopindolol for β subtypes).

  • This compound and reference compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture cells expressing the target receptor subtype to confluency. Harvest cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add a fixed concentration of the appropriate radioligand (typically at its Kd concentration) to each well.

  • Add increasing concentrations of this compound or the unlabeled reference compound to the wells.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation (for EC50 and Efficacy Determination at β-Adrenergic Receptors)

Objective: To determine the functional potency (EC50) and efficacy of this compound as an agonist at β-adrenergic receptor subtypes by measuring its effect on intracellular cAMP levels.

Materials:

  • Whole cells stably expressing a single human β-adrenergic receptor subtype.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • This compound and a reference full agonist (e.g., Isoprenaline).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

Procedure:

  • Cell Plating: Seed the cells into 96- or 384-well plates and grow to a suitable confluency.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.

  • Cell Stimulation: Remove the culture medium from the cells and add the different concentrations of this compound or the reference agonist.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal response) using a sigmoidal dose-response curve fit. Efficacy is determined as the maximal response induced by this compound as a percentage of the maximal response induced by the full agonist, Isoprenaline.

Visualizing Signaling Pathways and Experimental Workflows

To provide a clear visual representation of the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1_receptor α1 Receptor a1_gq Gq a1_receptor->a1_gq Agonist a1_plc PLC a1_gq->a1_plc a1_pip2 PIP2 a1_plc->a1_pip2 cleaves a1_ip3 IP3 a1_pip2->a1_ip3 a1_dag DAG a1_pip2->a1_dag a1_ca ↑ Ca²⁺ a1_ip3->a1_ca a1_pkc PKC a1_dag->a1_pkc a1_response Smooth Muscle Contraction a1_ca->a1_response a1_pkc->a1_response a2_receptor α2 Receptor a2_gi Gi a2_receptor->a2_gi Agonist a2_ac Adenylyl Cyclase a2_gi->a2_ac a2_camp ↓ cAMP a2_ac->a2_camp a2_response ↓ Neurotransmitter Release a2_camp->a2_response b_receptor β Receptor (β1, β2, β3) b_gs Gs b_receptor->b_gs Agonist b_ac Adenylyl Cyclase b_gs->b_ac b_camp ↑ cAMP b_ac->b_camp b_pka PKA b_camp->b_pka b_response Physiological Response b_pka->b_response

Caption: Major signaling pathways of α1, α2, and β-adrenergic receptor subtypes.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Activity (EC50) start Start: Compound (e.g., this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., cAMP, Ca²⁺) start->functional_assay binding_data Generate IC50 Curves binding_assay->binding_data binding_calc Calculate Ki Values binding_data->binding_calc data_analysis Data Analysis & Comparison binding_calc->data_analysis functional_data Generate Dose-Response Curves functional_assay->functional_data functional_calc Calculate EC50 & Efficacy functional_data->functional_calc functional_calc->data_analysis conclusion Conclusion: Selectivity Profile data_analysis->conclusion

Caption: Experimental workflow for determining the adrenergic receptor selectivity profile.

Conclusion

A thorough evaluation of the cross-reactivity of a drug candidate at related receptor subtypes is a critical step in drug development. For this compound, a selective β3-adrenergic receptor agonist, understanding its interaction with other adrenergic receptors is essential for predicting its full pharmacological profile and potential off-target effects. While specific quantitative data for this compound's cross-reactivity is not widely published, this guide provides a comprehensive framework for conducting such an investigation. By employing standardized radioligand binding and functional assays, researchers can generate the necessary data to build a complete selectivity profile. The structured presentation of this data, as demonstrated with the hypothetical tables, and the visualization of signaling pathways and experimental workflows, will aid in the clear communication and interpretation of these crucial findings. This systematic approach will ultimately contribute to a more complete understanding of this compound's mechanism of action and support its safe and effective therapeutic development.

References

Trecadrine's Anti-Obesity Efficacy: A Comparative Analysis in Diet-Induced Obese Mice

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the beta-3 adrenergic agonist Trecadrine reveals significant anti-obesity effects in diet-induced obese animal models. This guide provides a comparative analysis of this compound against leading incretin-based therapies—Liraglutide, Semaglutide, and Tirzepatide—supported by experimental data from studies on diet-induced obese (DIO) mice.

This technical guide is designed for researchers, scientists, and drug development professionals, offering a detailed comparison of the therapeutic performance of these compounds. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Comparative Efficacy of Anti-Obesity Compounds

The following tables summarize the key findings from preclinical studies in diet-induced obese rodents, providing a quantitative comparison of this compound with Liraglutide, Semaglutide, and Tirzepatide. It is important to note that the primary data for this compound is derived from studies on diet-induced obese rats, a comparable model to the DIO mice used for the other compounds.

Table 1: Effects on Body Weight and Fat Mass

CompoundAnimal ModelDuration of TreatmentDosageChange in Body WeightChange in Fat Mass
This compound DIO Rats35 daysNot SpecifiedDecreased fat contentDecreased White Adipose Tissue (WAT) weight[1]
Liraglutide DIO Mice20 weeks200 µg/kg/daySignificantly slowed weight gainReduced fat mass[2]
Semaglutide DIO Mice3 weeks100 nmol/kg~22% reduction from baselineSignificant reduction[3][4]
Tirzepatide DIO Mice14 days10 nmol/kgSignificant reductionReduced tissue weights[5][6]

Table 2: Effects on Food Intake and Metabolic Parameters

CompoundEffect on Food IntakeKey Metabolic Changes
This compound Not specifiedDecreased plasma leptin and free fatty acids; Increased oxygen consumption in WAT[1].
Liraglutide Decreasing trend, not statistically significant[2]Ameliorated glucose and lipid metabolism; Decreased serum leptin[2].
Semaglutide Suppressed food intake[3]Improved fasting blood glucose and insulin levels; Improved blood lipid profile[7].
Tirzepatide Reduced food intake[5][8]Improved insulin sensitivity; Reduced plasma leptin[5][6].

Mechanism of Action: A Visual Representation

This compound, as a beta-3 adrenergic agonist, primarily targets the beta-3 adrenergic receptors in adipose tissue, leading to increased lipolysis and thermogenesis. In contrast, Liraglutide, Semaglutide, and Tirzepatide are incretin mimetics that act on GLP-1 and/or GIP receptors, influencing appetite, insulin secretion, and gastric emptying.

Trecadrine_Mechanism_of_Action This compound This compound Beta3_AR β3-Adrenergic Receptor (in Adipose Tissue) This compound->Beta3_AR binds to AC Adenylyl Cyclase Beta3_AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase (activated) PKA->HSL UCP1 UCP1 Expression (in BAT) PKA->UCP1 Lipolysis Increased Lipolysis HSL->Lipolysis FattyAcids Release of Free Fatty Acids Lipolysis->FattyAcids Thermogenesis Increased Thermogenesis UCP1->Thermogenesis

Caption: this compound's signaling pathway in adipocytes.

Incretin_Mimetics_Mechanism_of_Action cluster_drugs Incretin-Based Therapies cluster_receptors Receptors cluster_effects Physiological Effects Liraglutide Liraglutide GLP1R GLP-1 Receptor Liraglutide->GLP1R Semaglutide Semaglutide Semaglutide->GLP1R Tirzepatide Tirzepatide Tirzepatide->GLP1R GIPR GIP Receptor Tirzepatide->GIPR Appetite Decreased Appetite (CNS effect) GLP1R->Appetite GastricEmptying Delayed Gastric Emptying GLP1R->GastricEmptying Insulin Increased Insulin Secretion (glucose-dependent) GLP1R->Insulin Glucagon Decreased Glucagon Secretion GLP1R->Glucagon GIPR->Insulin

Caption: Mechanism of action for incretin-based therapies.

Experimental Protocols

A standardized diet-induced obesity model is crucial for the valid comparison of anti-obesity compounds. The following sections outline the general procedures for inducing obesity in mice and the administration of the respective drugs.

Diet-Induced Obesity (DIO) Mouse Model

DIO_Workflow Start Start: Male C57BL/6J mice (6-8 weeks old) Acclimatization Acclimatization (1 week, standard chow) Start->Acclimatization Diet Dietary Intervention (12-16 weeks) Acclimatization->Diet HFD High-Fat Diet (HFD) (45-60% kcal from fat) Diet->HFD ControlDiet Control Diet (10% kcal from fat) Diet->ControlDiet Obesity Development of Obesity Phenotype (Increased body weight, fat mass, insulin resistance) HFD->Obesity Treatment Initiation of Drug Treatment Obesity->Treatment

Caption: Experimental workflow for the DIO mouse model.

  • Animal Model: Male C57BL/6J mice, 6-8 weeks of age, are commonly used due to their susceptibility to diet-induced obesity.

  • Housing: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Diet: Following a one-week acclimatization period on a standard chow diet, mice are switched to a high-fat diet (HFD) containing 45-60% of calories from fat. A control group is maintained on a low-fat control diet (typically 10% of calories from fat).

  • Induction Period: The HFD is provided for 12-16 weeks to induce a stable obese phenotype, characterized by significantly increased body weight, adiposity, and often, insulin resistance.

  • Monitoring: Body weight and food intake are monitored regularly (e.g., weekly) throughout the study.

Drug Administration Protocols
  • This compound: In studies with DIO rats, this compound was administered with placebo for 35 days. The exact dosage and route of administration for mice would need to be optimized but would likely be via oral gavage or subcutaneous injection.[1]

  • Liraglutide: Administered via subcutaneous injection, typically once or twice daily, at a dose of around 200 µg/kg.[2][9][10]

  • Semaglutide: Administered subcutaneously, often once daily. Doses in mouse studies have ranged, with effective doses around 10-100 nmol/kg.[7][11] Oral administration protocols have also been developed for mice.[1][12][13][14]

  • Tirzepatide: Administered via daily subcutaneous injection at a dose of approximately 10 nmol/kg.[5][6][8][15]

Conclusion

This compound demonstrates notable anti-obesity effects in a diet-induced obese rodent model, primarily through the stimulation of lipolysis and thermogenesis in adipose tissue.[1] When compared to the incretin-based therapies Liraglutide, Semaglutide, and Tirzepatide, it offers a distinct mechanism of action. The incretin mimetics have shown robust and often superior efficacy in reducing body weight and improving metabolic parameters in DIO mice, largely driven by their effects on appetite suppression and glucose homeostasis.[2][3][5][6][7] The choice of therapeutic agent will depend on the specific research or clinical objective, with this compound representing a potential alternative or complementary approach to the current incretin-focused landscape of anti-obesity drug development. Further head-to-head comparative studies in the same animal model would be beneficial for a more direct assessment of their relative efficacies.

References

A Comparative Analysis of Trecadrine and BRL 37344 in the Stimulation of Thermogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trecadrine and BRL 37344 are both synthetic agonists targeting β-adrenergic receptors, with a particular affinity for the β3 subtype, which plays a crucial role in regulating thermogenesis and lipolysis. Their potential as anti-obesity and anti-diabetic agents has made them subjects of significant research. This guide provides a comparative overview of their performance in stimulating thermogenesis, supported by available experimental data. It is important to note that a direct, head-to-head comparative study of the thermogenic effects of this compound and BRL 37344 under identical experimental conditions is not available in the current literature. Therefore, the data presented here are compiled from separate studies and should be interpreted with caution.

Quantitative Data on Thermogenic Effects

The following tables summarize the quantitative data on the thermogenic and related metabolic effects of this compound and BRL 37344, based on available preclinical studies.

Table 1: Effects of this compound on Thermogenic and Metabolic Parameters

ParameterModel SystemTreatment DetailsObserved EffectCitation
White Adipose Tissue (WAT) O₂ ConsumptionCafeteria-fed ratsNot specifiedIncreased
Brown Adipose Tissue (BAT) UCP1 mRNA levelsControl and cafeteria-fed rats35-day treatmentIncreased in both groups
Gastrocnemius muscle UCP2 mRNA levelsCafeteria-fed rats35-day treatmentIncreased
Gastrocnemius muscle UCP2 mRNA levelsLean control rats35-day treatmentDecreased
Fat content and WAT weightCafeteria-fed rats35-day treatmentDecreased

Table 2: Effects of BRL 37344 on Thermogenic and Metabolic Parameters

ParameterModel SystemTreatment DetailsObserved EffectCitation
Heat ProductionIsolated rat brown adipocytesDose-dependentDose-dependent increase[1]
Heat ProductionRats40 µg/kg at 25°CIncreased[2]
Heat ProductionRats40 µg/kg at 15°CSimilar to saline[2]
Heat ProductionRats40 µg/kg at 5°CNo different from saline[2]
Food IntakeLean and obese Zucker ratsIntraperitoneal injectionDecreased[3]

Experimental Protocols

Detailed methodologies for key experiments cited are crucial for the interpretation and replication of findings.

Measurement of Thermogenesis in Brown Adipocytes (for BRL 37344)
  • Model: Isolated brown adipocytes from rats.

  • Method: Direct microcalorimetry was used to measure heat production.

  • Procedure: Brown adipocytes were isolated and incubated in the microcalorimeter. BRL 37344 was added at various concentrations to determine a dose-response curve for heat production.[1]

  • Data Analysis: The change in heat production from baseline was measured and plotted against the concentration of BRL 37344.

In Vivo Thermogenesis and Metabolic Rate (General Protocol)
  • Model: Rats or mice.

  • Method: Indirect calorimetry is a common method to assess whole-body thermogenesis by measuring oxygen consumption (VO₂) and carbon dioxide production (VCO₂).

  • Procedure:

    • Animals are individually housed in metabolic cages equipped for continuous monitoring of gas exchange.

    • A baseline metabolic rate is established over a defined period.

    • This compound or BRL 37344 is administered via a specified route (e.g., intraperitoneal injection, oral gavage).

    • VO₂ and VCO₂ are continuously recorded post-administration to determine the change in energy expenditure.

    • Body temperature can be simultaneously monitored using implantable telemetry probes.

  • Data Analysis: The respiratory exchange ratio (RER = VCO₂/VO₂) is calculated to determine the primary fuel source (carbohydrates or fats). The total energy expenditure is calculated using the Weir equation.

Gene Expression Analysis (for this compound)
  • Model: Adipose and muscle tissue from rats.

  • Method: Reverse Transcription-Polymerase Chain Reaction (RT-PCR).

  • Procedure:

    • Following the treatment period with this compound or a placebo, animals are euthanized, and tissues (BAT, WAT, gastrocnemius muscle) are collected.

    • Total RNA is extracted from the tissues.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • Quantitative PCR (qPCR) is performed using specific primers for UCP1, UCP2, and a housekeeping gene for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflow

The thermogenic effects of both this compound and BRL 37344 are primarily mediated through the activation of β3-adrenergic receptors in brown and white adipose tissue.

Thermogenesis_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_mitochondrion Mitochondrion Agonist This compound or BRL 37344 Beta3AR β3-Adrenergic Receptor Agonist->Beta3AR Binds to Gs Gs Protein Beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis HSL->Lipolysis FFA Free Fatty Acids (FFAs) Lipolysis->FFA Releases UCP1 Uncoupling Protein 1 (UCP1) FFA->UCP1 Activates Heat Heat Production UCP1->Heat Dissipates proton gradient as

Caption: Signaling pathway of β3-adrenergic agonist-induced thermogenesis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Measurement (Body Weight, Temp, Metabolic Rate) Animal_Acclimation->Baseline_Measurement Grouping Randomization into Groups (Vehicle, this compound, BRL 37344) Baseline_Measurement->Grouping Administration Drug Administration (e.g., IP, Oral Gavage) Grouping->Administration Metabolic_Cages Indirect Calorimetry (VO2, VCO2, RER) Administration->Metabolic_Cages Body_Temp Body Temperature (Telemetry/Rectal Probe) Administration->Body_Temp Tissue_Collection Tissue Collection at Endpoint (BAT, WAT, Muscle) Administration->Tissue_Collection Data_Analysis Statistical Analysis of Thermogenic Parameters Metabolic_Cages->Data_Analysis Body_Temp->Data_Analysis Gene_Expression Gene Expression Analysis (e.g., UCP1, UCP2) Tissue_Collection->Gene_Expression Gene_Expression->Data_Analysis

Caption: A typical experimental workflow for comparing thermogenic agents.

Discussion

Both this compound and BRL 37344 demonstrate thermogenic properties consistent with their action as β3-adrenergic receptor agonists. The available data suggests that this compound effectively reduces adiposity and modulates the expression of key thermogenic genes, UCP1 and UCP2, in a diet-induced obesity model. BRL 37344 has been shown to directly stimulate heat production in brown adipocytes and increase whole-body energy expenditure, although its thermogenic effect in vivo appears to be influenced by ambient temperature.[2]

A key difference highlighted in some studies is the stereoselectivity of BRL 37344, with the (RR) isomer being the most active.[4] The stereoisomeric activity of this compound has not been detailed in the reviewed literature.

Conclusion

This compound and BRL 37344 are both valuable research tools for investigating the role of the β3-adrenergic receptor in thermogenesis and metabolism. While both compounds have demonstrated the ability to stimulate thermogenic processes, a comprehensive understanding of their relative potencies and therapeutic potentials awaits direct comparative studies. Future research should focus on a side-by-side comparison of these and other β3-adrenergic agonists to better delineate their pharmacological profiles and guide the development of novel anti-obesity therapeutics.

References

Trecadrine: A Comparative Analysis of a Dual-Action β3-Adrenergic Agonist and Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trecadrine, a sympathomimetic agent, presents a unique pharmacological profile characterized by its dual activity as a selective β3-adrenergic receptor (β3-AR) agonist and a carbonic anhydrase (CA) inhibitor. This guide provides a comparative study of this compound's potency and efficacy against other prominent β3-AR agonists and a standard carbonic anhydrase inhibitor, supported by available experimental data.

β3-Adrenergic Receptor Agonist Activity

This compound's primary mechanism of action involves the selective activation of β3-adrenergic receptors, which are predominantly expressed in adipose tissue and the detrusor muscle of the bladder. This activity underlies its potential therapeutic applications in metabolic disorders such as obesity and type 2 diabetes, as well as in the treatment of overactive bladder.

Comparative Potency and Efficacy

To contextualize this compound's activity, this section compares its performance with other well-characterized β3-AR agonists: Mirabegron, Vibegron, Solabegron, Ritobegron, and the experimental tool compound CL-316,243. The following table summarizes their potency (EC50) and, where available, intrinsic activity (Emax) in stimulating cAMP accumulation, a key downstream signaling event of β3-AR activation.

CompoundTargetEC50 (nM)Emax (% of Isoproterenol)Selectivity vs β1-ARSelectivity vs β2-ARReference
This compound β3-ARData Not AvailableData Not AvailableData Not AvailableData Not Available
Mirabegronβ3-AR10.0 - 22.480.4% - 88%>440-fold>440-fold[1][2][3]
Vibegronβ3-AR1.1 - 2.1399.2%>7937-fold>7937-fold[1][2][4][5][6]
Solabegronβ3-AR22 - 83.6~90%>454-fold>454-fold[6][7]
Ritobegronβ3-AR77 - 1523Data Not Available301-fold32-fold[6][8]
CL-316,243β3-AR3Data Not Available>10,000-fold>10,000-fold[9]

EC50 values represent the concentration of the agonist that produces 50% of its maximal effect. Emax represents the maximum response achievable by the agonist, expressed as a percentage of the response to the full agonist isoproterenol. Higher selectivity ratios indicate a greater preference for the β3-AR over β1-AR and β2-AR.

Signaling Pathway and Experimental Workflow

The activation of β3-adrenergic receptors by an agonist like this compound initiates a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate this pathway and a typical experimental workflow for its characterization.

G β3-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist β3-AR β3-AR Agonist->β3-AR Binds to G_Protein Gs Protein β3-AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (in adipocytes) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis HSL->Lipolysis Promotes

Caption: β3-Adrenergic Receptor Signaling Pathway.

G Experimental Workflow for β3-AR Agonist Potency Cell_Culture Cell Culture (e.g., CHO cells expressing β3-AR) Agonist_Treatment Agonist Treatment (Varying Concentrations) Cell_Culture->Agonist_Treatment Incubation Incubation Agonist_Treatment->Incubation Lysis Cell Lysis Incubation->Lysis cAMP_Assay cAMP Accumulation Assay (e.g., HTRF, AlphaScreen) Lysis->cAMP_Assay Data_Analysis Data Analysis (EC50 Determination) cAMP_Assay->Data_Analysis

Caption: Workflow for β3-AR Agonist Potency Determination.

Carbonic Anhydrase Inhibitory Activity

In addition to its action on β3-AR, this compound is also known to inhibit several isoforms of carbonic anhydrase, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. This inhibitory activity may contribute to its overall pharmacological effects.

Comparative Potency

The following table compares the inhibitory potency (Ki) of this compound (where data is available) with the well-established carbonic anhydrase inhibitor, Acetazolamide, against key isoforms.

CompoundTarget IsoformKi (nM)Reference
This compound CA IData Not Available
CA IIData Not Available
CA IVData Not Available
AcetazolamideCA I278.8[11]
CA II12[12]
CA IV74[12]

Ki values represent the inhibition constant, with lower values indicating greater potency.

The absence of specific Ki values for this compound against carbonic anhydrase isoforms in publicly accessible literature highlights a gap in the understanding of its full pharmacological profile.

Experimental Workflow

The inhibitory activity of compounds against carbonic anhydrases is typically determined using an esterase activity assay. The workflow for such an experiment is outlined below.

G Carbonic Anhydrase Inhibition Assay Workflow Enzyme_Prep Prepare Carbonic Anhydrase (e.g., hCA I, II, IV) Pre_Incubation Pre-incubation of Enzyme and Inhibitor Enzyme_Prep->Pre_Incubation Inhibitor_Prep Prepare Inhibitor Solutions (Varying Concentrations) Inhibitor_Prep->Pre_Incubation Substrate_Addition Add Substrate (e.g., p-nitrophenyl acetate) Pre_Incubation->Substrate_Addition Kinetic_Measurement Kinetic Measurement of Product Formation (Absorbance) Substrate_Addition->Kinetic_Measurement Data_Analysis Data Analysis (IC50 and Ki Determination) Kinetic_Measurement->Data_Analysis

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

cAMP Accumulation Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of a β3-AR agonist.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor.

  • Cell culture medium (e.g., MEM with 2% charcoal-stripped serum).

  • Assay buffer (e.g., HBSS with 500 µM IBMX and 100 µM Ro 20-1724).

  • Test compounds (this compound and comparators) at various concentrations.

  • Isoproterenol (as a reference full agonist).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or Enzyme Fragment Complementation).

  • 384-well microplates.

Procedure:

  • Cell Seeding: Plate CHO-β3 cells in 384-well plates at a density of approximately 10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and isoproterenol in assay buffer.

  • Agonist Stimulation: Add the diluted compounds to the respective wells. Include wells with assay buffer only (basal) and wells with a high concentration of isoproterenol (maximal stimulation).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 1 hour.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Generate concentration-response curves by plotting the cAMP concentration against the log of the agonist concentration. Fit the data using a non-linear regression model to determine the EC50 and Emax values for each compound.

Carbonic Anhydrase Inhibition Assay (Esterase Method)

Objective: To determine the inhibitory potency (IC50 and Ki) of a compound against carbonic anhydrase isoforms.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IV).

  • Assay buffer (e.g., 50 mM Tris-SO4, pH 7.4).

  • Substrate solution (e.g., 3 mM p-nitrophenyl acetate in assay buffer).

  • Test compounds (this compound and Acetazolamide) at various concentrations.

  • 96-well microplates.

  • Microplate reader capable of kinetic measurements at 400-405 nm.

Procedure:

  • Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Enzyme and Inhibitor Addition: Add the carbonic anhydrase enzyme solution to the appropriate wells. Add varying concentrations of the test inhibitor or reference inhibitor (Acetazolamide) to the sample wells. Include control wells with enzyme and no inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor interaction.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis: Calculate the initial reaction rates (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

Conclusion

This compound's dual pharmacological profile as a β3-AR agonist and carbonic anhydrase inhibitor positions it as a compound of interest for further investigation. While its qualitative effects on lipolysis and glucose metabolism are acknowledged, a significant gap exists in the public domain regarding its quantitative potency and efficacy at both of its targets. Direct comparative studies with other selective β3-AR agonists and carbonic anhydrase inhibitors are necessary to fully elucidate its therapeutic potential and to guide future drug development efforts. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses.

References

Independent Verification of Trecadrine's Effects on Intestinal Absorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trecadrine's performance in modulating intestinal absorption with other therapeutic alternatives. The information is supported by available experimental data to aid in research and development decisions.

Overview of this compound's Effects on Intestinal Absorption

This compound, a β3-adrenergic agonist, has been investigated for its impact on intestinal nutrient transport. Studies in Wistar rats have demonstrated that this compound can modulate the intestinal absorption of D-galactose and the activity of disaccharidases, such as sucrase and maltase.[1][2] The effects of this compound appear to be dependent on the physiological state of the subject. In healthy control animals, this compound has been shown to significantly inhibit the intestinal absorption of galactose.[1][2] Conversely, in a diabetic rat model, this compound administration led to an improvement in the altered galactose uptake and disaccharidase activities.[1][2] In models of obesity and hypercholesterolaemia, this compound demonstrated an ameliorating effect on sucrase activity.[1][2] These dual effects suggest a complex mechanism of action, potentially involving both a direct impact on intestinal absorptive processes and an indirect effect through the amelioration of the underlying pathophysiological condition.[1][2] The presence of β3-adrenoceptors in the gastrointestinal tract provides a plausible target for this compound's activity.[1]

Comparative Analysis of this compound and Alternatives

While direct comparative studies between this compound and other agents are limited, this section contrasts this compound with other compounds known to modulate intestinal glucose absorption, including Metformin, GLP-1 Receptor Agonists, and SGLT2 Inhibitors.

Data Presentation: Quantitative Effects on Intestinal Absorption

The following tables summarize the quantitative effects of this compound and its alternatives on intestinal glucose/galactose absorption and related parameters. Note: Specific quantitative data for this compound from the primary study by Diez-Sampedro et al. (1999) were not available in the public domain at the time of this review. The table reflects the qualitative findings from the study abstract.

Table 1: Effect on Intestinal Galactose/Glucose Uptake

CompoundModelEffect on Glucose/Galactose UptakeMechanism of Action
This compound Healthy Wistar Rats (in vitro)Inhibition[1][2]β3-Adrenergic Agonism
This compound Diabetic Wistar RatsImprovement of altered uptake[1][2]β3-Adrenergic Agonism
Metformin Type 2 Diabetes PatientsReduction in the rate of glucose absorption[3][4]Inhibition of SGLT1, Increased basolateral glucose uptake via GLUT1/2[5]
GLP-1 Receptor Agonists (e.g., Liraglutide) Short Bowel Syndrome PatientsIncreased intestinal absorption[6]Delayed gastric emptying, potential direct effects on enterocytes
SGLT2 Inhibitors (e.g., Canagliflozin) HumansTransient inhibition of intestinal SGLT1[7]Inhibition of SGLT1/SGLT2

Table 2: Effect on Disaccharidase Activity

CompoundModelEffect on Sucrase/Maltase Activity
This compound Diabetic Wistar RatsIncreased sucrase and maltase activity[1][2]
This compound Obese/Hypercholesterolaemic RatsAmelioration of sucrase activity[1][2]

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of intestinal absorption.

In Vitro Intestinal Ring Galactose Uptake Assay

This protocol is based on the methods described for studying the effects of β3-adrenergic agonists on intestinal rings.

  • Animal Model: Male Wistar rats.

  • Tissue Preparation:

    • Animals are euthanized, and the jejunum is excised and placed in ice-cold saline.

    • The jejunum is everted and cut into 2-3 mm rings.

  • Incubation:

    • Intestinal rings are pre-incubated in Krebs-Ringer bicarbonate buffer (pH 7.4), gassed with 95% O2 / 5% CO2 at 37°C for 5 minutes.

    • The rings are then transferred to a fresh buffer containing D-galactose (e.g., 1 mM) and the test compound (e.g., this compound at various concentrations) or vehicle control.

    • Incubation is carried out for a defined period (e.g., 5 minutes) at 37°C with gentle shaking.

  • Measurement of Galactose Uptake:

    • Following incubation, the rings are removed, blotted dry, and weighed.

    • The tissue is then processed to extract the absorbed galactose. This can be done by homogenization and deproteinization.

    • The concentration of galactose in the tissue extract is determined using a suitable assay, such as a glucose/galactose oxidase assay or by using radiolabeled galactose (e.g., [3H]-D-galactose) and measuring radioactivity.

  • Data Analysis:

    • Galactose uptake is expressed as nmol per mg of wet tissue weight.

    • Results are compared between control and this compound-treated groups using appropriate statistical tests.

Disaccharidase Activity Assay

This protocol is a modification of the method for measuring disaccharidase activity in the rat small bowel.[8]

  • Tissue Preparation:

    • A segment of the jejunum is excised and flushed with ice-cold saline.

    • The entire bowel segment (rather than just the mucosa) is homogenized in a suitable buffer (e.g., maleate buffer, pH 6.0).

  • Enzyme Assay:

    • The homogenate is incubated with a substrate solution containing a specific disaccharide (e.g., sucrose for sucrase activity, maltose for maltase activity) at 37°C for a defined time (e.g., 30-60 minutes).

    • The reaction is stopped by adding a stop solution (e.g., Tris-glucose oxidase reagent).

  • Measurement of Glucose Production:

    • The amount of glucose produced from the disaccharide hydrolysis is measured using a glucose oxidase assay. The absorbance is read at a specific wavelength (e.g., 450 nm).

  • Protein Determination:

    • The protein content of the homogenate is determined using a standard method (e.g., Bradford or Lowry assay).

  • Data Analysis:

    • Disaccharidase activity is expressed as units per gram of protein (U/g protein), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of disaccharide per minute under the assay conditions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Trecadrine_Signaling_Pathway This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR G_Protein Gs Protein Beta3_AR->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Transporters Intestinal Nutrient Transporters (e.g., SGLT1) PKA->Transporters phosphorylates/ regulates Disaccharidases Disaccharidases (e.g., Sucrase, Maltase) PKA->Disaccharidases regulates activity Absorption_Modulation Modulation of Nutrient Absorption Transporters->Absorption_Modulation Disaccharidases->Absorption_Modulation

Caption: Proposed signaling pathway of this compound in intestinal enterocytes.

Intestinal_Ring_Uptake_Workflow Start Euthanize Rat and Excise Jejunum Evert_Jejunum Evert Jejunum and Cut into Rings Start->Evert_Jejunum Pre_Incubate Pre-incubate Rings in Krebs-Ringer Buffer Evert_Jejunum->Pre_Incubate Incubate Incubate with D-Galactose and Test Compound Pre_Incubate->Incubate Wash Wash and Blot Dry Incubate->Wash Weigh Weigh Tissue Wash->Weigh Homogenize Homogenize and Extract Galactose Weigh->Homogenize Assay Measure Galactose Concentration Homogenize->Assay Analyze Data Analysis Assay->Analyze

Caption: Experimental workflow for the in vitro intestinal ring uptake assay.

Alternatives_Logical_Relationship Goal Modulation of Intestinal Glucose Absorption This compound This compound (β3-Adrenergic Agonist) Goal->this compound Metformin Metformin Goal->Metformin GLP1_Agonists GLP-1 Receptor Agonists Goal->GLP1_Agonists SGLT2_Inhibitors SGLT2 Inhibitors Goal->SGLT2_Inhibitors Mechanism_this compound ↑ cAMP signaling This compound->Mechanism_this compound acts via Mechanism_Metformin Inhibits SGLT1, ↑ GLUT1/2 Metformin->Mechanism_Metformin acts via Mechanism_GLP1 Delays Gastric Emptying GLP1_Agonists->Mechanism_GLP1 acts via Mechanism_SGLT2 Inhibits SGLT1/SGLT2 SGLT2_Inhibitors->Mechanism_SGLT2 acts via

Caption: Logical relationship of this compound and its alternatives.

References

Unveiling Carbonic Anhydrase Inhibition: A Comparative Analysis of Trecadrine, Acetazolamide, and Dorzolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the carbonic anhydrase (CA) inhibitory activity of Trecadrine against the well-established inhibitors, Acetazolamide and Dorzolamide. While this compound is documented as a putative carbonic anhydrase inhibitor, this guide highlights the current lack of publicly available, peer-reviewed experimental data to validate this claim. In contrast, Acetazolamide and Dorzolamide have been extensively studied, with a wealth of data supporting their inhibitory potency against various CA isoforms.

This document is intended for researchers, scientists, and drug development professionals interested in the landscape of carbonic anhydrase inhibition. It provides a summary of the available quantitative data for the established inhibitors, details the standard experimental protocols for assessing CA inhibition, and visualizes the underlying biochemical pathways and experimental workflows.

Quantitative Comparison of Carbonic Anhydrase Inhibitors

The inhibitory potency of a compound is typically expressed by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). Lower values indicate higher potency. The following table summarizes the reported inhibitory activities of Acetazolamide and Dorzolamide against key human (h) carbonic anhydrase isoforms.

CompoundIsoformIC50 (nM)Ki (nM)
Acetazolamide hCA I-250
hCA II130[1]12 - 14
hCA IX30[1][2][3]25 - 45.1
hCA XII-4.5 - 5.7
Dorzolamide hCA I600[2][4]-
hCA II0.18[2][4]1.9[5][6]
hCA IV-6.9 - 31[4][5][6]
This compound hCA I, II, IVNo Data AvailableNo Data Available

Note: The inhibitory activity of this compound against carbonic anhydrases 1, 2, and 4 is listed in the DrugBank database; however, the pharmacological action is classified as "Unknown" and no quantitative inhibitory data is provided.[7]

Experimental Protocols for Validation of Carbonic Anhydrase Inhibition

The validation of carbonic anhydrase inhibitory activity is primarily conducted through two main types of in vitro assays: the esterase activity assay and the CO2 hydration assay.

Esterase Activity Assay

This colorimetric assay is a widely used method for high-throughput screening of CA inhibitors. It relies on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (p-NPA), to produce a colored product, p-nitrophenol. The rate of color formation is proportional to the enzyme's activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA I, hCA II)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Substrate: p-nitrophenyl acetate (p-NPA)

  • Test compound (potential inhibitor)

  • Reference inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare stock solutions of the enzyme, substrate, test compounds, and reference inhibitor in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. A control well without the inhibitor and a blank well without the enzyme are also prepared.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the p-NPA substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance of the product (p-nitrophenol) at 400 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Stopped-Flow CO2 Hydration Assay

This is a more direct and rapid kinetic method that measures the primary physiological function of carbonic anhydrase: the hydration of carbon dioxide. A stopped-flow instrument rapidly mixes a CO2-saturated solution with a buffer solution containing the enzyme and a pH indicator. The enzymatic hydration of CO2 produces protons, leading to a pH change that is monitored by the change in absorbance of the pH indicator.

Materials:

  • Purified human carbonic anhydrase

  • Buffer solution (e.g., HEPES or Tris, pH ~7.5) containing a pH indicator (e.g., phenol red)

  • CO2-saturated water

  • Test compound (potential inhibitor)

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation: Prepare a buffer solution containing the enzyme, pH indicator, and the test compound at various concentrations. Prepare a separate CO2-saturated water solution.

  • Rapid Mixing: The two solutions are loaded into separate syringes of the stopped-flow apparatus. The instrument rapidly mixes the contents of the two syringes.

  • Measurement: The change in absorbance of the pH indicator is monitored over a very short time scale (milliseconds) as the pH of the solution decreases due to the enzyme-catalyzed CO2 hydration.

  • Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance change over time. The inhibition constant (Ki) is calculated by measuring the reaction rates at different substrate (CO2) and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Plate 96-well Plate Incubation Enzyme->Plate Substrate Substrate (p-NPA) Substrate->Plate Inhibitor Test Compound/Control Inhibitor->Plate Reader Spectrophotometric Reading (400nm) Plate->Reader Rate Calculate Reaction Rates Reader->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50 G cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition E_Zn_OH E-Zn-OH⁻ E_Zn_HCO3 E-Zn-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ E_Zn_OH_I Inhibited Complex E_Zn_OH->E_Zn_OH_I + I E_Zn_H2O E-Zn-H₂O E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ E_Zn_H2O->E_Zn_OH - H⁺ CO2 CO₂ H2O H₂O HCO3 HCO₃⁻ H_plus H⁺ Inhibitor Inhibitor (I)

References

Trecadrine's Efficacy in Rodent Obesity Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of the β3-adrenergic agonist Trecadrine in rodent models of obesity, with a comparative analysis against other anti-obesity agents.

This guide provides a detailed comparison of this compound's performance with alternative anti-obesity drugs, supported by experimental data from studies on diet-induced obese rodent models. The information is intended to assist researchers in evaluating the therapeutic potential of this compound and in designing future pre-clinical studies.

Comparative Efficacy of Anti-Obesity Agents

The following tables summarize the quantitative data on the efficacy of this compound, the GLP-1 receptor agonist Liraglutide, and the lipase inhibitor Orlistat in diet-induced obese rodent models. It is important to note that the data for each compound are derived from separate studies, which may have variations in their experimental protocols.

Table 1: Effects on Body Weight and Adiposity

CompoundRodent ModelDietDurationDosageKey Findings on Body Weight and Fat Mass
This compound Wistar RatsCafeteria Diet35 daysNot specifiedDecreased fat content and white adipose tissue (WAT) weight.[1]
Liraglutide Wistar RatsHigh-Fat Diet (HFD)14 days0.2 mg/kg, i.p.Significantly decreased Body Mass Index (BMI) and body weight gain compared to HFD control group.[2]
Orlistat Wistar RatsHigh-Fat Diet (HFD)12 weeks200 mg/kgDecreased body weight and adiposity index compared to HFD fed rats.[3]
Orlistat Male Albino RatsHigh-Fat Diet (HFD)45 days50 mg/kg/day, oralResulted in weight loss.[4]

Table 2: Effects on Metabolic Parameters

CompoundRodent ModelKey Findings on Metabolic Parameters
This compound Wistar RatsDecreased circulating leptin and free fatty acid concentrations. Increased brown adipose tissue (BAT) UCP1 mRNA levels and gastrocnemius muscle UCP2 gene expression in obese animals.[1]
Liraglutide Wistar RatsSignificantly decreased serum leptin, triglycerides, total cholesterol, LDL-cholesterol, and glucose levels. Significantly increased serum HDL-cholesterol compared to HFD fed rats.[2]
Orlistat Wistar RatsDecreased serum total cholesterol, triglycerides, and LDL-cholesterol. Increased serum HDL-cholesterol compared to HFD fed rats.[3]
Orlistat Male Albino RatsMarked improvement in inflammation by decreasing interleukin-1ß and interleukin-6 levels.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the studies.

Diet-Induced Obesity Models
  • Cafeteria Diet-Induced Obesity in Wistar Rats (as used in this compound studies): This model aims to mimic the human "Western diet" by providing rats with a variety of palatable, energy-dense, and highly processed human foods in addition to their standard chow.[5][6][7]

    • Animals: Male Wistar rats.

    • Housing: Individually housed in a temperature-controlled room with a 12-hour light/dark cycle.[8]

    • Diet: Standard chow supplemented with a variety of items such as cookies, cakes, processed meats, and sweetened condensed milk. The selection of cafeteria items is rotated to maintain novelty and encourage hyperphagia.[5][6]

    • Duration: Obesity is typically induced over a period of several weeks to months.[5][7]

    • Endpoint Measurements: Body weight, fat pad weights (epididymal, retroperitoneal), serum levels of lipids, glucose, insulin, and hormones like leptin are measured.[1]

  • High-Fat Diet (HFD)-Induced Obesity in Wistar and Sprague-Dawley Rats (as used in Liraglutide and Orlistat studies): This is a more standardized model where obesity is induced by providing a diet with a high percentage of calories derived from fat.

    • Animals: Male Wistar or Sprague-Dawley rats.

    • Housing: Housed under controlled temperature and light-dark cycles.[2][3]

    • Diet: Purified diets containing 40-60% of total calories from fat (e.g., lard or beef tallow).[3][9]

    • Duration: The induction period for obesity typically ranges from 6 to 12 weeks.[2][3]

    • Endpoint Measurements: Similar to the cafeteria diet model, endpoints include body weight, adiposity index, lipid profiles, glucose, and inflammatory markers.[2][3]

Drug Administration
  • This compound: The specific dosage and route of administration were not detailed in the available abstract. The treatment duration was 35 days.[1]

  • Liraglutide: Administered via intraperitoneal (i.p.) injection at a dose of 0.2 mg/kg for 14 days in HFD-fed Wistar rats.[2]

  • Orlistat: Administered orally at a dose of 200 mg/kg for 12 consecutive weeks in HFD-fed Wistar rats.[3] Another study used a daily oral dose of 50 mg/kg/day for 45 days in HFD-fed male albino rats.[4]

Signaling Pathways and Experimental Workflows

Beta-3 Adrenergic Receptor Signaling Pathway

This compound exerts its effects by activating the β3-adrenergic receptor, primarily found on the surface of adipocytes. The signaling cascade initiated by β3-adrenergic receptor activation leads to increased lipolysis and thermogenesis.

beta3_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound beta3_AR β3-Adrenergic Receptor This compound->beta3_AR AC Adenylyl Cyclase beta3_AR->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates UCP1 UCP1 Gene Expression PKA->UCP1 activates transcription factors Lipolysis Lipolysis HSL->Lipolysis Thermogenesis Thermogenesis UCP1->Thermogenesis

Caption: β3-Adrenergic Receptor Signaling Pathway in Adipocytes.

Experimental Workflow for Evaluating Anti-Obesity Drugs in Rodent Models

The following diagram illustrates a typical experimental workflow for assessing the efficacy of an anti-obesity compound in a diet-induced obesity model.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Data Collection cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Diet_Induction Diet-Induced Obesity (e.g., Cafeteria or High-Fat Diet) Animal_Acclimatization->Diet_Induction Randomization Randomization into Treatment Groups Diet_Induction->Randomization Control Control Group (Vehicle) Randomization->Control Trecadrine_Group This compound Group Randomization->Trecadrine_Group Comparator_Group Comparator Drug Group (e.g., Liraglutide, Orlistat) Randomization->Comparator_Group Body_Weight Weekly Body Weight and Food Intake Control->Body_Weight Trecadrine_Group->Body_Weight Comparator_Group->Body_Weight Metabolic_Tests Metabolic Tests (e.g., OGTT) Body_Weight->Metabolic_Tests Sacrifice Euthanasia and Tissue Collection Metabolic_Tests->Sacrifice Biochemical Biochemical Analysis (Blood, Tissues) Sacrifice->Biochemical Histology Histological Examination (Adipose Tissue, Liver) Sacrifice->Histology Gene_Expression Gene Expression Analysis (e.g., UCP1) Sacrifice->Gene_Expression

Caption: General Experimental Workflow for Anti-Obesity Drug Testing.

References

Assessing the Translational Potential of Trecadrine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Preclinical β3-Adrenergic Agonist with Unrealized Human Translational Data

Trecadrine, a selective β3-adrenergic receptor agonist, has demonstrated potential anti-obesity and anti-diabetic properties in early-stage animal studies. Initially investigated as an anti-ulcer agent, its sympathomimetic activity and selectivity for the β3-adrenergic receptor have shifted its focus towards metabolic diseases. However, a significant gap exists in the scientific literature regarding its translation from preclinical animal models to human clinical trials. This guide provides a comprehensive overview of the available preclinical data for this compound and offers a comparative analysis with other β3-adrenergic agonists, namely Mirabegron and Vibegron, which have successfully transitioned to clinical use, primarily for overactive bladder (OAB), with investigations into metabolic conditions.

This compound: Preclinical Data Summary

Preclinical research on this compound has been conducted primarily in rat models of metabolic disease. These studies have explored its effects on intestinal absorption, glucose and lipid metabolism, and energy expenditure.

Table 1: Summary of Preclinical Data for this compound in Animal Models

Model Intervention Key Findings Reference
Alloxan-induced diabetic Wistar ratsThis compound administrationAmeliorated increased galactose uptake and disaccharidase activities.[1]
Diet-induced obese and hypercholesterolaemic Wistar ratsThis compound administrationImproved sucrase activity; inhibited galactose intestinal absorption.[1]

Comparative Analysis with Clinically Advanced β3-Adrenergic Agonists

To assess the potential translational trajectory of this compound, it is essential to compare its preclinical profile with that of other β3-adrenergic agonists that have undergone human clinical trials. Mirabegron and Vibegron serve as key comparators.

Table 2: Comparative Preclinical Data of β3-Adrenergic Agonists

Compound Animal Model Key Findings
This compound Diabetic and obese ratsImproved intestinal disaccharidase activity and inhibited galactose absorption.
Mirabegron Diet-induced obese miceIncreased energy expenditure, decreased adiposity, improved insulin sensitivity, and promoted "browning" of white adipose tissue.[2]
Vibegron Rat models of bladder dysfunctionRelaxed bladder smooth muscle, increasing bladder capacity.

Table 3: Comparative Clinical Data of β3-Adrenergic Agonists

Compound Indication Efficacy in Humans Safety Profile
This compound Not studied in humansN/AN/A
Mirabegron Overactive Bladder (OAB), Investigated for ObesityApproved for OAB. Human studies for obesity have not yet shown significant weight loss, possibly due to short trial durations and small sample sizes.[2]Generally well-tolerated. Potential for cardiovascular side effects such as tachycardia and increased blood pressure at higher doses.[2]
Vibegron Overactive Bladder (OAB)Approved for OAB. Demonstrated significant improvements in OAB symptoms.[3]Generally safe and well-tolerated with no clinically meaningful effects on blood pressure or heart rate in dedicated studies.[3]

Experimental Protocols

Alloxan-Induced Diabetes Model in Rats
  • Objective: To induce a diabetic state in rats to study the effects of this compound on intestinal function.

  • Methodology:

    • Wistar rats are fasted overnight.

    • A single intraperitoneal injection of alloxan (e.g., 150 mg/kg body weight) dissolved in a suitable buffer is administered.

    • Blood glucose levels are monitored to confirm the diabetic state (typically >250 mg/dL).

    • Animals are then treated with this compound or a vehicle control for a specified period.

    • Intestinal tissue is collected for analysis of disaccharidase activity and galactose uptake.

Diet-Induced Obesity and Hypercholesterolemia Model in Rats
  • Objective: To induce obesity and high cholesterol in rats to evaluate the metabolic effects of this compound.

  • Methodology:

    • Wistar rats are fed a high-fat, high-cholesterol diet for a period of several weeks to induce obesity and hypercholesterolemia.

    • Body weight, food intake, and serum lipid profiles are monitored.

    • Animals are then randomized to receive this compound or a vehicle control.

    • At the end of the treatment period, metabolic parameters and intestinal functions are assessed.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the translational research process, the following diagrams are provided.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling β3-AR β3-Adrenergic Receptor G_Protein Gs Protein β3-AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates/ Activates Thermogenesis Thermogenesis PKA->Thermogenesis Promotes Lipolysis Lipolysis HSL->Lipolysis Promotes This compound This compound This compound->β3-AR Binds to

Caption: β3-Adrenergic Receptor Signaling Pathway

G cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (β3-AR) Lead_Opt Lead Optimization (this compound) Target_ID->Lead_Opt Animal_Models Animal Models (Rats) Lead_Opt->Animal_Models Preclinical_Data Preclinical Data: - Efficacy - Safety - PK/PD Animal_Models->Preclinical_Data Phase_I Phase I (Safety in Humans) Preclinical_Data->Phase_I Translational Gap (No Human Data) Phase_II Phase II (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: Translational Workflow for Drug Development

Conclusion and Future Directions

The preclinical data for this compound in rodent models of diabetes and obesity suggest a potential therapeutic role in metabolic diseases. However, the complete absence of human clinical trial data makes a direct assessment of its translational potential impossible. The journey of other β3-adrenergic agonists, such as Mirabegron and Vibegron, highlights a viable, albeit challenging, path to clinical application, primarily in the field of urology.

For this compound to move forward, the critical next step is to bridge the translational gap by initiating Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetic profile in healthy human volunteers. Subsequent studies could then explore its efficacy in patients with metabolic disorders. The lessons learned from the clinical development of Mirabegron, particularly the challenges in demonstrating significant weight loss in humans despite promising preclinical data, should inform the design of future trials for this compound. A focus on patient stratification, appropriate dosing, and longer trial durations may be necessary to uncover its true therapeutic potential in obesity and diabetes. Without human data, this compound remains a promising but unproven preclinical candidate.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Trecadrine

Author: BenchChem Technical Support Team. Date: December 2025

Trecadrine is an orally active sympathomimetic drug, structurally a substituted β-hydroxyamphetamine.[2] It is intended for research use only and not for human or veterinary applications.[1]

Immediate Safety and Hazard Assessment

Given the absence of a specific SDS, this compound should be handled with caution, assuming it may possess unknown hazards. Standard laboratory personal protective equipment (PPE) should be worn at all times when handling the compound.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItem
Eye Protection Safety glasses with side shields or goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat

This compound Disposal Workflow

The proper disposal of this compound involves a multi-step process focused on segregation, containment, and clear labeling to facilitate safe and compliant waste removal by environmental health and safety (EHS) professionals.

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols for Waste Handling

1. Segregation of this compound Waste:

  • Solid Waste:

    • Unused or expired pure this compound.

    • Contaminated items such as weigh boats, gloves, and bench paper.

  • Sharps Waste:

    • Contaminated needles, syringes, and glass vials.

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvents used to rinse contaminated glassware.

2. Containment Procedures:

  • Solid Waste:

    • Place all non-sharp solid waste into a designated, sealable plastic bag or container.

    • Ensure the container is compatible with the chemical waste.

  • Sharps Waste:

    • Place all contaminated sharps directly into a puncture-proof sharps container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene bottle).

    • Do not mix this compound waste with other incompatible chemical waste streams.

3. Labeling and Documentation:

Proper labeling is critical for the safety of all personnel handling the waste.

Label ComponentDescription
Waste Identification "Hazardous Waste: this compound"
Chemical Name This compound
CAS Number 90845-56-0
Accumulation Start Date The date the first piece of waste was added to the container.
Principal Investigator Name and contact information of the responsible researcher.

4. Storage and Disposal:

  • Store all labeled this compound waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.

  • Do not dispose of this compound down the drain or in the regular trash.

Disclaimer: This document provides guidance based on general laboratory safety principles. Always consult your institution's specific waste disposal policies and your local, state, and federal regulations. In the absence of specific hazard information for this compound, a conservative approach to handling and disposal is recommended.

References

Personal protective equipment for handling Trecadrine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Trecadrine

This compound is a β3-adrenergic receptor agonist, and while its full toxicological profile is not widely documented, its chemical structure and pharmacological activity necessitate careful handling to minimize exposure and ensure laboratory safety.[1][2]

Chemical and Physical Data
PropertyValue
IUPAC Name (1R,2S)-alpha-(1-((2-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)ethyl)methylamino)ethyl)benzyl alcohol[3]
CAS Number 90845-56-0[1]
Molecular Formula C27H29NO[2]
Molecular Weight 383.54 g/mol [3]
Appearance Solid powder[3]
Solubility Soluble in DMSO[3]
Storage Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C.[3]
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Double-gloving with nitrile glovesWear two pairs of chemically resistant gloves.[4] Check for any signs of degradation or puncture before and during use. Change gloves immediately if contaminated.
Eyes/Face Safety glasses with side shields or chemical splash goggles and a face shieldSafety glasses are the minimum requirement. Goggles provide a tighter seal. A face shield should be worn when there is a risk of splashes.[5]
Body Laboratory coatA fully buttoned lab coat should be worn to protect skin and personal clothing.
Respiratory NIOSH-approved respiratorA respirator may be necessary if handling large quantities or if there is a risk of aerosolization.[5] The specific type of respirator should be determined by a risk assessment.
Feet Closed-toe shoesShoes that fully cover the feet are required in a laboratory setting.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Gather all necessary materials and equipment before starting work to minimize movement and potential for spills.

  • Weighing and Solution Preparation:

    • When weighing the solid powder, do so within a fume hood to prevent inhalation of airborne particles.

    • Use appropriate tools (e.g., spatulas) for transferring the solid.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Experimental Use:

    • Clearly label all containers with the chemical name, concentration, date, and your initials.

    • Keep containers sealed when not in use.

    • Avoid working alone in the laboratory.

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container. Do not mix with general laboratory waste.
This compound Solutions Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of as hazardous waste in a designated container.
Emergency Procedures

In the event of accidental exposure, follow these immediate steps.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visual Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

Trecadrine_Handling_Workflow prep Preparation ppe Don PPE prep->ppe Ensure all safety measures are in place handling Chemical Handling (Weighing & Solubilizing) ppe->handling experiment Experimental Use handling->experiment decon Decontamination experiment->decon Clean all work surfaces and equipment waste Waste Disposal decon->waste Segregate and label hazardous waste remove_ppe Doff PPE waste->remove_ppe cleanup Final Cleanup remove_ppe->cleanup Wash hands thoroughly

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。